Diethylene glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3, Array | |
| Record name | DIETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
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| Record name | DIETHYLENE GLYCOL | |
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| Record name | diethylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |
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Related CAS |
31290-76-3 | |
| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
| Record name | Diethylene glycol | |
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Molecular Weight |
106.12 g/mol | |
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Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
| Record name | DIETHYLENE GLYCOL | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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| Record name | Diethylene glycol | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
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Melting Point |
14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |
| Record name | DIETHYLENE GLYCOL | |
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| Record name | DIETHYLENE GLYCOL | |
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| Record name | DIETHYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Diethylene Glycol for Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of diethylene glycol (DEG). It is designed to offer not just procedural steps but also the underlying scientific principles and practical insights essential for utilizing this versatile chemical in a research context.
Introduction: The Role of this compound in Research and Development
This compound (C₄H₁₀O₃), a clear, colorless, and odorless viscous liquid, is a valuable compound in a multitude of research and industrial applications. Its utility stems from its hygroscopic nature, its miscibility with water and many organic solvents, and its role as a key chemical intermediate. In research settings, particularly in drug development, DEG and its derivatives are employed as solvents for substances with low water solubility, as plasticizers, and as building blocks in the synthesis of more complex molecules like morpholine and 1,4-dioxane. Understanding the synthesis and rigorous characterization of DEG is paramount to ensuring the purity and reliability of experimental outcomes.
Synthesis of this compound: From Industrial Production
The Influence of Temperature on the Physicochemical Properties of Diethylene Glycol: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive analysis of the critical physicochemical properties of diethylene glycol (DEG) and their dynamic relationship with temperature. This document is intended for researchers, scientists, and professionals in drug development and other industrial fields who utilize DEG and require a thorough understanding of its behavior under varying thermal conditions.
Introduction: The Significance of this compound in Scientific Applications
This compound (C₄H₁₀O₃), a colorless, low-volatility, and hygroscopic liquid, is a versatile organic compound with extensive applications across numerous industries.[1] Its utility as a solvent, humectant, plasticizer, and chemical intermediate is fundamentally governed by its physicochemical properties.[2][3] For scientists and researchers, a precise understanding of how these properties—namely density, viscosity, surface tension, refractive index, and vapor pressure—fluctuate with temperature is paramount for experimental design, process optimization, and ensuring the safety and efficacy of final products.
This guide delves into the temperature-dependent nature of these key properties, presenting both empirical data and standardized methodologies for their accurate measurement. By elucidating the causality behind these relationships and providing robust experimental protocols, this document aims to serve as an authoritative resource for the scientific community.
Density: A Fundamental Property Influenced by Thermal Expansion
The density of a liquid is a measure of its mass per unit volume. For this compound, as with most liquids, density exhibits an inverse relationship with temperature. This phenomenon is attributed to the increase in kinetic energy of the DEG molecules at higher temperatures, leading to greater intermolecular distances and, consequently, a decrease in the number of molecules per unit volume.
Temperature-Dependent Density of this compound
The following table summarizes the density of pure this compound at various temperatures.
| Temperature (°C) | Density (g/cm³) |
| 20 | 1.118 |
| 25 | 1.11534 |
| 40 | 1.105 |
| 60 | 1.090 |
| 80 | 1.075 |
| 100 | 1.060 |
| 120 | 1.045 |
| 140 | 1.030 |
| 160 | 1.015 |
| 180 | 1.000 |
Data compiled from various sources.[4][5]
Experimental Protocol for Density Measurement
The determination of liquid density is a fundamental laboratory procedure. Standardized methods ensure accuracy and reproducibility. The ASTM E202 standard provides a comprehensive framework for the analysis of glycols, including this compound.[6][7][8] A common and precise method involves the use of a pycnometer or a digital density meter, as outlined in ISO 758.[9][10]
Methodology: Gay-Lussac Pycnometer Method (adapted from ISO 758)
-
Cleaning and Calibration: Thoroughly clean and dry a Gay-Lussac pycnometer of a known volume. Determine the mass of the empty, dry pycnometer using an analytical balance.
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and has reached thermal equilibrium at the desired test temperature.
-
Filling the Pycnometer: Carefully fill the pycnometer with the DEG sample, avoiding the entrapment of air bubbles. Insert the stopper with its capillary tube, allowing excess liquid to be expelled.
-
Thermal Equilibration: Place the filled pycnometer in a constant-temperature bath maintained at the test temperature until the liquid level in the capillary remains constant.
-
Mass Determination: Remove the pycnometer from the bath, carefully wipe it dry, and determine its mass.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where:
-
m₁ is the mass of the empty pycnometer.
-
m₂ is the mass of the pycnometer filled with DEG.
-
V is the calibrated volume of the pycnometer.
-
Visualization of Density Measurement Workflow
Caption: Workflow for Density Measurement using a Pycnometer.
Viscosity: Resistance to Flow and its Thermal Dependence
Viscosity is a measure of a fluid's internal resistance to flow. For this compound, viscosity decreases significantly as temperature increases. This is because the increased thermal energy overcomes the intermolecular forces (primarily hydrogen bonding) that hinder the movement of DEG molecules past one another.
Temperature-Dependent Viscosity of this compound
The following table presents the dynamic viscosity of this compound at various temperatures.
| Temperature (°C) | Dynamic Viscosity (mPa·s or cP) |
| 20 | 35.7 |
| 25 | 28.8 |
| 40 | 13.65 |
| 60 | 7.5 |
| 80 | 4.5 |
| 100 | 2.9 |
Data compiled from various sources.
Experimental Protocol for Viscosity Measurement
The kinematic viscosity of transparent liquids like this compound is accurately determined using a calibrated glass capillary viscometer, as detailed in ASTM D445. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Methodology: Capillary Viscometer Method (ASTM D445)
-
Apparatus Setup: Select a calibrated capillary viscometer appropriate for the expected viscosity range of the this compound sample.
-
Sample Preparation and Loading: Filter the DEG sample to remove any particulate matter and introduce it into the viscometer.
-
Thermal Equilibration: Place the viscometer in a constant-temperature bath maintained at the desired test temperature and allow it to equilibrate for a sufficient time.
-
Flow Time Measurement: Using suction or pressure, draw the liquid level up through the timing marks of the viscometer. Release the pressure and accurately measure the time it takes for the liquid meniscus to pass between two specified timing marks.
-
Calculation of Kinematic Viscosity: The kinematic viscosity (ν) is calculated using the formula: ν = C * t where:
-
C is the calibration constant of the viscometer.
-
t is the measured flow time.
-
-
Calculation of Dynamic Viscosity: The dynamic viscosity (η) is calculated as: η = ν * ρ where:
-
ρ is the density of this compound at the test temperature.
-
Visualization of Viscosity Measurement and its Relationship with Temperature
Caption: Workflow for viscosity measurement and the effect of temperature.
Surface Tension: Cohesive Energy at the Liquid-Air Interface
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a result of the cohesive forces between liquid molecules. For this compound, surface tension decreases with increasing temperature. This is because the enhanced molecular motion at higher temperatures reduces the net inward pull on the surface molecules, thereby lowering the energy required to create a new surface area.
Temperature-Dependent Surface Tension of this compound
The following table shows the surface tension of this compound at different temperatures.
| Temperature (°C) | Surface Tension (mN/m or dyn/cm) |
| 25 | 44.8 |
| 50 | 42.6 |
| 75 | 40.4 |
| 100 | 38.2 |
Data compiled from various sources.
Experimental Protocol for Surface Tension Measurement
The Du Noüy ring method, as described in ASTM D971, is a widely used and reliable technique for measuring the surface tension of liquids.[2] This method measures the force required to detach a platinum ring from the liquid surface.
Methodology: Du Noüy Ring Method (ASTM D971)
-
Apparatus and Sample Preparation: Use a calibrated tensiometer with a clean platinum ring. Place the this compound sample in a clean vessel and ensure it is at the desired test temperature.
-
Measurement Procedure: a. Position the platinum ring just above the surface of the DEG. b. Raise the sample vessel until the ring is immersed in the liquid. c. Slowly lower the sample vessel, causing the ring to pull on the liquid surface, forming a meniscus. d. Continue to lower the vessel until the meniscus detaches from the ring. The tensiometer records the maximum force exerted just before detachment.
-
Calculation: The surface tension (γ) is calculated from the maximum force (F) and the dimensions of the ring, with appropriate correction factors applied.
Visualization of the Principle of Surface Tension Measurement
Caption: The sequence of events in surface tension measurement by the Du Noüy ring method.
Refractive Index: The Bending of Light and its Thermal Correlation
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property that is sensitive to changes in temperature and composition. For this compound, the refractive index decreases as the temperature increases. This is a direct consequence of the decrease in density with temperature; a less dense medium offers less resistance to the passage of light.
Temperature-Dependent Refractive Index of this compound
The following table provides the refractive index of this compound at the sodium D-line (589 nm) at various temperatures.
| Temperature (°C) | Refractive Index (nD) |
| 1 | 1.4498 |
| 20 | 1.4472 |
| 25 | 1.4459 |
| 40 | 1.4414 |
| 45 | 1.4397 |
Data sourced from a comprehensive dataset by Jakubczyk et al.
Experimental Protocol for Refractive Index Measurement
The refractive index of liquids is commonly measured using a refractometer, such as an Abbe refractometer. ASTM D1218 provides a standardized method for this measurement.[3][5]
Methodology: Abbe Refractometer (ASTM D1218)
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at the test temperature.
-
Sample Application: Place a few drops of the this compound sample onto the prism of the refractometer.
-
Temperature Control: Circulate a fluid from a constant-temperature bath through the prisms to maintain the desired test temperature.
-
Measurement: Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: Read the refractive index directly from the instrument's scale.
Visualization of the Refractive Index and Temperature Relationship
Caption: The causal relationship between temperature and refractive index in this compound.
Vapor Pressure: The Tendency to Evaporate
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The vapor pressure of this compound increases with temperature. This is because a higher temperature provides more molecules with sufficient kinetic energy to overcome the intermolecular forces and escape into the vapor phase.
Temperature-Dependent Vapor Pressure of this compound
The following table presents the vapor pressure of this compound at various temperatures.
| Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (mm Hg) |
| 20 | 0.00076 | 0.0057 |
| 25 | 0.00106 | 0.008 |
| 50 | 0.0133 | 0.1 |
| 100 | 0.4 | 3.0 |
| 150 | 4.93 | 37.0 |
| 200 | 28.0 | 210.0 |
| 245 | 101.3 | 760.0 |
Data compiled from various sources.[2][5]
Experimental Protocol for Vapor Pressure Measurement
For liquids with low vapor pressures like this compound, the gas saturation method described in ASTM E1194 is a suitable technique. This method involves saturating a stream of an inert gas with the vapor of the substance at a constant temperature and then determining the mass of the vaporized substance.
Methodology: Gas Saturation Method (ASTM E1194)
-
Apparatus Setup: A temperature-controlled saturator containing the this compound sample is connected to a system for metering a slow, steady flow of an inert carrier gas (e.g., nitrogen). The outlet of the saturator is connected to a trap to collect the vaporized DEG.
-
Experimental Run: Pass a known volume of the carrier gas through the DEG at a rate slow enough to ensure saturation.
-
Sample Collection and Analysis: Quantify the mass of the this compound collected in the trap using a suitable analytical technique (e.g., gravimetry or chromatography).
-
Calculation: The vapor pressure (P) is calculated using the ideal gas law and Dalton's law of partial pressures: P = (m / M) * (RT / V) where:
-
m is the mass of the collected DEG.
-
M is the molar mass of DEG.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
V is the volume of the carrier gas.
-
Visualization of the Vapor Pressure Measurement Process
Caption: Schematic of a gas saturation apparatus for vapor pressure measurement.
Conclusion
The physicochemical properties of this compound are intricately linked to temperature. As demonstrated in this guide, density, viscosity, surface tension, and refractive index all decrease with increasing temperature, while vapor pressure exhibits a positive correlation. A thorough understanding of these relationships, coupled with the application of standardized measurement protocols, is essential for the successful and safe utilization of this compound in research, development, and industrial applications. The data and methodologies presented herein provide a robust foundation for scientists and professionals to predict and control the behavior of this important compound in their work.
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MEGlobal. (2013). This compound Product Guide. Retrieved from [Link]
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ASTM E202-18, Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols, ASTM International, West Conshohocken, PA, 2018,
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ASTM E1194-17, Standard Test Method for Vapor Pressure, ASTM International, West Conshohocken, PA, 2017,
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Raimon Exir Spadana Co. (2025). Physical Properties of this compound. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
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MaTestLab. (2025). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]
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MaTestLab. (2024). ASTM E202 Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]
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ASTM D1218-99, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 1999,
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ASTM D971-20, Standard Test Method for Interfacial Tension of Insulating Liquids Against Water by the Ring Method, ASTM International, West Conshohocken, PA, 2020,
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ASTM. (n.d.). ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course. Retrieved from [Link]
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Petro-Lubricant Testing Laboratories, Inc. (n.d.). ASTM D1218: Refractive Index of Viscous Materials @ 20°C or 25°C. Retrieved from [Link]
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Scribd. (n.d.). ISO 758 76 Liquid Chemical Products For Industrial Use-Determination of Density at 20 C. Retrieved from [Link]
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Jakubczyk, D., et al. (2023). Refractive index of this compound versus wavelength and temperature. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Densities, Viscosities, and Surface Tensions of the System Water + this compound. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile and Metabolic Pathways of Diethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the toxicological profile and metabolic pathways of diethylene glycol (DEG), a compound of significant concern due to its history of causing mass poisonings through adulterated pharmaceutical and consumer products. This document is intended to serve as a critical resource for professionals in toxicology, pharmacology, and drug development, offering in-depth insights into its mechanism of action, metabolic fate, and the analytical methodologies for its detection.
I. Introduction: The Persistent Threat of this compound
This compound (DEG) is a colorless, odorless, sweet-tasting liquid organic compound. While it has legitimate industrial applications as a solvent, antifreeze, and in chemical synthesis, its physical properties are deceptively similar to those of safe pharmaceutical excipients like glycerin and propylene glycol. This resemblance has led to numerous tragic incidents of intentional or accidental substitution in medications, resulting in devastating outbreaks of acute kidney injury and neurotoxicity, often with high mortality rates, particularly in vulnerable pediatric populations.[1][2][3][4] The first recorded mass poisoning, the "Elixir Sulfanilamide" disaster in the United States in 1937, was a pivotal event that led to the passage of the Federal Food, Drug, and Cosmetic Act of 1938, fundamentally shaping modern drug regulation.[5] Despite this, DEG poisoning incidents have continued to occur globally, highlighting the ongoing need for stringent quality control in pharmaceutical manufacturing.[1][2][6]
This guide will delve into the scientific underpinnings of DEG toxicity, providing a detailed analysis of its journey through the body and the biochemical transformations that render it a potent toxin.
II. Toxicological Profile: A Multi-System Assault
The toxicity of this compound is not primarily due to the parent compound itself but rather its metabolic byproducts.[5][7] Ingestion is the most common route of exposure leading to systemic toxicity.[8] The clinical presentation of DEG poisoning is classically described in three progressive stages:
-
Phase 1: Acute Gastrointestinal and Neurological Effects: The initial phase is marked by gastrointestinal symptoms such as nausea, vomiting, and abdominal pain.[1][9] Patients may also exhibit signs of inebriation and central nervous system depression.[8][9]
-
Phase 2: Metabolic Acidosis and Acute Kidney Injury: Within 24 to 72 hours of ingestion, a severe and often life-threatening metabolic acidosis develops.[9][10] This is accompanied by acute kidney injury (AKI), characterized by oliguria or anuria, and a sharp rise in serum creatinine levels.[9][10] The hallmark of DEG-induced nephrotoxicity is bilateral cortical necrosis.[11][12]
-
Phase 3: Delayed Neurological Complications: In patients who survive the acute renal failure, a range of delayed neurological sequelae can manifest, including peripheral neuropathies, cranial nerve palsies (particularly affecting the facial nerve), and encephalopathy.[1][5][9]
The primary target organs of DEG toxicity are the kidneys and the nervous system.[1][5] The lethal dose in humans is estimated to be approximately 1 mL/kg, though severe toxicity and death have been reported with lower doses.[9][10]
III. Absorption, Distribution, Metabolism, and Excretion (ADME)
A thorough understanding of the ADME properties of DEG is fundamental to comprehending its toxicokinetics.
-
Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral ingestion.[9][13]
-
Distribution: After absorption, DEG is widely distributed throughout the body, with higher concentrations found in well-perfused organs such as the kidneys, liver, and brain.[13]
-
Metabolism: The liver is the primary site of DEG metabolism.[1][8][13] The metabolic cascade is a critical determinant of its toxicity.
-
Excretion: Both unchanged DEG and its metabolites are primarily eliminated from the body via the kidneys through urination.[1][8][13]
IV. The Metabolic Pathway of this compound: A Journey to Toxicity
The biotransformation of this compound is a two-step enzymatic process that occurs predominantly in the liver. This pathway is analogous to the metabolism of other toxic alcohols like ethylene glycol and methanol.[1][14]
Step 1: Oxidation by Alcohol Dehydrogenase (ADH)
The initial and rate-limiting step in DEG metabolism is the oxidation of the parent compound to 2-hydroxyethoxyacetaldehyde by the enzyme alcohol dehydrogenase (ADH).[1][8][13][15]
Step 2: Oxidation by Aldehyde Dehydrogenase (ALDH)
The intermediate, 2-hydroxyethoxyacetaldehyde, is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form 2-hydroxyethoxyacetic acid (HEAA).[1][8][13][15] HEAA is a major metabolite and a significant contributor to the metabolic acidosis observed in DEG poisoning.[9][16] Further metabolism of HEAA can lead to the formation of diglycolic acid (DGA).[5][7] Both HEAA and DGA are believed to be the primary mediators of the renal and neurological toxicity associated with DEG.[2][3][7][9][16]
It is crucial to note that, unlike ethylene glycol, the metabolism of this compound does not lead to the formation of significant amounts of calcium oxalate crystals, a key feature of ethylene glycol poisoning.[10][15]
Diagram of the Metabolic Pathway of this compound
Caption: Metabolic activation of this compound to its toxic metabolites.
V. Experimental Protocols for Studying this compound Toxicity
The investigation of DEG toxicity relies on a combination of in vivo animal models and in vitro cell-based assays, coupled with robust analytical chemistry techniques.
A. In Vivo Animal Models of DEG-Induced Nephrotoxicity
Rodent models, particularly rats, are commonly used to study the toxic effects of this compound.[12][17][18]
Experimental Protocol: Acute Oral Toxicity Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week prior to the study with free access to standard chow and water.
-
Dosing: this compound is administered as a single oral gavage. Dose selection should be based on literature values to induce toxicity, for example, a high dose of 10 g/kg body weight.[5] A control group receives the vehicle (e.g., water).
-
Monitoring: Animals are monitored for clinical signs of toxicity, including changes in behavior, body weight, and urine output.
-
Sample Collection: Blood and urine samples are collected at predetermined time points (e.g., 24 and 48 hours post-dose) for biochemical analysis.
-
Biochemical Analysis: Serum is analyzed for markers of renal function, such as blood urea nitrogen (BUN) and creatinine. Blood gas analysis is performed to assess for metabolic acidosis.
-
Histopathology: At the end of the study, animals are euthanized, and kidneys are collected for histopathological examination to assess for tubular necrosis and other signs of renal damage.
B. Analytical Methodology for the Quantification of DEG and its Metabolites
Accurate and sensitive analytical methods are essential for diagnosing DEG poisoning and for conducting research into its toxicokinetics. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable technique.[19][20][21]
Experimental Protocol: GC-MS Analysis of DEG and HEAA in Biological Matrices
-
Sample Preparation:
-
Serum/Plasma: Proteins are precipitated using a suitable agent (e.g., acetonitrile). The supernatant is collected after centrifugation.
-
Urine: Samples are typically diluted with deionized water.
-
-
Internal Standard: A known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of DEG or HEAA) is added to all samples, calibrators, and quality controls.[19]
-
Derivatization (Optional but often necessary for improved chromatographic performance): The analytes may be derivatized to increase their volatility and improve their chromatographic properties.
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a polar column for separating polar compounds).
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[21]
-
-
Quantification: The concentration of DEG and its metabolites in the samples is determined by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for studying DEG toxicity.
VI. Quantitative Data Summary
The following table summarizes key quantitative toxicological data for this compound.
| Parameter | Species | Value | Reference |
| Oral LD₅₀ | Rat | 12.6 - 26.5 g/kg | [10] |
| Oral LD₅₀ | Mouse | 13.3 - 26.1 g/kg | [10] |
| Estimated Human Lethal Dose | Human | ~1 mL/kg | [9] |
| No-Observed-Adverse-Effect Level (NOAEL) (Developmental Toxicity) | Rat | 1118 mg/kg/day | [17] |
| No-Observed-Adverse-Effect Level (NOAEL) (Developmental Toxicity) | Mouse | 559 mg/kg/day | [17] |
VII. Conclusion and Future Directions
This compound remains a significant public health threat, primarily due to its potential for illicit substitution in pharmaceutical preparations. A comprehensive understanding of its toxicological profile and metabolic pathways is paramount for the rapid diagnosis and effective management of poisonings. The metabolism of DEG to its toxic metabolites, 2-hydroxyethoxyacetic acid and diglycolic acid, is the key event driving its renal and neurological toxicity.
Future research should focus on elucidating the precise molecular mechanisms by which these metabolites induce cellular injury, particularly in the renal proximal tubules and neurons. Further development of rapid and field-deployable diagnostic tests for DEG and its metabolites is also crucial for the timely identification of poisoning outbreaks, especially in resource-limited settings. For professionals in the pharmaceutical industry, this guide underscores the critical importance of robust supply chain integrity and stringent quality control measures to prevent future tragedies.
VIII. References
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Hardin, J., & Minns, A. (2023). This compound Poisoning. In StatPearls. StatPearls Publishing.
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Schep, L. J., Slaughter, R. J., Temple, W. A., & Beasley, D. M. G. (2009). This compound poisoning. Clinical Toxicology, 47(6), 525–535.
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ResearchGate. (n.d.). Metabolic pathways of this compound. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). This compound poisoning. [Request PDF]. Retrieved from [Link]
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Ohio State University. (2019). Solvent Toxicity- this compound. Retrieved from [Link]
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moraga.2's Blog. (n.d.). This compound. Retrieved from [Link]
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Parthe, S. R., Vyas, L., & Uppalwar, S. (2023). Toxicological Profile of this compound and Its Implications in Pediatric Cough Syrup Poisonings. International Journal of Research and Pharmaceutical Sciences, 14(4), 2456-2462.
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Besenhofer, L. M., et al. (2010). Inhibition of Metabolism of this compound Prevents Target Organ Toxicity in Rats. Toxicological Sciences, 117(1), 35-45.
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Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
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Mathews, J. M., et al. (1990). Absorption, metabolism and excretion of this compound (DEG) in rat and dog. INIS-IAEA.
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Landry, G. M., et al. (2014). Quantitation of this compound and Its Metabolites by Gas Chromatography Mass Spectrometry or Ion Chromatography Mass Spectrometry. Journal of Analytical Toxicology, 38(5), 263-271.
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MEGlobal. (2009). Product Safety Assessment this compound.
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Calello, D. P., & Aldy, K. (2023). Hiding in Plain Sight: Catastrophic this compound Poisoning in Children. Kidney360, 4(5), 701–703.
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ResearchGate. (n.d.). Summary of this compound (DEG) Outbreaks. [Table]. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). What Is the Biological Fate of Ethylene Glycol? Environmental Medicine.
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Ballantyne, B., & Snellings, W. M. (2005). Developmental toxicity study with this compound dosed by gavage to CD rats and CD-1 mice. Food and Chemical Toxicology, 43(11), 1637–1646.
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Centers for Disease Control and Prevention. (2023). Medication-Associated this compound Mass Poisoning — A Preventable Cause of Illness and Death. Morbidity and Mortality Weekly Report, 72(12), 320-322.
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World Health Organization. (2023). WHO urges action to protect children from contaminated medicines.
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Lenk, W., et al. (1993). Toxicokinetics of this compound (DEG) in the rat. Archives of Toxicology, 67(8), 535-546.
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Hess, C., et al. (2000). Simultaneous Detection and Quantitation of this compound, Ethylene Glycol, and the Toxic Alcohols in Serum using Capillary Column Gas Chromatography. Journal of Analytical Toxicology, 24(2), 118-122.
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. In Toxicological Profile for Propylene Glycol.
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Quantum Chemical Calculations of Diethylene Glycol's Molecular Structure: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure and conformational landscape of diethylene glycol (DEG). This compound, with its molecular formula C₄H₁₀O₃, is a significant organic compound utilized in a myriad of industrial and pharmaceutical applications.[1][2] Its utility is intrinsically linked to its molecular structure, particularly its conformational flexibility and the capacity for hydrogen bonding.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the theoretical underpinnings and practical workflows for the computational analysis of DEG. We will delve into the selection of appropriate quantum chemical methods, the step-by-step process of conformational analysis, and the interpretation of the results, with a special focus on the role of intramolecular hydrogen bonding. The insights gleaned from these calculations are crucial for understanding the physicochemical properties of DEG and for designing novel molecules with tailored functionalities.
Introduction
The Significance of this compound (DEG) in Scientific Research and Industry
This compound (DEG) is a colorless, hygroscopic liquid that is miscible with water and many organic solvents.[2] Its chemical structure, featuring two hydroxyl groups and an ether linkage, imparts a unique combination of properties that make it a versatile solvent and chemical intermediate.[1] In the pharmaceutical industry, DEG and its derivatives are used as excipients, penetration enhancers, and as linkers in prodrug design. Its application extends to the manufacturing of resins, plasticizers, and as a humectant. However, the biological activity and toxicological profile of DEG are highly dependent on its molecular structure and interactions with biological systems.
The Role of Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, its conformation, dictates its physical and chemical properties. For a flexible molecule like DEG, multiple conformations can exist, each with a different energy level. The relative populations of these conformers at a given temperature determine the macroscopic properties of the substance. Conformational analysis, therefore, is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational landscape of DEG is paramount for predicting its behavior in different environments, such as in solution or at the active site of an enzyme.
The Power of Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a powerful tool to investigate the electronic structure and properties of molecules. These methods can be used to determine the geometries of stable conformers, calculate their relative energies, and analyze the nature of intramolecular interactions, such as hydrogen bonds.[3] For molecules like DEG, where experimental characterization of all possible conformers can be challenging, quantum chemical calculations offer a reliable and cost-effective alternative to gain a deep understanding of their structural chemistry.
Theoretical Foundations and Computational Methods
The accuracy of quantum chemical calculations is contingent upon the choice of the theoretical method and the basis set. This section provides an overview of the commonly employed methods for the conformational analysis of molecules like DEG.
Selecting the Right Level of Theory: From Semi-Empirical to Ab Initio Methods
The choice of a computational method is a trade-off between accuracy and computational cost. For a molecule of the size of DEG, several options are viable.
-
2.1.1 Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, HF theory neglects electron correlation, which can be important for accurately describing weak interactions like hydrogen bonds.
-
2.1.2 Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized molecules.[4][5][6] It is based on the principle that the energy of a system can be determined from its electron density. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. For systems involving hydrogen bonding, hybrid functionals like B3LYP and long-range corrected functionals like ωB97X-D are often recommended.
-
2.1.3 Møller-Plesset (MP) Perturbation Theory: MP theory is a post-Hartree-Fock method that includes electron correlation. The second-order Møller-Plesset (MP2) method is a popular choice for obtaining more accurate energies and geometries, especially for systems where dispersion interactions are significant.[3]
Choosing an Appropriate Basis Set
A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and quality of the basis set affect the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) , are commonly used for geometry optimizations and frequency calculations. For higher accuracy energy calculations, correlation-consistent basis sets, such as Dunning's aug-cc-pVTZ , are often employed. The inclusion of diffuse functions (indicated by + or aug-) is particularly important for describing hydrogen bonding and other non-covalent interactions.
Solvation Models: Accounting for the Solvent Environment
In many applications, DEG is used in a solvent. The presence of a solvent can significantly influence the conformational equilibrium of a molecule. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , can be used to approximate the effect of the solvent by representing it as a continuous dielectric medium. This approach allows for the calculation of molecular properties in a more realistic environment without the high computational cost of explicitly including solvent molecules.
Step-by-Step Computational Workflow for DEG Analysis
A systematic approach is necessary to explore the conformational space of this compound and identify its stable structures. The following workflow is a proven methodology for such an analysis.
Initial Structure Generation and Optimization
The first step is to generate an initial 3D structure of the DEG molecule. This can be done using molecular building software. It is crucial to perform an initial geometry optimization using a computationally inexpensive method, such as a smaller basis set, to obtain a reasonable starting structure.
Conformational Search and Analysis
Due to the presence of several rotatable bonds, DEG can adopt a large number of conformations. A systematic conformational search is required to identify the low-energy conformers. This can be achieved by systematically rotating the dihedral angles of the molecule and performing a geometry optimization for each starting geometry. The lowest energy conformers are then selected for further analysis.
Vibrational Frequency Calculations and Thermochemical Analysis
For each of the identified stable conformers, a vibrational frequency calculation should be performed at the same level of theory as the geometry optimization. These calculations serve two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true minimum on the potential energy surface.
-
Thermochemical Data: The vibrational frequencies can be used to calculate thermochemical properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature. These values are essential for determining the relative populations of the conformers.
Analysis of Intramolecular Hydrogen Bonding
The presence and strength of intramolecular hydrogen bonds play a crucial role in determining the stability of DEG conformers.[3] Several computational techniques can be used to analyze these interactions:
-
Geometric Criteria: A short distance between the hydrogen donor and acceptor atoms (e.g., O-H···O) and a bond angle close to 180° are indicative of a hydrogen bond.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about the donor-acceptor interactions and the stabilization energy associated with the hydrogen bond.
-
Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to identify bond critical points (BCPs) between the hydrogen and acceptor atoms, which is a hallmark of a hydrogen bond.
Key Findings from Quantum Chemical Studies of DEG
While the literature is more extensive for the smaller homolog, ethylene glycol, the principles of conformational preference and the importance of intramolecular hydrogen bonding are directly applicable and have been investigated for this compound.
The Conformational Landscape of this compound
The conformational landscape of DEG is primarily governed by the rotation around the C-C and C-O bonds. Similar to ethylene glycol, the gauche conformation around the central C-O-C-C linkage is often found to be energetically favorable due to the gauche effect.[7] However, the presence of the additional ether oxygen introduces more possibilities for intramolecular hydrogen bonding, leading to a complex potential energy surface with several low-energy conformers.
The Role of Intramolecular Hydrogen Bonding in Stabilizing Conformations
The most stable conformers of DEG are those that are stabilized by one or more intramolecular hydrogen bonds between the terminal hydroxyl groups and the ether oxygen atom. These interactions significantly lower the energy of the molecule and play a decisive role in determining the preferred conformations. The strength of these hydrogen bonds can be modulated by the local geometry of the conformer.
Spectroscopic and Thermochemical Properties
Quantum chemical calculations can predict various spectroscopic properties of DEG, such as its infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model and to assign the observed spectral features to specific vibrational modes of the different conformers. The calculated thermochemical properties allow for the determination of the equilibrium populations of the conformers at different temperatures.
Table 1: Calculated Relative Energies of Selected this compound Conformers
| Conformer | Dihedral Angles (O-C-C-O, C-C-O-C, C-O-C-C) | Intramolecular H-Bond | Relative Energy (kcal/mol) |
| 1 | gauche, anti, gauche | Yes (OH···Oether) | 0.00 |
| 2 | gauche, gauche, gauche | Yes (OH···Oether) | 0.52 |
| 3 | anti, anti, anti | No | 2.15 |
| 4 | gauche, anti, anti | No | 1.88 |
Note: The data presented in this table is illustrative and based on typical results from DFT calculations. The exact values will depend on the level of theory and basis set used.
Applications in Drug Development and Materials Science
The detailed understanding of the molecular structure of DEG obtained from quantum chemical calculations has significant practical implications.
DEG as a Linker in Prodrugs and Drug Delivery Systems
This compound and its oligomers are frequently used as linkers in the design of prodrugs and drug delivery systems. The flexibility and hydrophilicity of the DEG chain can be tailored to control the solubility, stability, and release profile of the active pharmaceutical ingredient. Quantum chemical calculations can be used to predict the conformational preferences of these linkers and to design systems with optimal properties.
Understanding Polymer Properties
Poly(ethylene glycol) (PEG), a polymer of ethylene glycol, is widely used in biomedical applications. This compound can be considered a model system for understanding the fundamental interactions that govern the structure and properties of PEG. By studying the conformational behavior of DEG, researchers can gain insights into the factors that control the folding and aggregation of PEG chains, which is crucial for the design of new biomaterials.
Conclusion and Future Outlook
Quantum chemical calculations provide an indispensable tool for the detailed investigation of the molecular structure of this compound. These methods allow for a thorough exploration of the conformational landscape, a quantitative analysis of intramolecular hydrogen bonding, and the prediction of various physicochemical properties. The insights gained from these computational studies are of great value for researchers and professionals in drug development and materials science, enabling the rational design of new molecules and materials with desired functionalities.
Future research in this area will likely focus on the use of more advanced computational methods, such as ab initio molecular dynamics, to study the dynamic behavior of DEG in solution and its interactions with biological macromolecules.[8][9][10] The continued development of computational hardware and software will undoubtedly open up new avenues for the application of quantum chemical calculations in the study of complex chemical systems.
References
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Density functional theory calculations for ethylene oxidation to... - ResearchGate. Available at: [Link]
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Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol - RSC Publishing. Available at: [Link]
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(PDF) Conformer Selection Upon Dilution with Water: The Fascinating Case of Liquid Ethylene Glycol Studied via Molecular Dynamics Simulations** - ResearchGate. Available at: [Link]
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Molecular Dynamics Simulation Study of Ethylene Glycol, Ethylenediamine, and 2-Aminoethanol. 2. Structure in Aqueous Solutions | Request PDF - ResearchGate. Available at: [Link]
Mandatory Visualizations
Caption: A typical workflow for the computational analysis of this compound.
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A Comprehensive Technical Guide to the Solubility of Organic Compounds in Diethylene Glycol for Pharmaceutical and Research Applications
Executive Summary
Diethylene glycol (DEG), a hygroscopic liquid with the formula (HOCH₂CH₂)₂O, is a versatile and powerful solvent integral to numerous industrial and pharmaceutical applications.[1][2] Its unique combination of a polar ether linkage and two terminal hydroxyl groups grants it exceptional solvency for a wide array of organic compounds, from resins and dyes to active pharmaceutical ingredients (APIs).[1][3] This guide provides an in-depth exploration of the principles governing the solubility of organic compounds in DEG, outlines robust experimental methodologies for its determination, and discusses its critical role in drug development and formulation. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important solvent.
Physicochemical Profile of this compound (DEG)
A thorough understanding of DEG's physical and chemical properties is paramount to predicting and manipulating its behavior as a solvent system. DEG is a colorless, practically odorless, and viscous liquid that is completely miscible with water, alcohol, ether, acetone, and ethylene glycol.[1][4]
1.1. Molecular Structure and Properties
DEG's structure, featuring two hydroxyl (-OH) groups and a central ether group, is the primary determinant of its solvent characteristics.[3] This configuration allows it to act as both a hydrogen bond donor and acceptor, a key factor in its ability to dissolve a wide range of solutes.[5][6]
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃ | [7] |
| Molar Mass | 106.12 g/mol | [1] |
| Boiling Point | 244-245 °C | [1][8] |
| Melting Point | -10.45 °C | [1] |
| Density (20°C) | 1.118 g/mL | [8] |
| Viscosity (20°C) | 35.7 mPa·s | [8] |
| Flash Point | 138 °C | [8] |
| Refractive Index (20°C) | 1.4472 | [8] |
1.2. Solvent Characteristics
DEG's efficacy as a solvent stems from a balance of polarity, hydrogen bonding capacity, and a high boiling point.[5][9] Its high boiling point allows for reactions at elevated temperatures with minimal solvent loss due to evaporation.[5] Its hygroscopic nature, or ability to attract and retain water, is a critical consideration in formulation and storage, as moisture content can significantly alter its solvent properties.[2][5][10] When high purity is required, DEG should be stored in tightly sealed containers with desiccants or under a nitrogen blanket.[5]
Theoretical Principles of Solubility in this compound
The solubility of an organic compound in any solvent, including DEG, is governed by the fundamental principle of "like dissolves like."[11][12] This adage is a simplified representation of the complex interplay between intermolecular forces and the thermodynamics of solvation.
2.1. Intermolecular Forces in Solvation
For a solute to dissolve in DEG, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.[6] The primary forces at play are:
-
Hydrogen Bonding: As a dihydric alcohol, DEG's two hydroxyl groups are potent hydrogen bond donors and acceptors.[3] Organic compounds with functional groups capable of hydrogen bonding (e.g., alcohols, carboxylic acids, amines) exhibit enhanced solubility.
-
Dipole-Dipole Interactions: The ether linkage and hydroxyl groups create a significant molecular dipole, allowing DEG to effectively solvate other polar molecules.
-
London Dispersion Forces: These weaker forces are present in all molecules and are the primary mechanism by which DEG dissolves nonpolar moieties of larger organic molecules.
Caption: Solvation involves breaking solute-solute and solvent-solvent bonds to form new solute-solvent interactions.
2.2. Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the Hansen Solubility Parameter (HSP) system.[13] HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] The principle states that substances with similar HSP values are likely to be miscible.[14]
Hansen Solubility Parameters for this compound:
The high δH value for DEG authoritatively confirms the dominance of hydrogen bonding in its interactions, making it an excellent solvent for polar molecules and those with hydrogen-bonding functional groups.[15]
2.3. Thermodynamic Considerations
The dissolution process is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous dissolution process.
-
Enthalpy of Solution (ΔH): Represents the net energy change from breaking and forming bonds. Dissolution can be exothermic (releases heat) or endothermic (absorbs heat).[16][17]
-
Entropy of Solution (ΔS): Typically positive, as the mixture of solute and solvent is more disordered than the pure components.
Experimental Determination of Solubility in DEG
While theoretical models provide valuable predictions, empirical measurement remains the gold standard for determining solubility. Given DEG's moderate viscosity, certain modifications to standard protocols are necessary to ensure accuracy.[9][18]
3.1. Overview of Methodologies
The choice of method depends on the compound's properties, the required throughput, and the viscosity of the system. The shake-flask method is a classic thermodynamic equilibrium approach, while synthetic methods can be advantageous for viscous solvents.[19]
Caption: Generalized workflow for the experimental determination of equilibrium solubility.
3.2. Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is a self-validating system designed to determine the thermodynamic equilibrium solubility of a compound in DEG.
Objective: To accurately measure the saturation concentration of a solute in DEG at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Solute (high purity)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge capable of handling viscous liquids
-
Syringe filters (PTFE, chemically inert)[12]
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer[12]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid solute to a pre-weighed vial. The excess is critical to ensure that saturation is reached. Record the exact mass of the solute.
-
Solvent Addition: Add a known volume or mass of DEG to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Causality Insight: The extended equilibration time is necessary to overcome the kinetic barriers to dissolution imposed by DEG's viscosity, ensuring a true thermodynamic equilibrium is achieved.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let coarse particles settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at high speed.[19]
-
Trustworthiness Check: Centrifugation is often superior to simple filtration for viscous solvents, as it minimizes clogging and potential solute adsorption onto the filter membrane.[19]
-
-
Sample Collection: Carefully draw the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate any potential binding sites on the filter.[19] Collect the filtrate for analysis.
-
Quantification: Prepare a series of dilutions of the filtrate with a suitable mobile phase (for HPLC) or solvent. Quantify the concentration of the solute using a validated analytical method (e.g., HPLC with a standard curve).[20]
-
Calculation and Reporting: Calculate the solubility based on the measured concentration and report the value in mg/mL or mol/L at the specified temperature.
Factors Influencing Solubility in this compound
Several external factors can be manipulated to modify the solubility of organic compounds in DEG-based systems.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute's crystal lattice energy.[16] However, this relationship is compound-specific and must be determined empirically.[16]
-
pH and Ionization: For ionizable organic compounds (acids and bases), solubility in DEG can be highly dependent on the apparent pH of the system. Converting a neutral molecule to its ionized salt form generally increases solubility in polar solvents like DEG.
-
Co-solvency: The solvent properties of DEG can be finely tuned by adding a co-solvent. Water is a common co-solvent that can increase the polarity of the system and enhance the solubility of highly polar or ionic compounds. Conversely, less polar co-solvents like ethanol or propylene glycol can be used to increase the solubility of less polar solutes.
Applications in Pharmaceutical and Chemical Industries
DEG's excellent solvent properties make it a valuable component in a wide range of applications, though its use in pharmaceuticals is carefully controlled due to toxicity concerns.[1][21]
-
Drug Formulation: DEG and its less toxic derivatives, like this compound monoethyl ether, are used as solvents or co-solvents in topical, and sometimes oral, formulations to dissolve APIs that have poor water solubility.[4][22]
-
Chemical Synthesis: Its high boiling point makes it an ideal reaction medium for organic syntheses requiring elevated temperatures.[5]
-
Industrial Uses: DEG is widely used as a solvent for resins, dyes, and nitrocellulose.[1][3] It also functions as a humectant in tobacco and printing inks, and as a dehydrating agent for natural gas.[1][23]
A Note on Safety and Regulation: DEG has known renal and neurological toxicity if ingested.[4] Historical incidents of DEG contamination in pharmaceutical products, often through substitution for less toxic but more expensive glycols like glycerin or propylene glycol, have led to strict regulatory oversight.[24][25] The U.S. FDA and other global regulatory bodies mandate rigorous testing of high-risk excipients to ensure they are free from DEG and ethylene glycol contamination, with a typical limit of not more than 0.10%.[24][26]
Conclusion
This compound is a solvent with a unique and highly effective profile for dissolving a broad spectrum of organic compounds. Its utility is rooted in its molecular structure, which facilitates strong hydrogen bonding and polar interactions. For scientists in research and drug development, a deep understanding of the theoretical principles of solubility, combined with rigorous experimental validation, is essential for harnessing DEG's capabilities safely and effectively. By carefully considering the factors that influence solubility and adhering to strict quality control measures, DEG can continue to be a valuable tool in the formulation of chemical and pharmaceutical products.
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understanding the hygroscopic nature of diethylene glycol
An In-depth Technical Guide to the Hygroscopic Nature of Diethylene Glycol
Abstract
This compound (DEG), a versatile organic compound, is distinguished by its pronounced hygroscopic nature—the ability to attract and retain water molecules from the surrounding environment. This property is fundamental to its widespread use across various industries, including pharmaceuticals, cosmetics, and natural gas dehydration. This guide provides a comprehensive exploration of the molecular mechanisms governing DEG's hygroscopicity, details authoritative methodologies for its quantification, and discusses the critical factors that influence its water absorption behavior. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage or mitigate the effects of DEG's interaction with moisture.
Introduction: The Molecular Profile of this compound
This compound, with the chemical formula (HOCH₂CH₂)₂O, is a colorless, practically odorless, and viscous liquid.[1] It is structurally a dimer of ethylene glycol, featuring two hydroxyl (-OH) groups joined by an ether linkage.[1][2] This unique molecular architecture is the primary determinant of its physical and chemical properties, including its miscibility with water and its significant hygroscopicity.[1][3] Its low volatility and high boiling point further enhance its utility as a stable humectant and solvent in numerous applications.[4][5]
The term hygroscopic, derived from the Greek words hygros (moist) and skopein (to look), aptly describes DEG's "moisture-seeking" characteristic.[2] This guide will dissect this property from a fundamental molecular level to its practical measurement and application.
| Property | Value | Source |
| Chemical Formula | C₄H₁₀O₃ | [2][4][5] |
| Molar Mass | 106.12 g/mol | [1][2][4] |
| Appearance | Colorless, viscous liquid | [1][2][5] |
| Boiling Point | ~245 °C | [1][4][5] |
| Melting Point | -10.45 °C | [1][5] |
| Density | ~1.118 g/cm³ at 20°C | [1][5] |
| Solubility in Water | Miscible | [1][3] |
| Table 1: Key Physicochemical Properties of this compound |
The Mechanism of Hygroscopicity: A Story of Hydrogen Bonds
The capacity of this compound to absorb atmospheric moisture is rooted in its molecular structure.[2] DEG possesses two terminal hydroxyl (–OH) groups and a central ether oxygen atom, all of which are capable of forming strong hydrogen bonds with water molecules (H₂O).[2]
When exposed to a humid environment, the following interactions occur:
-
Hydroxyl Group Interaction: The hydrogen atoms of DEG's hydroxyl groups act as hydrogen bond donors, while the oxygen atoms act as acceptors. They readily form hydrogen bonds with the oxygen and hydrogen atoms of water molecules, respectively.
-
Ether Linkage Interaction: The ether oxygen atom in the DEG molecule also possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor for the hydrogen atoms in water molecules.
This network of hydrogen bonds effectively traps water molecules, drawing them from the atmosphere and retaining them within the liquid matrix.[6] This process continues until an equilibrium is reached between the water vapor pressure of the surrounding air and that of the DEG-water solution.
Diagram 1: Molecular interaction showing hydrogen bonds between a DEG molecule and water molecules.
Factors Influencing Water Absorption
The extent and rate of moisture absorption by DEG are primarily governed by two environmental factors:
-
Relative Humidity (RH): This is the most significant factor. The driving force for water absorption is the difference in water activity between the air and the DEG. At higher RH, the partial pressure of water vapor in the atmosphere is greater, leading to a higher equilibrium water content in the DEG.
-
Temperature: Temperature has a more complex effect. While higher temperatures can increase the rate of diffusion of water molecules, they also increase the vapor pressure of the water within the DEG solution, which can counteract absorption. The net effect depends on the specific conditions and the interplay with relative humidity.
Due to its strong hygroscopic nature, proper storage and handling of DEG are critical to maintain its purity, especially in applications requiring low water content.[7] Containers should be tightly sealed and stored in a cool, dry, well-ventilated area.[2][7] For high-purity applications, storage under an inert atmosphere, such as a nitrogen blanket, is recommended to prevent moisture contamination.[8]
Quantifying Hygroscopicity: Methodologies and Protocols
To characterize the hygroscopic nature of a substance like DEG, standardized, reproducible methods are essential. The primary techniques involve exposing a sample to a controlled humidity environment and measuring the change in mass or determining the final water content.
Gravimetric Sorption Analysis
This method directly measures the mass increase of a sample due to water absorption. A sophisticated implementation of this is Dynamic Vapor Sorption (DVS), which precisely controls RH and continuously monitors mass change.[] A more accessible, yet highly reliable, method involves the use of sealed chambers containing saturated aqueous salt solutions to maintain a constant relative humidity, as described in the ASTM E104 standard.[10][11][12]
Diagram 2: Experimental workflow for gravimetric determination of hygroscopicity.
Detailed Experimental Protocol: Gravimetric Determination of Hygroscopicity
This protocol is based on the principles outlined in ASTM E104 for maintaining constant relative humidity.[10][12][13]
Objective: To determine the equilibrium water content of this compound at various relative humidities.
Materials & Equipment:
-
This compound (high purity)
-
A series of analytical-grade salts (e.g., Lithium Chloride, Magnesium Chloride, Sodium Chloride, Potassium Nitrate)
-
Deionized water
-
Airtight glass dessicators or sealed chambers
-
Analytical balance (readable to 0.1 mg)
-
Shallow glass sample vials (e.g., weighing bottles)
-
Temperature-controlled incubator or room (e.g., 25°C ± 1°C)
-
Personal Protective Equipment (PPE): gloves, safety glasses.[7][14]
Procedure:
-
Chamber Preparation:
-
Prepare saturated aqueous solutions of different salts to create environments of known, constant relative humidity. An excess of solid salt must be present to ensure saturation.
-
Place each saturated solution at the bottom of a separate, clean, and dry dessicator.
-
Seal the dessicators and allow them to equilibrate in the temperature-controlled environment for at least 24 hours.
-
| Saturated Salt Solution | Relative Humidity at 25°C (%) |
| Lithium Chloride (LiCl) | ~11% |
| Magnesium Chloride (MgCl₂) | ~33% |
| Sodium Bromide (NaBr) | ~58% |
| Sodium Chloride (NaCl) | ~75% |
| Potassium Nitrate (KNO₃) | ~93% |
| Table 2: Examples of Saturated Salt Solutions for Maintaining Constant Relative Humidity (per ASTM E104). [10][11] |
-
Sample Preparation:
-
Label the empty glass vials and their corresponding caps.
-
Accurately weigh each empty vial with its cap on the analytical balance and record this mass as W_vial.
-
Add approximately 1-2 grams of this compound to each vial.
-
Reweigh the vials with the DEG and caps, and record this mass as W_initial.
-
-
Exposure and Measurement:
-
Remove the caps and place the open vials containing DEG inside the various equilibrated dessicators. Place the corresponding caps inside the same dessicator, but not on the vials.
-
Seal the dessicators and return them to the temperature-controlled environment.
-
At predetermined time intervals (e.g., 24, 48, 72 hours), quickly remove a vial, replace its cap, and weigh it. Record the mass as W_t. Immediately return the uncapped vial and its cap to the dessicator.
-
Continue this process until the change in mass between two consecutive measurements is negligible (e.g., <0.1%), indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Record the final stable mass as W_final.
-
Calculate the mass of the initial DEG sample: M_DEG = W_initial - W_vial.
-
Calculate the mass of water absorbed: M_water = W_final - W_initial.
-
Calculate the percentage of water absorbed relative to the initial sample mass: % Water Absorbed = (M_water / M_DEG) * 100
-
Plot the % Water Absorbed against the corresponding Relative Humidity for each salt solution to generate a moisture sorption isotherm.
-
Karl Fischer Titration
While gravimetric methods measure total mass change, Karl Fischer (KF) titration is the gold standard for specifically quantifying the water content in a sample.[15][16] It is a highly accurate and precise chemical method that can be used to verify the results from gravimetric analysis or to measure the initial water content of the DEG.[17][18] The KF reaction is a redox titration where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base.[15] Both volumetric and coulometric KF methods are suitable, with the coulometric technique being particularly sensitive for trace amounts of water.[15][18]
Applications and Implications of DEG's Hygroscopicity
The ability of DEG to control moisture is leveraged across numerous sectors:
-
Humectant: In cosmetics, personal care products, tobacco, and printing inks, DEG acts as a humectant to retain moisture, prevent products from drying out, and maintain desired consistency and stability.[1][4][19]
-
Gas Dehydration: In the natural gas industry, DEG is used to remove water from gas streams.[20] In a contactor vessel, lean (dry) glycol absorbs water from the wet gas, and the resulting rich (wet) glycol is then regenerated by heating to boil off the water.[21][22]
-
Plasticizer: DEG's ability to attract water can impart flexibility and reduce brittleness in materials like paper, cork, and adhesives, effectively acting as a plasticizer.[3][19]
-
Antifreeze and Brake Fluids: While its primary role in these fluids is freezing point depression, its hygroscopic nature means that any absorbed water will be incorporated into the solution, preventing the formation of free water which could freeze or cause corrosion.[4][5]
For drug development professionals, understanding the hygroscopicity of an excipient like DEG is critical. Uncontrolled water absorption can affect the physical and chemical stability of active pharmaceutical ingredients (APIs), potentially altering dissolution rates, degradation pathways, and overall product efficacy.
Conclusion
The hygroscopic nature of this compound is a defining characteristic that stems directly from its molecular structure, specifically its capacity for extensive hydrogen bonding with water. This property is not merely a chemical curiosity but a functional attribute that underpins its utility in a vast range of industrial and pharmaceutical applications. A thorough understanding of the mechanisms, influencing factors, and quantitative measurement techniques—as detailed in this guide—is paramount for any scientist or researcher aiming to harness the benefits of DEG while mitigating the potential challenges associated with its affinity for water. The application of standardized protocols, such as those based on ASTM E104 and Karl Fischer titration, ensures the generation of reliable and authoritative data essential for formulation development, quality control, and process optimization.
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thermal degradation pathways of diethylene glycol
An In-Depth Technical Guide to the Thermal Degradation Pathways of Diethylene Glycol
Abstract
This compound (DEG), a ubiquitous solvent and chemical intermediate, is integral to numerous industrial applications, from the synthesis of resins and plasticizers to its use in antifreeze and personal care products.[1][2] Despite its versatility, DEG's susceptibility to thermal degradation poses significant challenges, impacting product purity, performance, and safety. This technical guide provides a comprehensive examination of the , designed for researchers, scientists, and drug development professionals. We will explore the core non-oxidative and oxidative decomposition mechanisms, the influence of catalysts and environmental conditions, and the specific case of DEG as a structural weak point in polymers like polyethylene terephthalate (PET). Furthermore, this guide details the authoritative analytical methodologies required to investigate and characterize DEG degradation, ensuring a robust framework for stability studies and quality control.
Introduction to this compound (DEG)
Chemical Properties and Structure
This compound ((HOCH₂CH₂)₂O) is a di-functional organic compound, characterized by two hydroxyl (-OH) groups linked by an ether bond.[1] This structure imparts properties of both alcohols and ethers, rendering it a colorless, hygroscopic, and low-volatility liquid that is miscible with water and many organic solvents.[1][3] The presence of the ether linkage is a critical feature, as it represents a point of lower thermal stability compared to its monomer counterpart, ethylene glycol.
Industrial Applications and Significance
DEG's unique physicochemical properties are the basis for its widespread use. It serves as a key intermediate in the manufacturing of unsaturated polyester resins, polyurethanes, and plasticizers.[1][4] Its hygroscopicity makes it an effective humectant in tobacco and printing inks, while its solvent capabilities are leveraged in dyes and nitrocellulose formulations.[1] The reactivity of its hydroxyl groups allows for the synthesis of a wide array of derivatives, including aldehydes, ethers, and esters.[2][3]
The Imperative of Thermal Stability
While thermally stable under recommended storage conditions, exposure to elevated temperatures can initiate decomposition.[4] This degradation is problematic for several reasons. In industrial processes, it can lead to the formation of undesirable and potentially corrosive byproducts, such as aldehydes and acids.[5][6] In closed systems, the generation of gaseous decomposition products can cause significant pressure buildup.[4] Within polymer structures like PET, the thermal instability of incorporated DEG units is known to be a primary initiation point for degradation, compromising the material's mechanical and optical properties.[7][8][9] Understanding these degradation pathways is therefore paramount for process optimization, material longevity, and ensuring the safety and efficacy of final products.
Fundamental Principles of DEG Thermal Degradation
The decomposition of DEG is not a singular event but a complex interplay of competing reactions governed by thermodynamics and kinetics. The specific pathway that dominates is highly dependent on the surrounding environmental conditions.
Key Influencing Factors
-
Temperature : As the primary driver, elevated temperatures provide the necessary activation energy for bond scission. The rate of degradation increases significantly with temperature. In the context of PET synthesis, ether formation becomes notable as the polycondensation temperature (approaching 280°C) is reached.[10][11]
-
Atmosphere (Presence of Oxygen) : The presence or absence of an oxidant like O₂ fundamentally alters the degradation mechanism. In an anoxic (oxygen-free) environment, degradation proceeds through pyrolysis via ether cleavage and dehydration. In an oxic environment, thermo-oxidative pathways, which are often radical-mediated, become dominant, leading to a different suite of products.[4][8][9]
-
Catalysts and Impurities : DEG is incompatible with strong acids, bases, and strong oxidizers, which can catalyze its decomposition.[4] In polymer synthesis, residual catalysts (e.g., zinc or antimony compounds) can significantly influence the rate of DEG formation and its subsequent degradation.[9][10][11] For instance, zinc acetate has been shown to produce more ether bonds during PET synthesis than other catalysts, thereby increasing the potential for DEG-related instability.[11]
Core Degradation Pathways
The thermal decomposition of DEG can be broadly categorized into non-oxidative and oxidative pathways, each yielding distinct products.
Non-Oxidative (Anoxic) Degradation
In the absence of oxygen, thermal energy primarily targets the C-O bonds of the ether linkage, which are generally the weakest bonds in the molecule.
-
Ether Bond Scission : This can occur via homolytic cleavage to form radical intermediates or through heterolytic pathways. This initial fragmentation is often the rate-limiting step.
-
Dehydration and Cyclization : Intramolecular dehydration of DEG can lead to the formation of cyclic ethers, most notably 1,4-dioxane. This is a common pathway for glycols at high temperatures.
-
Disproportionation and Rearrangement : The initial fragments can undergo further reactions to form a variety of lower molecular weight alcohols, aldehydes, and ethers.[4][5]
Oxidative (Oxic) Degradation
The presence of oxygen introduces radical chain reactions that significantly accelerate decomposition and lead to a wider range of acidic and oxidized products.
-
Initiation : The process often begins with the abstraction of a hydrogen atom, particularly from the carbon adjacent to the ether oxygen, to form a carbon-centered radical. This is a known vulnerability in ether-containing compounds.[9]
-
Propagation : The carbon radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another DEG molecule, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new carbon radical.
-
Decomposition of Hydroperoxides : Hydroperoxides are thermally unstable and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which further fuel the degradation process.
-
Product Formation : These radical-driven reactions ultimately lead to the formation of aldehydes (like formaldehyde), organic acids (such as formic and oxalic acid), and lower glycols.[6]
The diagram below provides a simplified overview of the divergence between these two primary degradation routes.
Caption: Divergent pathways of DEG thermal degradation under oxidative and non-oxidative conditions.
Table 1: Major Degradation Products of this compound
| Condition | Primary Mechanism | Common Degradation Products | Reference |
| Non-Oxidative (Anoxic) | Pyrolysis, Dehydration | 1,4-Dioxane, Ethylene Glycol, Acetaldehyde, Ethanol | [4][6] |
| Oxidative (Oxic) | Radical Autoxidation | Formaldehyde, Formic Acid, Acetic Acid, Oxalic Acid, Hydroperoxides | [4][5] |
Degradation in Complex Systems: The Case of Polyethylene Terephthalate (PET)
DEG is often unintentionally incorporated into the PET polymer backbone during synthesis through the dimerization of ethylene glycol.[7][9] This incorporated DEG unit acts as a "weak link" because the ether bond is more susceptible to thermal cleavage than the ester linkages of the main PET chain, initiating degradation at temperatures approximately 100 K below that of pure PET.[7][8]
"Back-Biting" Mechanism
A key degradation mechanism specific to DEG units within a polymer chain is known as "back-biting" or intramolecular exchange.[7][8] In this process, the ether oxygen atom of a DEG unit performs a nucleophilic attack on a nearby ester carbonyl group. This leads to chain scission and the formation of stable cyclic oligomers, which are volatile and can be evolved from the polymer matrix at temperatures as low as 245°C.[7][8]
Caption: Simplified workflow of the "back-biting" degradation mechanism in PET.
Analytical Methodologies for Studying DEG Degradation
A multi-faceted analytical approach is required to fully characterize the thermal degradation of DEG. The choice of methodology is driven by the need to both quantify the loss of the parent compound and to identify the complex mixture of degradation products.
Experimental Protocol: Controlled Thermal Degradation Study
-
Sample Preparation : Place a precisely weighed amount of high-purity DEG into a sealed, inert reactor vessel (e.g., stainless steel or glass-lined).
-
Atmosphere Control : Purge the reactor with an inert gas (e.g., nitrogen, argon) for anoxic studies or a specific mixture (e.g., 21% O₂ in N₂) for oxic studies.
-
Thermal Stress : Heat the reactor to the target temperature (e.g., 200-250°C) and maintain for a defined period. Collect samples at various time points.
-
Sample Collection : For analysis of volatile products, a gas sampling loop connected to a GC can be used. For liquid-phase analysis, the reactor is cooled, and the residue is dissolved in a suitable solvent.
Thermal Analysis Techniques (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for determining the onset temperature of degradation and the overall thermal stability.[7][8]
-
TGA measures the change in mass of a sample as a function of temperature, revealing the temperature at which volatile degradation products are formed.
-
DSC measures the heat flow into or out of a sample, identifying exothermic or endothermic events associated with decomposition.
Chromatographic Separation and Identification (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for separating and identifying volatile and semi-volatile degradation products.[12][13]
-
Causality : GC is chosen for its ability to separate complex mixtures into individual components based on their boiling points and affinity for the chromatographic column. MS is used for its power to provide structural information and definitive identification of each separated component by analyzing its mass-to-charge ratio and fragmentation pattern. The FDA has developed and validated GC-MS methods for the precise quantitation of DEG in various products.[13]
Spectroscopic Analysis (FTIR)
Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and valuable tool for monitoring the chemical changes during degradation.[14]
-
Causality : FTIR is used to track the disappearance of characteristic DEG peaks (e.g., C-O-C ether stretch, O-H stretch) and the appearance of new peaks corresponding to degradation products, such as the C=O stretch of aldehydes and carboxylic acids. This provides real-time kinetic information about the transformation of functional groups.
Caption: A typical analytical workflow for investigating the thermal degradation of DEG.
Conclusion and Future Outlook
The thermal degradation of this compound is a complex process governed by temperature, atmospheric conditions, and the presence of catalysts. The core pathways involve non-oxidative pyrolysis and oxidative radical-chain reactions, leading to distinct sets of degradation products. In polymeric systems like PET, DEG units serve as initiation sites for decomposition via mechanisms such as "back-biting," which significantly impacts material stability. A robust analytical strategy combining thermal analysis, GC-MS, and FTIR is essential for fully elucidating these pathways and quantifying the resulting products. As industries continue to rely on DEG, further research into novel stabilization strategies and the development of more thermally robust analogues will be critical for enhancing product performance, longevity, and safety.
References
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Lecomte, H. A., & Liggat, J. J. (2006). Degradation mechanism of this compound units in a terephthalate polymer. Polymer Degradation and Stability, 91(4), 681-689.
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Request PDF. (n.d.). Degradation mechanism of this compound units in a terephthalate polymer. ResearchGate.
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MEGlobal. (2009). Product Safety Assessment this compound.
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MDPI. (2023). Dehydrogenation of this compound to Para-Dioxanone over Cu/SiO2 Catalyst: Effect of Structural and Surface Properties.
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Silver Fern Chemical, Inc. (2019). Safety Data Sheet - this compound (DEG). Quantum Compliance.
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Kinetics of Ethylene Glycol: The first validated reaction scheme and first measurements of ignition delay times and speciation d. (n.d.).
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Aalborg University. (2023). Thermal degradation of Triethylene glycol used in dehydration of natural gas.
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ResearchGate. (n.d.). Formation of this compound as a side reaction during production of polyethylene terephthalate.
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ResearchGate. (n.d.). The kinetics of formation of this compound in preparation of polyethylene terephthalate and its control in reactor design and operation.
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ResearchGate. (n.d.). Kinetics of this compound formation from bishydroxyethyl terephthalate with zinc catalyst in the preparation of poly(ethylene terephthalate).
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Methodological & Application
Application Notes and Protocols: Synthesis of Flexible Polyester Resins Utilizing Diethylene Glycol
Introduction: The Role of Glycols in Tailoring Polyester Resin Properties
Unsaturated Polyester Resins (UPRs) are a cornerstone of the composites industry, valued for their versatility, cost-effectiveness, and ease of manufacturing.[1] These thermosetting polymers are synthesized through the polycondensation of di- or polyfunctional alcohols (glycols) with saturated and unsaturated dicarboxylic acids or their anhydrides.[2][3] The resulting linear polyester polymer contains double bonds, which can later be cross-linked, typically with a vinyl monomer like styrene, to form a rigid, three-dimensional network.[4][5]
The final properties of the cured resin—such as its hardness, flexibility, chemical resistance, and thermal stability—are intricately linked to the chemical structure of its constituent monomers.[6] The choice of glycol is a critical determinant of the polymer backbone's characteristics. While short-chain, rigid glycols like propylene glycol (PG) or ethylene glycol (EG) contribute to hardness and stiffness, longer, more flexible glycols introduce different properties.[1][6]
This guide focuses on the strategic use of Diethylene Glycol (DEG) , an organic compound with the formula (HOCH₂CH₂)₂O, in the synthesis of UPRs.[7] The ether linkage in the DEG molecule imparts significant flexibility to the polyester chain, making it a key ingredient for producing resins with enhanced toughness, impact resistance, and elongation.[1][8] We will explore the mechanistic basis for this property enhancement and provide a detailed, field-proven protocol for the laboratory-scale synthesis of a flexible UPR incorporating DEG.
The Scientific Rationale: Why Use this compound?
The inclusion of this compound in a UPR formulation is a deliberate choice to engineer flexibility into the polymer backbone. This is a direct consequence of its molecular structure.
Causality behind Experimental Choice:
-
Increased Chain Mobility: Compared to the more common propylene glycol, DEG possesses a longer carbon chain with a central ether linkage (-O-). This ether bond has a lower rotational energy barrier than a carbon-carbon bond, allowing for greater conformational freedom. When incorporated into the polyester chain, these DEG units act as "flexible joints," increasing the overall mobility of the polymer backbone.
-
Reduced Crystallinity: The introduction of DEG, especially in conjunction with other glycols like propylene glycol, disrupts the packing efficiency of the polymer chains.[1] This reduction in crystallinity leads to a lower glass transition temperature (Tg) and a more amorphous, less brittle material.[8]
-
Impact on Mechanical Properties: The enhanced chain flexibility translates directly to macroscopic properties. Resins formulated with DEG typically exhibit:
-
Higher Elongation at Break: The ability of the polymer chains to uncoil and move past one another under stress is increased. One study noted a remarkably high elongation at break (over 180%) for a UPR synthesized from DEG.[8]
-
Improved Impact Strength: The flexible chains are better able to dissipate energy from an impact, reducing the likelihood of brittle fracture.[1][2]
-
Reduced Tensile Modulus: As a trade-off for increased flexibility, the stiffness or rigidity of the material often decreases. It has been observed that exceeding a 20% DEG content in a blend with propylene glycol can lead to a significant drop in tensile modulus.[2]
-
Therefore, DEG is not merely a solvent but a functional co-monomer. It is strategically employed to create "flexible grade" or "tough" polyester resins for applications requiring durability and resistance to fracture, such as coatings, laminates, and certain fiberglass-reinforced plastics.[7]
Experimental Design and Workflow
The synthesis of a DEG-modified UPR is typically a two-stage melt condensation process performed in a reactor under an inert atmosphere.
-
Stage 1: Esterification. In this initial stage, the dicarboxylic anhydrides react with the glycols to open the anhydride ring and form half-esters. This is an exothermic reaction that proceeds at a lower temperature.
-
Stage 2: Polycondensation. The temperature is then elevated to drive the condensation reaction, where ester linkages are formed and water is eliminated as a byproduct. The reaction is monitored by measuring the acid value and viscosity until they reach target values.[4]
Below is a Graphviz diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for UPR synthesis.
Detailed Application Protocol: Synthesis of a Flexible UPR
This protocol details the synthesis of a flexible unsaturated polyester resin based on a formulation blending this compound and Propylene Glycol.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction is quantitatively monitored by titrating the acid value. The reaction is only terminated once the pre-determined acid value is achieved, ensuring batch-to-batch consistency and the desired polyester chain length.
Materials and Formulation
The following formulation is designed to yield a flexible resin with good overall mechanical properties.[1][2]
| Component | Chemical Name | Function | Molar Ratio (Approx.) | Weight (g) for a ~1kg Batch |
| Unsaturated Anhydride | Maleic Anhydride (MA) | Provides unsaturation for cross-linking | 0.6 | 294.2 |
| Saturated Anhydride | Phthalic Anhydride (PA) | Adds rigidity and hardness | 0.4 | 296.2 |
| Primary Glycol | Propylene Glycol (PG) | Adds rigidity, main chain builder | 0.88 | 336.1 |
| Flexible Glycol | This compound (DEG) | Imparts flexibility and toughness | 0.22 | 116.7 |
| Inhibitor | Hydroquinone (HQ) | Prevents premature polymerization | ~150 ppm | 0.15 |
| Reactive Diluent | Styrene | Cross-linking monomer, viscosity reducer | ~35-40% of final resin | ~600 |
Note: An excess of ~10 mole % of total glycols is often used to compensate for losses during heating.[9]
Equipment
-
2L four-necked reaction kettle equipped with:
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Nitrogen gas inlet
-
Packed column connected to a condenser and a collection flask (to remove water of condensation)
-
-
Heating mantle with temperature controller
-
Titration apparatus for acid value determination (burette, flasks, phenolphthalein indicator)
-
Analytical balance
Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is harmful if swallowed.[8] Styrene is flammable and a respiratory irritant.
-
Reactor Setup: Assemble the reaction kettle, ensuring all joints are properly sealed. Start a slow, continuous flow of nitrogen gas (~0.2 L/min) through the reactor to maintain an inert atmosphere and prevent oxidation.
-
Charging Reactants: Charge the propylene glycol (336.1 g) and this compound (116.7 g) into the reaction kettle. Turn on the stirrer to a moderate speed (~150-200 rpm).
-
Stage 1 - Esterification: Begin heating the glycols. Once the temperature reaches ~60-70°C, slowly add the phthalic anhydride (296.2 g) and maleic anhydride (294.2 g). An exothermic reaction will occur as the anhydride rings open. Control the heating rate to maintain the temperature below 150°C during this stage.
-
Stage 2 - Polycondensation: After the initial exotherm subsides, gradually increase the temperature to 210°C over 2-3 hours.[1] Water will begin to distill off as a byproduct of the polycondensation reaction. Maintain the temperature at 210 ± 5°C.[2]
-
Expertise & Experience: Maintaining the temperature around 210°C is critical. This temperature is high enough to ensure a reasonable reaction rate and, importantly, promotes the isomerization of maleate (cis-form) to fumarate (trans-form). The fumarate structure is less sterically hindered and exhibits higher reactivity with styrene during the final curing process, leading to a more thoroughly cross-linked and robust final product.[1]
-
-
In-Process Monitoring:
-
Begin taking samples approximately 2 hours after reaching 210°C, and then every 30-60 minutes thereafter.
-
Determine the Acid Value: Weigh ~0.5 g of the hot resin into a flask, dissolve it in a suitable solvent (e.g., 50 mL of a toluene/ethanol mixture), add a few drops of phenolphthalein, and titrate with a standardized 0.1 M alcoholic KOH solution. The acid value is a measure of the remaining carboxylic acid end groups.[10]
-
Calculation: Acid Value (mg KOH/g) = (V × N × 56.1) / W
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
W = Weight of the resin sample (g)
-
-
Continue the reaction until the acid value falls within the target range of 18-25 mg KOH/g .[11] A lower acid value indicates a higher molecular weight.
-
-
Cooling and Inhibition: Once the target acid value is reached, turn off the heat and allow the reactor to cool. When the temperature drops to about 120°C, add the hydroquinone inhibitor (0.15 g) and stir until it is fully dissolved.[11] This prevents the resin from polymerizing during storage.
-
Dilution (Thinning): Continue cooling the polyester. When the temperature is below 100°C, slowly add the styrene monomer (~600 g) to the hot polyester while stirring vigorously. Adding the styrene at too high a temperature can cause it to boil or polymerize prematurely. The amount of styrene can be adjusted to achieve the desired final viscosity.
-
Discharge and Storage: Once the styrene is completely mixed and the solution is homogeneous, cool the resin to room temperature. Discharge the final product into a suitable sealed, labeled container. Store in a cool, dark place away from heat sources.
Characterization of the Final Resin
The synthesized resin should be characterized to confirm its properties.
| Property | Typical Value | Method / Standard | Significance |
| Acid Value | 18 - 25 mg KOH/g | Titration / ASTM D4662 | Indicates degree of polymerization; affects curing.[10] |
| Hydroxyl Value | 25 - 40 mg KOH/g | Titration / ASTM E1899 | Reflects remaining hydroxyl end-groups; important for reactivity.[10] |
| Viscosity | 500 - 800 cP | Brookfield Viscometer | Determines processability and application method. |
| Appearance | Clear, pale yellow liquid | Visual | Quality check for purity and side reactions. |
Chemical Reaction Scheme
The fundamental reaction is a poly-esterification between the di-acid/anhydride functional groups and the diol (glycol) hydroxyl groups.
Caption: Simplified polycondensation reaction scheme.
Conclusion
The use of this compound as a co-monomer in the synthesis of unsaturated polyester resins is a powerful and well-established technique for imparting flexibility and toughness. By introducing ether linkages into the polymer backbone, DEG enhances chain mobility, leading to resins with superior elongation and impact resistance. The provided protocol offers a robust and reproducible method for synthesizing a DEG-modified UPR on a laboratory scale. By carefully controlling the formulation, reaction temperature, and monitoring the acid value, researchers can consistently produce high-quality flexible polyester resins tailored for a wide range of demanding applications in the composites and coatings industries.
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- Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. (2023). MDPI.
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- SYNTHESIS, CHARACTERIZATION AND PROPERTIES OF THE NEW UNSATURATED POLYESTER RESINS FOR COMPOSITE APPLIC
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- SYNTHETIC MODIFICATION AND CHARACTERISATION OF UNSATURATED POLYESTERS. (1998). Helda - University of Helsinki.
- How to make unsaturated polyester resin. (2024). Union Composites Changzhou Co., Ltd.
- Hydroxyl and acid number prediction in polyester resins by near infrared spectroscopy and artificial neural networks. (2001). Università del Piemonte Orientale.
- Process of unsaturated polyester resin synthesis on a laboratory and industrial scale. (1991). Chemical and Biochemical Engineering Quarterly.
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- Producing Sustainable Unsaturated Polyester for Fiberglass Applic
- Flexible unsaturated polyester resin. (2013).
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- Formation of this compound as a side reaction during production of polyethylene terephthalate. (1970). Journal of Polymer Science Part A-1: Polymer Chemistry.
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- Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Pl
- Method of preparation of unsaturated polyester resins from maleic acid/anhydride. (1990).
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- The Effect of Glycol Derivatives on the Properties of Bio-Based Unsatur
- Synthesis of this compound-based aliphatic polyester polyol and effect of glycerin crosslinker on its properties. (2022).
- Synthesis of this compound-based aliphatic polyester polyol and effect of glycerin crosslinker on its properties. (2022). springerprofessional.de.
- Understanding Acid Value, Hydroxyl Value, and Isocyanate Content in Polyurethane Raw M
- Unsaturated polyester resins from poly(ethylene terephthalate) waste. 1. Synthesis and characterization. (1991). Industrial & Engineering Chemistry Research.
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- Unsaturated polyester resin compositions comprising 1,3-propanediol. (2009).
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The Role of Diethylene Glycol in Polyurethane Foam Production: Mechanisms, Protocols, and Property Modulation
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the multifaceted role of diethylene glycol (DEG) in the synthesis of polyurethane (PU) foams. Beyond its use as a process solvent, DEG is a critical reactive component that significantly influences the final polymer architecture and material properties. This guide elucidates the chemical mechanisms through which DEG functions as a chain extender, modifying the hard segment of the polyurethane network. We will explore how its incorporation directly impacts key foam characteristics such as rigidity, flexibility, and thermal stability. Detailed, field-tested protocols for the laboratory-scale synthesis of polyurethane foams are provided, with a focus on demonstrating the effects of varying DEG concentrations. This includes comprehensive safety precautions, formulation guidelines, and methods for physical characterization. All technical claims are substantiated with citations to authoritative sources to ensure scientific integrity.
Fundamentals of Polyurethane Foam Chemistry
Polyurethane foams are a versatile class of polymers whose applications range from flexible foams in furniture and bedding to rigid foams for insulation.[1] The fundamental chemistry involves a polyaddition reaction between two primary components: a polyol (a molecule with multiple hydroxyl groups, -OH) and a diisocyanate (a molecule with two or more isocyanate groups, -N=C=O).[2][3] This reaction forms the characteristic urethane linkage, -NH-(C=O)-O-, which constitutes the polymer backbone.[1]
The production of foam relies on the controlled formation of gas bubbles within the polymerizing matrix. This is typically achieved through two simultaneous, competing reactions:
-
Gelling Reaction: The reaction between the polyol and the isocyanate, which builds the polymer network's molecular weight and viscosity.
-
Blowing Reaction: The reaction of the isocyanate with water. This reaction forms an unstable carbamic acid, which decomposes to produce an amine and carbon dioxide (CO₂) gas.[4] The CO₂ acts as the primary blowing agent, creating the cellular structure of the foam.
A delicate balance, controlled by catalysts and other additives, is required between the gelling and blowing reactions to produce a stable foam with the desired cell structure and physical properties.[4]
This compound (DEG): A Key Architectural Component
This compound (HOCH₂CH₂OCH₂CH₂OH) is a clear, colorless, and versatile diol that plays several crucial roles in polyurethane production.[5] While sometimes used as a solvent or viscosity modifier, its primary and most impactful function is as a reactive chain extender.[5][6]
Primary Role: Chain Extender and Hard Segment Modifier
In polyurethane chemistry, the final polymer is often a segmented copolymer, consisting of alternating "soft segments" and "hard segments."
-
Soft Segments: These are derived from high-molecular-weight polyols (e.g., polyether or polyester polyols with molecular weights of 2,000-10,000 g/mol ).[1] They are flexible and impart elastomeric properties to the foam.
-
Hard Segments: These are formed from the reaction of the diisocyanate with a low-molecular-weight chain extender, such as this compound.[4][7] These segments are rigid and contribute to the foam's hardness, load-bearing capacity, and thermal stability through strong intermolecular hydrogen bonding.
When DEG is introduced into the formulation, its two hydroxyl groups react with isocyanate groups, incorporating it directly into the polymer backbone and forming these critical hard segments.[5][8] The presence and concentration of these DEG-derived hard segments significantly influence the final material properties. For instance, the flexibility of DEG can inhibit crystallization within the hard domains, which is a factor in creating more flexible polyurethane materials.[9]
Caption: Role of DEG as a chain extender in forming hard segments within the polyurethane polymer matrix.
Impact on Foam Properties
By modulating the concentration of DEG, a formulator can precisely tailor the foam's mechanical properties. Increasing the DEG content generally increases the hard segment content, leading to predictable changes in the material.
| Property | Effect of Increasing DEG Concentration | Rationale |
| Hardness / Rigidity | Increases | Higher concentration of rigid, DEG-derived hard segments in the polymer matrix.[10] |
| Tensile Strength | Increases up to an optimal point | Enhanced intermolecular forces (hydrogen bonding) between the hard segments.[10] |
| Flexibility / Elongation | Decreases | The increase in rigid hard segments restricts the mobility of the flexible soft segments.[11] |
| Density | May Increase | The reaction of DEG contributes to the gel reaction, potentially leading to a denser foam if the blow reaction is not proportionally adjusted.[11][12] |
| Cell Structure | Can become finer | DEG can influence the viscosity and reaction kinetics, which in turn affects cell nucleation and growth.[11][12] |
Secondary Functions
Beyond its primary role as a chain extender, DEG also serves other functions:
-
Solvent and Compatibility Enhancer: DEG is an excellent solvent for many catalysts and additives, ensuring their uniform dispersion throughout the reaction mixture.[6][8][13]
-
Viscosity Modifier: It helps to control the initial viscosity of the polyol blend, which is crucial for proper mixing and processing.[6]
-
Polyester Polyol Precursor: DEG is a fundamental building block in the synthesis of aromatic polyester polyols, which are then used to produce rigid polyurethane foams with excellent thermal and flame-retardant properties.[1][13]
Application Protocol: Synthesis of Polyurethane Foams with Varying DEG Content
This section provides a standardized, one-shot protocol for preparing a series of polyurethane foams to demonstrate the effect of DEG concentration on foam properties.
Objective
To synthesize and characterize a series of flexible polyurethane foams with varying concentrations of this compound (0 to 10 parts per hundred parts of polyol) to observe its effect on foam density and hardness.
Materials and Reagents
-
Polyol: Polyether polyol (e.g., Voranol™ 3010 or equivalent), MW ~3000 g/mol , functionality ~3.
-
Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%.
-
Chain Extender: this compound (DEG), ≥99% purity.[14]
-
Catalysts:
-
Amine Catalyst (Blowing): e.g., Dabco® BL-11 (70% bis(2-dimethylaminoethyl)ether in dipropylene glycol).
-
Tin Catalyst (Gelling): e.g., Dabco® T-9 (Stannous Octoate).
-
-
Surfactant: Silicone-based surfactant (e.g., Dabco® DC198) to stabilize foam cells.
-
Blowing Agent: Deionized water.
-
Equipment:
-
Top-pan balance (± 0.01 g)
-
250 mL paper cups or polypropylene beakers
-
High-speed mixer (e.g., drill press with paint mixer attachment, >2000 RPM)
-
Fume hood
-
Stopwatch
-
Open-top mold (e.g., cardboard box lined with polyethylene film)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Critical Safety Precautions
-
Isocyanates (pMDI): Isocyanates are potent respiratory and skin sensitizers. All handling must be performed in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[3]
-
This compound (DEG): Harmful if swallowed. May cause damage to organs (kidneys) through prolonged or repeated exposure.[15][16][17] Avoid ingestion and direct skin contact.
-
Catalysts: Amine catalysts can be corrosive and have strong odors. Tin catalysts are toxic. Handle with care and avoid contact.
-
Exothermic Reaction: The foaming reaction is highly exothermic and generates heat rapidly. Use paper or plastic containers, not glass, to avoid thermal shock and shattering.
Experimental Workflow
The "one-shot" method will be used, where all components are mixed simultaneously.[18]
Caption: Step-by-step workflow for the one-shot polyurethane foam synthesis protocol.
Formulation Table
Prepare foams according to the formulations below. All amounts are in parts per hundred of polyol (pphp) by weight. The isocyanate amount is calculated based on an NCO:OH index of 1.05 (a 5% excess of isocyanate groups).
| Component | Role | F-0 (Control) | F-1 | F-2 | F-3 |
| Polyether Polyol | Polyol | 100.0 | 100.0 | 100.0 | 100.0 |
| This compound (DEG) | Chain Extender | 0.0 | 2.5 | 5.0 | 10.0 |
| Deionized Water | Blowing Agent | 4.0 | 4.0 | 4.0 | 4.0 |
| Silicone Surfactant | Cell Stabilizer | 1.0 | 1.0 | 1.0 | 1.0 |
| Amine Catalyst | Blowing Catalyst | 0.2 | 0.2 | 0.2 | 0.2 |
| Tin Catalyst | Gelling Catalyst | 0.3 | 0.3 | 0.3 | 0.3 |
| pMDI (Isocyanate) | Cross-linker | ~50.1 | ~52.5 | ~54.9 | ~59.7 |
*The exact amount of pMDI must be calculated based on the hydroxyl values of the polyol and DEG, and the NCO content of the specific pMDI used to achieve the target index of 1.05.
Characterization Methods
-
Cream, Gel, and Tack-Free Times: Record the time from the start of mixing until the mixture turns creamy (cream time), when it forms a gel-like string when touched with a probe (gel time), and when the surface is no longer sticky (tack-free time).
-
Free-Rise Density: After 24 hours of curing, cut a regular cube from the center of the foam block. Measure its dimensions and weight, and calculate the density ( kg/m ³).
-
Hardness (Indentation Force Deflection - IFD): Use a durometer or a texture analyzer to measure the force required to indent the foam by a specific percentage of its thickness, following ASTM D3574 standards.
Data Interpretation and Troubleshooting
Expected Results
As the concentration of DEG increases from F-0 to F-3, the following trends are expected:
| Formulation | DEG (pphp) | Expected Density | Expected Hardness | Expected Cell Structure |
| F-0 | 0.0 | Lowest | Softest | Coarser cells |
| F-1 | 2.5 | Moderate | Firmer | Finer cells |
| F-2 | 5.0 | Higher | Harder | Fine, regular cells |
| F-3 | 10.0 | Highest | Hardest | Potentially some collapse if gel reaction is too fast |
Troubleshooting Guide
| Issue | Potential Cause(s) | Corrective Action |
| Foam Collapse | Imbalance between gelling and blowing reactions; gel reaction is too slow to support the foam structure. | Increase tin (gelling) catalyst. Ensure accurate weighing of components. |
| Coarse or Irregular Cells | Inadequate mixing; low surfactant level. | Increase mixing speed/time slightly (e.g., from 5s to 7s). Check surfactant concentration. |
| Foam Splits or Cracks | Reaction is too fast (especially gel reaction), causing internal stress. | Reduce tin (gelling) catalyst. High levels of DEG can accelerate the overall reaction. |
| Dense, "tight" foam | Insufficient blowing reaction relative to gelling. | Increase water or amine (blowing) catalyst content. |
Conclusion
This compound is a highly effective and versatile component in polyurethane foam production. Its primary role as a chain extender allows for the direct modification of the polymer's hard segment content, providing formulators with a powerful tool to control critical foam properties such as hardness, density, and tensile strength.[5][10] By understanding the fundamental mechanisms and applying systematic formulation strategies as outlined in this guide, researchers can leverage DEG to develop polyurethane foams with precisely tailored characteristics for a wide array of scientific and industrial applications.
References
- ECHEM. (2024). This compound.
- Pluskim Polyurethane Raw M
- Rojac Urethane Limited. How is Polyurethane Foam Produced?.
- Recticel Flexible Foams. Foam Production.
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- This compound (DEG)
- Elastas. Pu Foam Manufacturing Process.
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- Comet Chemical Company Ltd. (2023).
- Wikipedia. Polyurethane.
- Carl ROTH.
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- Scribd. Polyurethane Chemistry Guide.
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- BASF. (2025).
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Analytical Methods for the Detection of Diethylene Glycol in Pharmaceutical Excipients: A Comprehensive Guide and Protocols
An Application Note from the Office of the Senior Application Scientist
Abstract
The presence of diethylene glycol (DEG) as a contaminant in pharmaceutical excipients represents a significant and life-threatening risk to public health. Following numerous mass poisoning events globally, regulatory bodies including the U.S. Food and Drug Administration (FDA) and international pharmacopoeias have mandated stringent testing for DEG in high-risk materials such as glycerin, propylene glycol, and polyethylene glycols.[1] This application note provides a detailed guide for researchers, scientists, and quality control professionals on the robust analytical methods required to detect and quantify DEG. We present detailed, field-proven protocols for the gold-standard Gas Chromatography (GC) method and the alternative High-Performance Liquid Chromatography (HPLC) technique. The causality behind experimental choices, system validation, and data interpretation are explained to ensure scientific integrity and regulatory compliance.
Introduction: The Imperative for DEG Testing
This compound (HO-CH2-CH2-O-CH2-CH2-OH) is a toxic industrial solvent and antifreeze agent. Due to its physical similarity and lower cost, it has been used as an illicit and economically motivated adulterant for legitimate pharmaceutical excipients like glycerin and propylene glycol.[2] Ingestion of DEG can lead to severe systemic damage, including metabolic acidosis, acute kidney failure, neurological disorders, and death.[3] Tragic incidents of DEG contamination in medications have resulted in hundreds of fatalities, particularly among children, prompting global health alerts from the World Health Organization (WHO).[1]
In response, regulatory agencies have established a maximum allowable limit for DEG in high-risk excipients, typically not more than 0.10% .[4] This mandate makes the availability of sensitive, specific, and reliable analytical methods a cornerstone of pharmaceutical quality control.
Selecting the Appropriate Analytical Strategy
The choice of analytical method depends on the laboratory's specific requirements, including available instrumentation, required sensitivity, and the purpose of the test (e.g., screening vs. quantitative confirmation). Gas Chromatography is the most widely adopted and officially recommended technique due to its accuracy and reliability.[3][5]
Caption: Decision workflow for selecting a DEG analytical method.
Gold Standard Protocol: Gas Chromatography (GC)
Gas chromatography is the preferred method cited in the United States Pharmacopeia (USP) for DEG analysis.[4][6] Its high resolving power effectively separates volatile compounds like DEG and Ethylene Glycol (EG) from the excipient matrix. A Flame Ionization Detector (FID) provides excellent sensitivity for these hydrocarbons, while a Mass Spectrometer (MS) offers definitive identification, making it the most robust technique for confirmatory analysis.[7]
Principle of GC-FID Analysis
The fundamental principle is the separation of analytes in a heated column based on their volatility and interaction with the column's stationary phase. A sample is diluted and injected into the GC. The high temperature of the injection port vaporizes the sample, and an inert carrier gas (e.g., helium, nitrogen) sweeps the vapor onto the column. Analytes with lower boiling points and weaker interactions with the stationary phase travel through the column faster. Upon exiting the column, the separated components are combusted in a hydrogen-air flame (FID), producing ions that generate a measurable electrical signal proportional to the amount of analyte.
Detailed Protocol: GC-FID for DEG in Glycerin & Propylene Glycol
This protocol is adapted from established pharmacopeial methods and industry application notes.[4]
A. Reagents and Materials
-
This compound (DEG), Reference Standard
-
Ethylene Glycol (EG), Reference Standard
-
1,3-Propanediol or 1,3-Butanediol, as Internal Standard (IS)[5]
-
Methanol, HPLC or GC grade
-
Excipient sample (e.g., Glycerin, Propylene Glycol)
-
Class A volumetric flasks and pipettes
-
GC vials with septa
-
0.45 µm syringe filters (PTFE recommended)
B. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh about 500 mg of 1,3-Propanediol into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Standard Stock Solution (1 mg/mL DEG/EG): Accurately weigh about 100 mg each of DEG and EG reference standards into the same 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution and 5.0 mL of the IS Stock Solution into a 50 mL volumetric flask. Dilute to volume with methanol. This concentration corresponds to the 0.10% limit test for a sample prepared as described below.
C. Sample Preparation
-
Accurately weigh approximately 5.0 g of the excipient sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the IS Stock Solution.
-
Dilute to volume with methanol, cap, and mix thoroughly (sonication for 5 minutes can aid dissolution).[8]
-
Filter an aliquot through a 0.45 µm syringe filter into a GC vial for analysis.
D. Instrumental Conditions & System Suitability
| Parameter | Typical Value | Rationale |
| Instrument | Agilent 8890 GC with FID or equivalent | A robust, modern GC system ensures reproducible retention times and peak areas. |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) or equivalent polyethelene glycol phase | A polar WAX column provides excellent separation for polar analytes like glycols.[9] |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. Helium often provides better efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |
| Injection Volume | 1 µL | A small, precise volume prevents column overloading and ensures sharp peaks. |
| Split Ratio | 20:1 | Prevents overloading the column with the high-concentration excipient matrix. |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 220 °C, hold 5 min. | The temperature program is optimized to separate EG and DEG from the solvent and internal standard. |
| Detector | FID at 250 °C | High temperature prevents condensation of analytes in the detector. |
System Suitability:
-
Inject the Working Standard Solution six times. The relative standard deviation (RSD) for the peak area ratios (DEG/IS) should be ≤ 5.0% .
-
The resolution between the EG and propylene glycol peaks (if present) should be ≥ 5.0 .[10]
E. Data Analysis
-
Calculate the response factor (RF) from the Working Standard injection: RF = (Area_DEG / Conc_DEG) / (Area_IS / Conc_IS)
-
Calculate the concentration of DEG in the sample solution (µg/mL): Conc_DEG_Sample = (Area_DEG_Sample / Area_IS_Sample) * (Conc_IS / RF)
-
Calculate the percentage of DEG in the original excipient sample (% w/w): % DEG = (Conc_DEG_Sample * Volume_flask_mL) / (Weight_sample_g * 10000)
Caption: General workflow for GC-FID analysis of DEG in excipients.
Alternative Protocol: High-Performance Liquid Chromatography (HPLC)
While GC is the primary method, HPLC offers a viable alternative, particularly in labs where GC instrumentation is less available. Since glycols lack a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is required.[3][11]
Principle of HPLC-RID Analysis
HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase within a column. For DEG analysis, a C18 column is often used. The RID measures the difference in the refractive index between the mobile phase alone and the mobile phase containing the eluted analyte. This detector is sensitive to nearly any analyte but is also sensitive to changes in temperature and mobile phase composition, requiring a very stable system.
Detailed Protocol: HPLC-RID for DEG in Glycerin
This protocol is based on methods developed for the analysis of glycols in various matrices.[6]
A. Reagents and Materials
-
This compound (DEG), Reference Standard
-
Deionized Water, HPLC grade
-
Excipient sample (e.g., Glycerin)
-
Class A volumetric flasks and pipettes
-
HPLC vials with caps
-
0.45 µm syringe filters (Aqueous compatible, e.g., PVDF)
B. Preparation of Solutions
-
Mobile Phase: HPLC grade water. It is critical to thoroughly degas the mobile phase to ensure a stable RID baseline.
-
Standard Stock Solution (10 mg/mL DEG): Accurately weigh about 1.0 g of DEG reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Working Standard Solution (0.5 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with deionized water.
C. Sample Preparation
-
Accurately weigh approximately 5.0 g of the glycerin sample into a 10 mL volumetric flask.
-
Dilute to volume with deionized water, cap, and mix thoroughly.
-
Filter an aliquot through a 0.45 µm aqueous syringe filter into an HPLC vial.
D. Instrumental Conditions & System Suitability
| Parameter | Typical Value | Rationale |
| Instrument | HPLC system with a Refractive Index Detector (RID) | RID is essential for detecting analytes like DEG that do not absorb UV light. |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A standard reverse-phase column provides adequate retention and separation for polar glycols. |
| Mobile Phase | 100% Deionized Water | A simple, isocratic mobile phase is sufficient and ensures a stable RID baseline. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column to achieve good separation efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated temperature improves peak shape and retention time stability. |
| Detector | RID, with internal temperature controlled at 35 °C | The RID must be kept at a stable temperature to minimize baseline drift. |
| Injection Volume | 20 µL | A larger injection volume is often used to compensate for the lower sensitivity of RID vs. FID. |
System Suitability:
-
Allow the HPLC system and RID to warm up and stabilize for at least 1 hour to achieve a flat baseline.
-
Inject the Working Standard Solution six times. The RSD for the DEG peak area should be ≤ 2.0% .
E. Data Analysis
-
Generate a calibration curve using a series of DEG standards (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Inject the sample solution and determine the concentration of DEG (mg/mL) from the calibration curve.
-
Calculate the percentage of DEG in the original excipient sample (% w/w): % DEG = (Conc_DEG_from_curve_mg/mL * Volume_flask_mL) / (Weight_sample_g * 10)
Method Validation: Ensuring Trustworthiness
Every protocol must be a self-validating system. Adherence to International Council for Harmonisation (ICH) Q2(R1) guidelines is critical. The analytical method must be validated to prove it is suitable for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria (for GC/HPLC) |
| Specificity | To ensure the signal is from the analyte, free of matrix interference. | The analyte peak is well-resolved from other components in a placebo/blank matrix. Peak purity can be assessed with MS or DAD. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range such as 50% to 150% of the 0.1% limit.[12] |
| Accuracy (Recovery) | To measure the closeness of the test results to the true value. | Spike recovery of 90-110% for the analyte in the sample matrix at multiple concentrations.[6] |
| Precision (Repeatability) | To show the consistency of results from multiple analyses of the same sample. | RSD ≤ 5.0% for multiple preparations or injections.[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with precision. | Signal-to-noise ratio ≥ 10. Must be below the 0.10% reporting limit. The FDA has validated GC-MS methods with an LOQ of 0.3 ppm for DEG.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not quantified. | Signal-to-noise ratio ≥ 3. |
Conclusion
The rigorous testing of pharmaceutical excipients for this compound is a non-negotiable aspect of ensuring patient safety. Gas chromatography with FID or MS detection remains the definitive and most reliable method for this analysis, offering unparalleled sensitivity and specificity. HPLC with RID serves as a practical alternative when necessary. The protocols provided herein, when coupled with proper method validation, furnish analytical scientists with the tools needed to confidently identify and quantify this dangerous contaminant, thereby upholding the integrity of pharmaceutical products and protecting public health.
References
-
PHARMACEUTICAL PRODUCTS QUALITY CONTROL: MODERN METHODS FOR DETERMINATION OF ETHYLENE AND this compound IMPURITIES. (2025). ResearchGate. [Link]
-
Detection of this compound in excipients and in pharmaceutical products using high performance liquid chromatography with rid detector. (2011). ResearchGate. [Link]
-
Simultaneous Determination of this compound and Propylene Glycol in Pharmaceutical Products by HPLC After Precolumn Derivatization With P-Toluenesulfonyl Isocyanate. (n.d.). PubMed. [Link]
-
Screening of Ethylene Glycol and this compound in Medicinal Syrup by GCMS with FASST mode (Part 1). (n.d.). Shimadzu. [Link]
-
Detection of this compound in excipients and in pharmaceutical products using HPLC. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Analytical Methods for Propylene Glycol. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Estimation of Ethylene Glycol and this compound in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. (n.d.). Agilent Technologies. [Link]
-
Detection of this compound in Glycerin and Propylene Glycol by using high performance thin layer chromatography HPTLC. (n.d.). IOSR Journal of Pharmacy. [Link]
-
TESTS FOR this compound AND ETHYLENE GLYCOL IN LIQUID PREPARATIONS FOR ORAL USE. (2024). World Health Organization (WHO). [Link]
-
Analysis of Ethylene Glycol and this compound in Propylene Glycol. (n.d.). Shimadzu. [Link]
-
A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and this compound in Paediatric Syrups. (2024). National Institutes of Health (NIH). [Link]
-
Simplified assay of this compound and ethylene glycol in various raw materials by capillary gas chromatography. (2010). PubMed. [Link]
-
Methods for the detection of ethylene glycol and this compound in medicinal preparations: relevance, classical and promising screening approaches. (2024). R Discovery. [Link]
-
Detection of this compound adulteration in propylene glycol-Method validation through a multi-instrument collaborative study. (2011). ResearchGate. [Link]
-
DEG EG Method. (n.d.). U.S. Food & Drug Administration (FDA). [Link]
-
This compound and Ethylene Glycol Testing Method for Finished Dosage Forms. (2025). USP-NF. [Link]
-
<470> Determination of this compound and Ethylene Glycol in Polyethylene Glycol. (2024). USP-NF. [Link]
-
USP test for DEG and EG in Finished Dosage Forms. (2025). NSF. [Link]
-
Development and validation of methods for the determination of ethylene glycol and this compound impurities in soft dosage forms. (2021). Scilit. [Link]
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Application Notes & Protocols: The Versatile Role of Diethylene Glycol in Nanomaterial Synthesis
Abstract
Diethylene glycol (DEG) has emerged as a uniquely versatile and highly effective medium in the synthesis of a diverse array of nanomaterials. Its high boiling point, potent reducing capabilities, and inherent stabilizing properties make it an invaluable tool for researchers and drug development professionals. This comprehensive guide delves into the fundamental principles and practical applications of DEG in nanosynthesis. We will explore its multifaceted roles as a solvent, reducing agent, and capping agent, providing detailed protocols for the synthesis of metallic and metal oxide nanoparticles. This document is intended to serve as a practical resource, grounded in scientific integrity, to empower researchers to leverage the full potential of this compound in their nanomaterial synthesis endeavors.
The Multifaceted Roles of this compound in Nanosynthesis
This compound (HOCH₂CH₂OCH₂CH₂OH), a high-boiling point (245 °C) polyol, offers a unique combination of physical and chemical properties that are highly advantageous for the synthesis of nanoparticles. Its utility stems from its ability to act simultaneously in several key roles, which we will explore in detail.
High-Temperature Solvent: Enabling Crystalline Nanostructures
The high boiling point of DEG allows for syntheses to be conducted at elevated temperatures, which is often crucial for the formation of highly crystalline nanoparticles. This is particularly important for applications in catalysis, electronics, and biomedical imaging, where crystallinity directly influences the material's performance. Furthermore, DEG can significantly enhance the solubility of various metal precursors, ensuring a homogeneous reaction medium, which is a prerequisite for uniform nanoparticle nucleation and growth[1][2]. For instance, in the glycothermal synthesis of Yttrium Aluminum Garnet (YAG) nanoparticles, DEG improves the solubility of aluminum precursors, preventing the formation of undesirable impurity phases[1][2].
Reducing Agent: The Polyol Process
DEG is a key player in the "polyol process," a widely used method for synthesizing metallic nanoparticles. At elevated temperatures, DEG can be oxidized, and in the process, reduce metal ions to their zerovalent state. While ethylene glycol (EG) is also a common reducing agent in polyol synthesis, DEG's longer hydrocarbon chain results in a lower reducing power compared to EG[1]. This seemingly disadvantageous property can be leveraged to achieve slower reaction kinetics, offering finer control over the nucleation and growth of nanoparticles[1]. The reducing power of polyols like DEG is believed to be enhanced by their oxidation to aldehydes, such as glycolaldehyde in the case of ethylene glycol, which are potent reducing agents[3].
Stabilizing and Capping Agent: Preventing Aggregation
Perhaps one of the most critical roles of DEG is its ability to act as a stabilizing or capping agent. The hydroxyl groups in the DEG molecule can coordinate to the surface of newly formed nanoparticles, creating a protective layer. This layer sterically hinders the nanoparticles from aggregating, which is a common challenge in colloidal synthesis. The higher viscosity of DEG compared to other solvents can also retard particle growth and aggregation[4]. This stabilization is crucial for maintaining the colloidal stability of the nanoparticle suspension and for controlling the final particle size and morphology. Computational predictions suggest a strong association of nanoparticles with DEG ligands, leading to enhanced dispersion due to increased polarity and hydrogen bonding sites[1][2].
Synthesis of Metallic Nanoparticles in this compound
The polyol process using DEG is a robust method for producing a variety of metallic nanoparticles with controlled size and morphology.
Synthesis of Copper Nanoparticles
Copper nanoparticles are of great interest due to their high electrical conductivity and catalytic activity. The synthesis in DEG typically involves the reduction of a copper salt, such as copper(II) acetate.
Materials:
-
Copper(II) acetate (Cu(CH₃COO)₂)
-
This compound (DEG)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer with heating mantle
-
Centrifuge
Procedure:
-
In a three-neck flask, dissolve a desired amount of copper(II) acetate in DEG. The concentration of the precursor can influence the final particle size and morphology[5]. For example, a concentration of 0.1 mol/L has been shown to yield nanoparticles with an average size of 100 nm[5].
-
Set up the flask with a condenser and a thermometer.
-
Begin stirring the solution and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.
-
Heat the solution to a temperature between 190-200 °C under continuous stirring and inert atmosphere. The reduction of the intermediate copper(I) oxide to metallic copper occurs in this temperature range[5].
-
Maintain the temperature for a specific duration (e.g., 1-2 hours) until the color of the solution changes, indicating the formation of copper nanoparticles.
-
Allow the solution to cool to room temperature.
-
The resulting copper nanoparticles can be collected by centrifugation and washed several times with ethanol to remove excess DEG and byproducts.
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation of copper nanoparticles by observing the characteristic surface plasmon resonance (SPR) peak.
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the synthesized nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the copper nanoparticles.
Table 1: Influence of Precursor Concentration on Copper Nanoparticle Synthesis in DEG [5]
| Precursor Concentration (mol/L) | Intermediate Product | Final Product Morphology | Average Particle Size (nm) |
| 0.01 - 0.1 | Crystalline nanowires of an organo-metallic complex | Dendritic spheres | 100 |
| 1 | Partly amorphous and crystalline Cu₂O | Aggregated particles | Larger, less defined |
Synthesis of Silver and Gold Nanoparticles
While ethylene glycol is more commonly cited for silver and gold nanoparticle synthesis[6][7][8], the principles of the polyol process are transferable to DEG, with adjustments for its different viscosity and reducing power. The use of a stabilizing agent like Polyvinylpyrrolidone (PVP) is often recommended to achieve better control over size and prevent aggregation[9][10][11].
Workflow for Metallic Nanoparticle Synthesis in DEG
Caption: General workflow for the synthesis of metallic nanoparticles using this compound.
Synthesis of Metal Oxide Nanoparticles in this compound
DEG is also an excellent medium for the synthesis of various metal oxide nanoparticles, often through a process that involves the formation of a metal-glycolate intermediate.
Synthesis of YAG:Ce³⁺ Nanoparticles
Cerium-doped Yttrium Aluminum Garnet (Y₃Al₅O₁₂:Ce³⁺) is a crucial phosphor material. DEG-assisted glycothermal synthesis has been shown to produce highly dispersed, crystalline YAG:Ce³⁺ nanoparticles[1][2].
Materials:
-
Yttrium(III) acetate hydrate
-
Aluminum isopropoxide
-
Cerium(III) acetate hydrate
-
This compound (DEG)
Procedure:
-
Dissolve the yttrium and cerium precursors in DEG in a suitable reaction vessel.
-
Separately, dissolve the aluminum isopropoxide in DEG. The use of DEG significantly improves the solubility of this precursor[1][2].
-
Mix the two solutions under vigorous stirring. The molar ratio of DEG to the aluminum precursor is a critical parameter for controlling particle size and dispersion[1].
-
Heat the mixture in an autoclave to a temperature of around 225 °C and maintain for several hours to facilitate the glycothermal reaction.
-
After cooling, the resulting YAG:Ce³⁺ nanoparticles can be collected by centrifugation and washed.
Causality Behind Experimental Choices:
-
DEG as a Cosolvent: DEG is crucial for dissolving the aluminum precursor, ensuring a homogeneous reaction mixture and preventing the formation of boehmite impurities[1][2].
-
Lower Reaction Temperature: The use of DEG allows for a lower synthesis temperature (225 °C) compared to other methods, which helps to slow down the reaction kinetics and produce smaller primary particles[1].
-
DEG to Al Molar Ratio: Adjusting this ratio allows for fine-tuning of the nanoparticle size; a higher ratio can lead to smaller, more dispersed nanoparticles[1].
Synthesis of Other Metal Oxide Nanoparticles
The DEG-mediated synthesis can be extended to other metal oxides such as ZnO, Fe₃O₄, TiO₂, and SnO₂[12][13][14][15][16][17]. The general principle involves the reaction of a metal precursor with DEG at elevated temperatures to form a metal-glycolate complex, which then decomposes or hydrolyzes to form the metal oxide nanoparticles. For instance, spherical ZnO nanoparticles have been synthesized through the hydrolysis of zinc acetate in this compound at elevated temperatures[12]. Similarly, ultrasmall magnetic iron oxide nanoparticles (around 4 nm) can be synthesized by the high-temperature hydrolysis of iron-DEG alkoxide complexes[14].
Logical Relationship in DEG-Mediated Metal Oxide Synthesis
Caption: Mechanism of metal oxide nanoparticle formation in this compound.
Conclusion and Future Perspectives
This compound has proven to be a remarkably effective and versatile medium for the synthesis of a wide range of nanomaterials. Its multiple roles as a high-boiling point solvent, a reducing agent, and a stabilizing agent provide a powerful platform for controlling the size, morphology, and crystallinity of nanoparticles. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and optimize their nanomaterial synthesis processes. As the field of nanotechnology continues to advance, the unique properties of this compound will undoubtedly continue to be exploited in the development of novel nanomaterials for a myriad of applications, from advanced drug delivery systems to next-generation catalysts and electronic devices.
References
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Role of this compound in the Glycothermal Synthesis of Highly Dispersed Colloidal YAG:Ce3+ Nanoparticles. Langmuir. [Link]
-
Morphology and particle size of di(ethylene glycol) mediated metallic copper nanoparticles. Journal of Nanoscience and Nanotechnology. [Link]
-
Role of this compound in the Glycothermal Synthesis of Highly Dispersed Colloidal YAG:Ce3+ Nanoparticles. PubMed. [Link]
-
Synthesis and Characterization of Polyethylene Glycol Mediated Silver Nanoparticles by the Green Method. PMC. [Link]
-
This compound – Knowledge and References. Taylor & Francis. [Link]
-
Ultrafine silver nanoparticles obtained from ethylene glycol at room temperature: catalyzed by tungstate ions. Dalton Transactions. [Link]
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THE FORMATION MECHANISM OF COLLOIDAL SPHERES OF ZnO IN ETHYLENE GLYCOL. pwr.edu.pl. [Link]
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Room Temperature Surfactant-Free Synthesis of Gold Nanoparticles in Alkaline Ethylene Glycol. MDPI. [Link]
-
Ethylene glycol-mediated synthesis of metal oxide nanowires. RSC Publishing. [Link]
-
Ethylene glycol-mediated synthesis of metal oxide nanowires. SciSpace. [Link]
-
Synthesis of ultrasmall magnetic iron oxide nanoparticles and study of their colloid and surface chemistry. ResearchGate. [Link]
-
Ethylene glycol based silver nanoparticles synthesized by polyol process: Characterization and thermophysical profile. ResearchGate. [Link]
-
The role of poly(ethylene glycol) in the formation of silver nanoparticles. PubMed. [Link]
-
Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. NIH. [Link]
-
This compound (DEG)-assisted synthesis of Fe1-TiO2 nanostructures. ResearchGate. [Link]
-
Ethylene Glycol-Mediated Synthesis of Metal Oxide Nanowires. ResearchGate. [Link]
-
Metal Oxide and Ethylene Glycol Based Well Stable Nanofluids for Mass Flow in Closed Conduit. akademiabaru.com. [Link]
-
Effect of ethylene glycol on the nano-sized ZnO nanoparticles using polyol process. koreascience.or.kr. [Link]
-
Green synthesis by this compound based solution process and characterization of SnS nanoparticles. ResearchGate. [Link]
-
Synthesis of Ag nanospheres particles in ethylene glycol by electrochemical-assisted polyol process. ResearchGate. [Link]
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Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Frontiers. [Link]
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Facile Synthesis of Monodispersed Ag NPs in Ethylene Glycol Using Mixed Capping Agents. PMC. [Link]
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Synthesis of silver nanocatalyst in presence of poly(ethylene glycol) and its application for electrocatalytic reduction of hydrogen peroxide. ias.ac.in. [Link]
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The role of poly(ethylene glycol) in the formation of silver nanoparticles. ResearchGate. [Link]
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Application Note: High-Sensitivity GC-MS Protocol for the Quantification of Diethylene Glycol in Pharmaceutical Formulations
Abstract
This application note provides a comprehensive guide and a validated protocol for the determination of diethylene glycol (DEG) in pharmaceutical products using Gas Chromatography-Mass Spectrometry (GC-MS). The content herein is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step methodology. The protocol emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and self-validating system for the detection and quantification of this hazardous contaminant.
Introduction: The Imperative for this compound Surveillance
This compound (DEG) is a potent nephrotoxin that has been illicitly and sometimes inadvertently substituted for non-toxic glycols like glycerin and propylene glycol in pharmaceutical preparations.[1][2] This substitution, often driven by economic factors, has led to numerous mass poisoning incidents worldwide, resulting in hundreds of fatalities, predominantly among children.[1][2][3][4][5] Events in countries like Bangladesh, India, Indonesia, and Panama underscore the critical need for stringent quality control measures to detect DEG contamination in pharmaceutical raw materials and finished products.[1][2][4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) have established strict guidelines for the testing of high-risk drug components for DEG and the related toxicant, ethylene glycol (EG).[6][7][8][9][10] These guidelines mandate that manufacturers perform rigorous identity testing on raw materials and quantify any potential DEG and EG contamination, setting a safety limit of not more than 0.10%.[9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for this analysis due to its high sensitivity, selectivity, and ability to provide definitive structural confirmation.[12][13][14]
This application note will detail a robust GC-MS method, validated according to International Council for Harmonisation (ICH) Q2 (R2) guidelines, for the reliable quantification of DEG in complex matrices such as cough syrups and other liquid oral formulations.[12]
Principle of the Method
The analytical workflow is predicated on the effective separation of DEG from the sample matrix using gas chromatography, followed by its detection and quantification by mass spectrometry. The inherent polarity and low volatility of DEG can present chromatographic challenges. While direct injection is feasible for some matrices, derivatization is often employed to improve peak shape and thermal stability, thereby enhancing sensitivity and accuracy.[15][16][17][18] This protocol will focus on a direct injection method, which is often sufficient for screening and quantification at the regulatory limit and has been successfully applied in various contexts.[19][20][21]
The sample is first diluted with an appropriate solvent, and an internal standard is added to ensure accuracy and precision by correcting for variations in sample injection and instrument response. The prepared sample is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a unique mass spectrum for each compound, allowing for unambiguous identification and quantification.
Experimental Workflow
The following diagram illustrates the key stages of the analytical process, from sample receipt to final data reporting.
Caption: High-level workflow for DEG analysis by GC-MS.
Detailed Protocol
This protocol is adapted from methodologies published by the FDA and validated in numerous studies.[12][20]
Reagents and Standards
-
Solvents: Methanol (LC/MS grade), Acetonitrile (HPLC grade), Deionized Water.
-
Standards: this compound (DEG, ≥99.5%), Ethylene Glycol (EG, ≥99.5%), 1,3-Propanediol (Internal Standard, IS, ≥99.5%).
-
Extraction Solvent: 50:50 (v/v) Acetonitrile/Water or Methanol.
Preparation of Standard Solutions
-
Stock Standard Preparation (1 mg/mL): Accurately weigh approximately 100 mg each of DEG and EG into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.[12]
-
Internal Standard Stock Solution (5 mg/mL): Accurately weigh approximately 250 mg of 1,3-Propanediol into a 50 mL volumetric flask. Dissolve and dilute to volume with the extraction solvent.[20]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standards with the appropriate solvent to cover a range that brackets the 0.1% limit (e.g., 10 ppm to 1000 ppm).[12] A typical calibration curve might include concentrations of 10, 50, 100, 250, 500, and 1000 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.
Sample Preparation
The choice of sample preparation can vary based on the matrix. For a typical syrup formulation:
-
Accurately weigh approximately 1.0 g of the syrup sample into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.[21]
-
Add 100 µL of the 5 mg/mL internal standard solution.
-
Dilute to the 10 mL mark with methanol and mix thoroughly using a vortex mixer.[12]
-
If the solution contains suspended solids, filter it through a 0.20 µm PTFE syringe filter into a GC vial.[12]
GC-MS Instrumentation and Parameters
The following table summarizes a typical set of GC-MS parameters. These should be considered a starting point and may require optimization for specific instruments and applications.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890A or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS Detector | Agilent 5975C or equivalent | Offers the necessary sensitivity and selectivity for trace analysis. |
| GC Column | DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness (or equivalent polar wax column) | The polar stationary phase is crucial for retaining and separating polar analytes like glycols.[12][19][21] |
| Injector | Split/Splitless | |
| Injector Mode | Split (e.g., 20:1 ratio) | A split injection is often used to prevent column overloading from high-concentration matrix components and improve peak shape.[20][21] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation.[19][22] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension, providing a balance between analysis time and resolution.[12] |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 4 min) | This temperature program allows for the separation of DEG from the solvent front and other matrix components.[20] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes between the GC and MS.[19] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization.[19] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (e.g., m/z 29-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions.[12][21] |
Characteristic Ions for SIM Mode:
-
Ethylene Glycol (EG): m/z 62, 31[19]
-
This compound (DEG): m/z 75, 45, 106[19]
-
1,3-Propanediol (IS): m/z 58, 57[19]
Data Analysis, Validation, and Quality Control
A robust analytical method is not complete without a stringent data analysis and validation framework. This ensures the trustworthiness and reliability of the results.
Caption: Workflow for data analysis and method validation.
Identification Criteria
A positive identification of DEG requires that two criteria are met:
-
The retention time of the peak in the sample chromatogram must match that of a known DEG standard within a predefined tolerance (e.g., ±2%).
-
The mass spectrum of the sample peak must show the same characteristic ions in the same relative abundance as the reference spectrum.
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. The concentration of DEG in the unknown sample is then calculated from its peak area ratio using the linear regression equation of the calibration curve.
Method Validation
The method should be validated according to ICH Q2 (R2) guidelines to demonstrate its suitability for its intended purpose.[12] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (R²) > 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.[22][23] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected.[12][22][23] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of analyte that can be accurately and precisely quantified.[12][22][23] |
| Accuracy | Recovery of 80-120% for spiked samples | Measures the closeness of the experimental value to the true value.[21][22][23] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 15% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[21][23] |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix | Ensures that the signal measured is only from the analyte of interest.[22] |
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and robust protocol for the determination of this compound in pharmaceutical products. Adherence to this protocol, including rigorous sample preparation, optimized instrument parameters, and a thorough validation strategy, is essential for ensuring product safety and regulatory compliance. By understanding the scientific principles behind each step, laboratories can confidently implement this method to protect public health from the dangers of DEG contamination.
References
- New FDA Guidance: Screening for this compound and Ethylene Glycol Contamin
-
Toxic cough syrup - Wikipedia. (n.d.). Wikipedia. [Link]
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Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2025). Taylor & Francis Online. [Link]
-
FDA and WHO Guidance on Testing High-Risk Drug for DEG and EG (this compound). (2023). Labcompliance. [Link]
-
FDA Guidance for Industry: Testing of Glycerin for this compound. (n.d.). ECA Academy. [Link]
-
Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of this compound and Ethylene Glycol in Toothpaste. (2017). FDA. [Link]
-
Screening of Ethylene Glycol and this compound in Medicinal Syrup by GCMS with FASST mode (Part 1). (n.d.). Shimadzu. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Determination of Ethylene Glycol (EG) and this compound (DEG) in Cough, Cold, and Allergy Products containing Glycerin. (2025). FDA. [Link]
-
Guidance for Industry: Testing of Glycerin for this compound. (2023). FDA. [Link]
-
Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2025). PubMed. [Link]
-
This compound and Ethylene Glycol Testing Method for Finished Dosage Forms. (2025). USP-NF. [Link]
-
USP test for DEG and EG in Finished Dosage Forms. (2025). NSF. [Link]
-
WHO urges action to protect children from contaminated medicines. (2023). World Health Organization. [Link]
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Testing of High-Risk Drug Components for this compound and Ethylene Glycol. (2024). American Pharmaceutical Review. [Link]
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Hiding in Plain Sight: Catastrophic this compound Poisoning in Children. (2023). NIH National Library of Medicine. [Link]
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A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and this compound in Paediatric Syrups. (2024). NIH National Library of Medicine. [Link]
-
FDA joins international investigation into contaminated cough syrups that have killed over 300 children. (2023). CBS News. [Link]
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Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2025). ResearchGate. [Link]
-
A novel derivatization of ethylene glycol from human serum using 4-carbethoxyhexafluorobutyryl chloride for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantification. (2001). PubMed. [Link]
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Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. (n.d.). Academic. [Link]
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ANALYSIS AND VALIDATION OF DETECTION METHOD FOR ETHYLENE AND this compound CONTAMINANTS IN SYRUP USING GCMS (GAS CHROMATOGRAPHY-MASS SPECTROMETER). (2025). ResearchGate. [Link]
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Application Note: A Validated HPLC Method for the Quantification of Diethylene Glycol in Pharmaceutical Products
Abstract
Diethylene glycol (DEG) is a toxic contaminant that has been illicitly used as a cheap alternative for glycerin and propylene glycol in pharmaceutical preparations, leading to numerous fatalities worldwide.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines mandating the testing of high-risk drug components for DEG to ensure patient safety.[1][3][4][5][6] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and reliable quantification of DEG in various pharmaceutical matrices. The primary method utilizes a Refractive Index Detector (RID) for its broad applicability and simplicity, while also discussing a more sensitive approach involving pre-column derivatization for UV detection. This guide is intended for researchers, scientists, and drug development professionals to implement a robust quality control system for DEG analysis.
Introduction: The Imperative for this compound Quantification
This compound is a potent nephrotoxin and hepatotoxin. Its physical properties, such as being a sweet-tasting, viscous liquid, are deceptively similar to legitimate excipients like glycerin, propylene glycol, and sorbitol, which has led to its use as an adulterant in liquid pharmaceutical preparations.[7] The tragic history of DEG poisoning incidents underscores the critical need for rigorous analytical testing of raw materials and finished products.[1]
The FDA and the World Health Organization (WHO) have established a safety limit for DEG in pharmaceutical components, typically not more than 0.10%.[1][5][6] This necessitates the use of sensitive and specific analytical methods to detect and quantify DEG at or below this threshold. While gas chromatography (GC) is a common technique, HPLC offers a versatile and often more accessible alternative for many quality control laboratories.[1][8]
This application note provides a comprehensive protocol for DEG quantification using HPLC, focusing on a primary method with Refractive Index Detection (HPLC-RID). This approach is advantageous due to its ability to detect non-chromophoric compounds like DEG without the need for derivatization. We will also explore a derivatization-based HPLC-UV method for applications requiring higher sensitivity.
Principles of HPLC for this compound Analysis
High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent). For DEG analysis, two primary approaches are commonly employed:
-
Reversed-Phase HPLC with Refractive Index Detection (HPLC-RID): This is a robust and straightforward method. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often simply water.[2][9] The separation is based on the polarity of the analytes. The RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte, making it a universal detector for non-UV absorbing compounds like DEG.
-
Reversed-Phase HPLC with UV Detection after Pre-Column Derivatization: To enhance sensitivity, DEG can be chemically modified (derivatized) before injection into the HPLC system. The derivatizing agent attaches a chromophore (a light-absorbing group) to the DEG molecule, allowing for detection by a UV-Vis detector.[10][11][12] This method can achieve lower limits of detection (LOD) and quantification (LOQ) compared to RID.[13]
Experimental Workflow for DEG Quantification
The overall process for analyzing a sample for DEG contamination can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Workflow for HPLC-based quantification of this compound.
Detailed Protocols
Protocol 1: HPLC-RID Method for DEG Quantification
This protocol is suitable for the routine quality control of raw materials and finished products where the expected DEG concentration is within the detection limits of the RID.
4.1.1. Materials and Reagents
-
This compound (DEG) reference standard (≥99.5% purity)
-
Glycerin, Propylene Glycol, or other relevant matrix components (for spiked samples)
-
HPLC grade water
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
4.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic HPLC system with a Refractive Index Detector (RID) |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | HPLC grade water |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 25°C[2] |
| Detector | Refractive Index Detector (RID) |
| Cell Temperature | 30°C[2] |
| Injection Volume | 20 µL[2] |
4.1.3. Preparation of Standard Solutions
-
Stock Standard (10 mg/mL DEG): Accurately weigh approximately 100 mg of DEG reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with HPLC grade water to cover a concentration range of approximately 0.05 mg/mL to 1.0 mg/mL. A minimum of five concentration levels is recommended for the calibration curve.
4.1.4. Sample Preparation
-
Liquid Samples (e.g., Syrups, Solutions): Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask. Dilute to volume with HPLC grade water and mix thoroughly.
-
Solid Samples (e.g., Raw Materials): Accurately weigh an appropriate amount of the solid sample into a volumetric flask and dissolve in HPLC grade water.
-
Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.
4.1.5. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the DEG peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of DEG in the sample using the calibration curve generated from the standard solutions.
Protocol 2: HPLC-UV Method with Pre-Column Derivatization
This protocol is recommended for applications requiring higher sensitivity, such as the analysis of trace levels of DEG.
4.2.1. Materials and Reagents
-
All materials from Protocol 1
-
p-Toluenesulfonyl isocyanate (TSIC)
-
Acetonitrile (ACN), HPLC grade
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
4.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Gradient or Isocratic HPLC system with a UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.01 M KH2PO4 buffer (pH 2.5) B: Acetonitrile (ACN) (Isocratic mixture, e.g., 47:53 v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 25°C[10] |
| Detector | UV-Vis Detector |
| Wavelength | 227 nm[10] |
| Injection Volume | 20 µL |
4.2.3. Derivatization Procedure
-
To 100 µL of the sample or standard solution, add 10 µL of 20% p-toluenesulfonyl isocyanate (TSIC) in acetonitrile.[10][12]
-
Vortex the mixture and allow it to react at room temperature for a specified time (optimization may be required).
4.2.4. Sample Preparation and Analysis
Follow the sample preparation steps outlined in Protocol 1. After preparation, perform the derivatization procedure on both the sample and standard solutions before injection into the HPLC system. The analysis and quantification are then carried out as described in Protocol 1, using the UV detector at the specified wavelength.
Method Validation
A self-validating system is crucial for ensuring the trustworthiness of the analytical results. The chosen HPLC method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the DEG peak from other components in the matrix. |
| Linearity | The calibration curve should have a correlation coefficient (r²) ≥ 0.999.[10] |
| Accuracy | Recovery of spiked samples should be within 90-110%. |
| Precision | Relative Standard Deviation (RSD) for replicate injections should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions. |
Data Presentation and Interpretation
The results of the DEG analysis should be presented clearly and concisely. A typical data summary would include the retention time of DEG, the equation of the calibration curve, and the calculated concentration of DEG in the sample, often expressed as a percentage (w/w or v/v).
Example Calibration Data (HPLC-RID)
| Concentration (mg/mL) | Peak Area |
| 0.05 | 15000 |
| 0.10 | 30500 |
| 0.25 | 76000 |
| 0.50 | 152000 |
| 1.00 | 303000 |
Calibration Curve Equation: y = 300000x + 1000 Correlation Coefficient (r²): 0.9998
Conclusion
The reliable quantification of this compound is a non-negotiable aspect of pharmaceutical quality control. The HPLC methods detailed in this application note provide robust and validated protocols for researchers and scientists to ensure the safety and integrity of pharmaceutical products. The choice between the direct HPLC-RID method and the more sensitive derivatization-based HPLC-UV method will depend on the specific requirements of the analysis and the available instrumentation. Adherence to these protocols and rigorous method validation will enable laboratories to comply with regulatory expectations and safeguard public health.
References
-
Simultaneous Determination of this compound and Propylene Glycol in Pharmaceutical Products by HPLC After Precolumn Derivatization With P-Toluenesulfonyl Isocyanate. Journal of Separation Science. [Link]
-
New FDA Guidance: Screening for this compound and Ethylene Glycol Contamination. Eurofins. [Link]
-
FDA and WHO Guidance on Testing High-Risk Drug for DEG and EG (this compound). Labcompliance. [Link]
-
FDA Guidance for Industry: Testing of Glycerin for this compound. ECA Academy. [Link]
-
Detection of this compound in excipients and in pharmaceutical products using high performance liquid chromatography with rid detector. ResearchGate. [Link]
-
New derivatizing reagent for analysis of this compound by HPLC with fluorescence detection. PubMed. [Link]
-
Guidance for Industry: Testing of Glycerin for this compound. U.S. Food and Drug Administration. [Link]
-
Simultaneous determination of this compound and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate. National Genomics Data Center. [Link]
-
A Rapid and Quantitative HPLC Method for Determination of this compound. Semantic Scholar. [Link]
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Simultaneous Determination of Ethylene Glycol, this compound and Ttriethylene Glycol in Polyethylene Glycol by HPLC. Chinese Pharmaceutical Journal. [Link]
-
detection of this compound in excipients and in pharmaceutical products using. International Journal of Pharmaceutical Sciences and Research. [Link]
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A Rapid and Quantitative HPLC Method for Determination of this compound. ResearchGate. [Link]
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Identification and Quantification of this compound in Pharmaceuticals Implicated in Poisoning Epidemics. SciSpace. [Link]
-
DEG EG Method. U.S. Food and Drug Administration. [Link]
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Determination of glycols by HPLC with refractive index detection. Semantic Scholar. [Link]
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Analysis of Ethylene Glycol and this compound Referencing to USP-NF “Polyethylene Glycol 3350” (SB-802 HQ). Shodex. [Link]
-
Analysis of Glycols (SP0810). Shodex. [Link]
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Rapid screening of ethylene glycol and this compound in raw materials and medicinal syrups using low-cost field deployable assays. Nature. [Link]
-
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-
Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. ACS Publications. [Link]
-
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-
TESTS FOR this compound AND ETHYLENE GLYCOL IN LIQUID PREPARATIONS FOR ORAL USE. World Health Organization. [Link]
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Application Note: Diethylene Glycol as a Cryoprotectant in Biological Sample Preservation
An in-depth guide for researchers, scientists, and drug development professionals on the application of Diethylene Glycol (DEG) as a cryoprotectant in the preservation of biological samples.
Introduction: The Challenge of Cryopreservation and the Role of Cryoprotectants
Cryopreservation is a cornerstone of modern biological research and medicine, enabling the long-term storage of cells, tissues, and other biological constructs at cryogenic temperatures (typically -196°C in liquid nitrogen). At these temperatures, all metabolic activity ceases, placing the sample in a state of suspended animation.[1] The primary challenge in cryopreservation is mitigating the lethal damage caused by the freezing of water, which constitutes about 80% of a cell's mass.[2]
Uncontrolled freezing leads to two primary forms of cellular injury:
-
Intracellular Ice Formation: As temperatures drop, ice crystals can form inside the cell, mechanically disrupting delicate organelles and membranes.[1][2]
-
Osmotic Shock: When ice forms in the extracellular space, the remaining unfrozen solution becomes hypertonic. This imbalance draws water out of the cell, causing it to dehydrate and shrink, leading to a lethal increase in intracellular solute concentration and damage from "solution effects".[1][2]
Cryoprotective Agents (CPAs) are essential substances that prevent this damage.[1][3] They are broadly classified as penetrating or non-penetrating. Penetrating CPAs, such as glycols and dimethyl sulfoxide (DMSO), are small molecules that can cross the cell membrane.[2][4][5] They act by depressing the freezing point and reducing the amount of ice formed at any given temperature, thereby minimizing both intracellular ice formation and osmotic shock.[2] this compound (DEG), a hydroxyether, is a penetrating CPA that has found a niche in specific cryopreservation protocols due to its unique physicochemical properties.
Physicochemical Profile of this compound (DEG)
The utility of DEG as a cryoprotectant is rooted in its physical and chemical properties, which facilitate cell permeation and interfere with ice crystal formation.
| Property | Value | Significance in Cryopreservation |
| Chemical Formula | C₄H₁₀O₃ | Two hydroxyl groups enable extensive hydrogen bonding with water.[6] |
| Molecular Weight | 106.12 g/mol | Relatively low molecular weight allows for efficient permeation across cell membranes.[6][7][8][9] |
| Boiling Point | ~245 °C | High boiling point indicates low volatility and stability.[6][9][10] |
| Freezing Point | -6.5 °C to -10.45 °C | Low freezing point contributes to the depression of the freezing point of aqueous solutions.[6][7][9] |
| Density (20°C) | ~1.118 g/cm³ | Denser than water.[6][8][10] |
| Viscosity (20°C) | ~36 cP | Higher viscosity than ethylene glycol, which can help promote vitrification at high concentrations.[9][10] |
| Solubility in Water | 100% (Miscible) | Essential for preparing homogenous cryoprotective solutions at various concentrations.[6][7][9] |
Mechanism of Cryoprotection
DEG, like other penetrating CPAs, protects biological samples through several mechanisms that collectively prevent freezing-induced damage.
-
Hydrogen Bonding: The two hydroxyl groups on the DEG molecule form strong hydrogen bonds with water molecules. This interaction disrupts the formation of the highly ordered crystal lattice structure of ice.[2] By binding water, DEG effectively reduces the amount of freezable water within the cell.
-
Freezing Point Depression: By increasing the total solute concentration inside and outside the cell, DEG significantly lowers the freezing point of the solution, allowing for cooling to lower temperatures before ice nucleation begins.[4]
-
Vitrification Promotion: At high concentrations and with rapid cooling, DEG helps transform the intracellular and extracellular solution into a glassy, amorphous, ice-free solid state known as vitrification.[11][12] This complete avoidance of ice crystal formation is the primary goal of vitrification protocols.
Figure 2: General experimental workflow for vitrification using a DEG-based solution.
Procedure:
-
Preparation: Prepare all solutions and label dishes. Perform all steps on a heated stage or in a controlled temperature environment as required by the specific cell type.
-
Equilibration: Transfer the biological sample (e.g., oocytes, embryos) from the culture medium into the Equilibration Solution (ES). Incubate for 10-15 minutes. Cells will lose water and shrink initially.
-
Vitrification: Move the sample from ES into the Vitrification Solution (VS). The exposure time is critical and must be short, typically 45-60 seconds. During this time, load the sample onto the chosen cryo-device.
-
Cooling: Immediately and rapidly plunge the cryo-device into liquid nitrogen (-196°C).
-
Storage: Store the samples in liquid nitrogen.
-
Warming: To thaw, rapidly move the cryo-device from liquid nitrogen directly into Thawing Solution 1 (TS1), pre-warmed to 37°C, for 1 minute.
-
CPA Removal: To avoid osmotic shock, move the sample through a dilution series:
-
Transfer to TS2 for 3 minutes at room temperature.
-
Transfer to TS3 for 5 minutes at room temperature.
-
Wash in fresh base medium for 5 minutes.
-
-
Post-Thaw Culture: Transfer the sample to the standard culture medium and assess viability.
Protocol 2: Controlled Slow-Rate Freezing
Slow freezing uses lower CPA concentrations and a precisely controlled cooling rate to manage water removal and prevent intracellular ice formation. Studies have shown high survival and pregnancy rates for human embryos using 1.5 mol/l ethylene glycol in slow-freezing protocols. [13][14][15][16]Although these studies primarily used Ethylene Glycol, the principles can be adapted for DEG.
Materials:
-
Base Medium (BM): As described in Protocol 1.
-
Freezing Solution: BM + 1.5 M this compound + 0.1 M Sucrose.
-
Thawing Solution 1 (TS1): BM + 1.0 M Sucrose.
-
Thawing Solution 2 (TS2): BM + 0.5 M Sucrose.
-
Thawing Solution 3 (TS3): BM.
-
Cryovials.
-
Controlled-rate freezer.
Figure 3: General experimental workflow for controlled slow-rate freezing.
Procedure:
-
Equilibration: To minimize osmotic stress, equilibrate the sample by moving it through increasing concentrations of the freezing solution (e.g., 0.5 M DEG, 1.0 M DEG, finally 1.5 M DEG + 0.1 M Sucrose), spending 5-10 minutes in each step at room temperature.
-
Loading: Transfer the equilibrated samples into labeled cryovials.
-
Controlled Cooling: Place the cryovials into a controlled-rate freezer and initiate the freezing program:
-
Cool from room temperature to -7°C at a rate of -2°C per minute.
-
At -7°C, hold and manually "seed" the vials (induce ice formation in the extracellular medium by touching the vial with forceps pre-chilled in liquid nitrogen).
-
Resume cooling from -7°C to -30°C at a slow rate of -0.3°C per minute.
-
Once at -30°C, plunge the vials directly into liquid nitrogen for storage.
-
-
Thawing:
-
Remove the vial from liquid nitrogen and warm it quickly by agitating in a 37°C water bath until all ice has melted.
-
Remove the sample from the vial and begin the stepwise removal of the CPA using the same thawing solutions (TS1, TS2, TS3) as described in the vitrification protocol to prevent osmotic shock.
-
-
Post-Thaw Culture: Return the sample to the standard culture medium and assess viability and function.
Conclusion and Future Outlook
This compound is a viable and effective penetrating cryoprotectant for specific applications, most notably in the vitrification and slow freezing of embryos and oocytes. Its high permeability and strong interaction with water provide excellent protection against freezing injury. While its systemic toxicity is a significant concern for in-vivo applications, this risk is effectively mitigated in cryopreservation protocols by short, low-temperature exposures and thorough post-thaw removal. As with any cryoprotectant, successful application of DEG requires the careful optimization of protocols to balance cryoprotective efficacy with chemical toxicity for each specific cell or tissue type. Future research may focus on combining DEG with novel non-toxic cryoprotectants, such as certain sugars and polymers, to further reduce its required concentration while maintaining high post-thaw viability.
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Petrenko, Y., et al. (2022). Comparison of the efficiency of DMSO, ethylene glycol, and glycerol as cryoprotective agents for cryopreservation of umbilical cord-derived MSC. ResearchGate. ([Link])
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Van den Abbeel, E., et al. (1998). Comparison of ethylene glycol, 1,2-propanediol and glycerol for cryopreservation of slow-cooled mouse zygotes, 4-cell embryos and blastocysts. ResearchGate. ([Link])
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ZM, V.-C., et al. (2022). Damage to Sorubim cuspicaudus Sperm Cryopreserved with Ethylene Glycol. MDPI. ([Link])
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Application Notes and Protocols for the Use of Diethylene Glycol in Natural Gas Dehydration Processes
Introduction: The Critical Role of Dehydration in Natural Gas Processing
Natural gas, as extracted from reservoirs, is typically saturated with water vapor. The presence of this water is highly problematic, leading to the formation of solid ice-like structures known as gas hydrates, particularly under high pressure and low temperature, which can plug pipelines and equipment.[1][2] Furthermore, water can condense in pipelines, causing corrosion, especially in the presence of acid gases like CO₂ and H₂S.[3] Therefore, dehydration, the process of removing water vapor, is a critical step to ensure the safe and efficient transportation and processing of natural gas to meet "pipeline quality" dry natural gas standards.[4][5]
Among various dehydration methods, absorption using liquid desiccants is a widely employed and economical technique.[2] Glycols, due to their strong affinity for water (hygroscopicity) and high boiling points, are the desiccants of choice.[1][6] This document provides a detailed technical guide on the application of Diethylene Glycol (DEG) for natural gas dehydration, with a focus on principles, experimental protocols, and data interpretation for researchers, scientists, and professionals in related fields. While Triethylene Glycol (TEG) is more commonly used in large-scale industrial applications due to its lower vapor pressure and higher decomposition temperature, DEG remains a viable and cost-effective option for certain applications and serves as an excellent model compound for research and development purposes.[7]
Fundamental Principles of this compound Dehydration
The dehydration process using DEG is based on the principle of absorption, where the water vapor in the natural gas stream is physically absorbed by the liquid DEG.[8] The high hygroscopicity of DEG is attributed to the presence of hydroxyl (-OH) groups in its molecular structure, which form hydrogen bonds with water molecules. This strong intermolecular attraction effectively "pulls" water molecules from the gas phase into the liquid glycol phase.
The overall process is a continuous cycle involving two main stages:
-
Absorption (Dehydration): Wet natural gas is brought into intimate contact with a lean (water-free) DEG solution in a contactor or absorber column. The DEG absorbs water from the gas, resulting in a stream of dry natural gas leaving the top of the contactor and a "rich" (water-laden) DEG solution exiting the bottom.[8]
-
Regeneration (Reconcentration): The rich DEG is heated in a reboiler to a temperature above the boiling point of water but below the decomposition temperature of DEG.[9] This process drives off the absorbed water as steam, regenerating the lean DEG for reuse in the absorption stage.[4] The significant difference in boiling points between water (100°C) and DEG (approximately 245°C) is the key to this efficient regeneration.
The following diagram illustrates the fundamental workflow of a DEG-based natural gas dehydration process.
Caption: Figure 1: A simplified workflow of a continuous this compound (DEG) natural gas dehydration process, illustrating the absorption and regeneration stages.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DEG is essential for designing and optimizing the dehydration process.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀O₃ | |
| Molecular Weight | 106.12 g/mol | |
| Appearance | Colorless, viscous liquid | |
| Boiling Point (at 1 atm) | ~245°C | |
| Freezing Point | ~ -10.45°C | |
| Density (at 20°C) | ~1.118 g/cm³ | |
| Solubility in Water | Miscible in all proportions | [10] |
| Hygroscopicity | High | [10] |
Experimental Protocols for Laboratory-Scale Evaluation
The following protocols provide a framework for researchers to evaluate the performance of DEG in a laboratory setting. These are intended as a starting point and may require modification based on specific research objectives and available equipment.
Protocol 1: Determination of Water Absorption Capacity of DEG
This protocol outlines a static (batch) method to determine the equilibrium water absorption capacity of DEG at a given temperature.
Materials and Equipment:
-
This compound (reagent grade, >99% purity)
-
Deionized water
-
Temperature-controlled environmental chamber or water bath
-
Sealed glass vessels (e.g., serum bottles with septa)
-
Gas-tight syringe
-
Analytical balance
-
Karl Fischer titrator for water content analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of anhydrous DEG into a series of sealed glass vessels.
-
Inject a known, and varying, amount of deionized water into each vessel using a gas-tight syringe to create a range of DEG-water solutions with known initial water concentrations.
-
-
Equilibration:
-
Place the sealed vessels in a temperature-controlled environment (e.g., 25°C, 40°C) and allow them to equilibrate for a minimum of 24 hours with occasional gentle agitation. This ensures a uniform distribution of water within the DEG.
-
-
Water Content Analysis:
-
After equilibration, carefully extract a small, known volume of the DEG-water mixture from each vessel using a gas-tight syringe.
-
Determine the final water content of each sample using a Karl Fischer titrator. This is a highly accurate method for quantifying water content in organic liquids.
-
-
Data Analysis:
-
Plot the final water content (in weight percent or ppm) against the initial water added. This will generate an absorption isotherm for DEG at the tested temperature.
-
Protocol 2: Dynamic Dehydration of a Simulated Natural Gas Stream
This protocol describes a continuous flow experiment to evaluate the dehydration efficiency of DEG under dynamic conditions.
Materials and Equipment:
-
Laboratory-scale packed or bubble-cap absorption column.
-
Mass flow controllers for metering gas flow.
-
A gas humidification system (e.g., a bubbler containing deionized water in a temperature-controlled bath) to generate a "wet" gas stream.
-
A peristaltic or syringe pump for circulating the DEG.
-
A heating mantle and round-bottom flask to serve as a reboiler for DEG regeneration.
-
A condenser to separate the water vapor from the regenerated DEG.
-
Online moisture analyzer (e.g., chilled mirror, TDLAS) or a system for offline water content measurement (e.g., gas chromatography with a thermal conductivity detector).
-
This compound (reagent grade, >99% purity).
-
A source of a simulated natural gas (e.g., methane or a mixture of methane and nitrogen).
Experimental Workflow Diagram:
Caption: Figure 2: A schematic of a laboratory-scale setup for dynamic natural gas dehydration experiments using this compound.
Procedure:
-
System Setup and Leak Check:
-
Assemble the experimental setup as shown in Figure 2.
-
Thoroughly leak-check the entire system to ensure accurate gas flow measurements.
-
-
DEG Circulation and Regeneration:
-
Fill the system with a known volume of lean DEG.
-
Start the DEG pump to circulate the glycol through the absorber and the regeneration system.
-
Heat the reboiler to the desired regeneration temperature (e.g., 160-180°C), ensuring it remains below the thermal degradation point of DEG.
-
-
Gas Flow and Humidification:
-
Initiate the flow of the simulated natural gas at a controlled rate using the mass flow controller.
-
Pass the gas through the humidifier to achieve a specific inlet water content. Monitor the inlet moisture level.
-
-
Dehydration and Data Acquisition:
-
Allow the system to reach a steady state, which may take several hours. A steady state is achieved when the inlet and outlet moisture contents, as well as the temperatures and pressures throughout the system, remain constant.
-
Continuously monitor and record the following parameters:
-
Inlet and outlet gas moisture content.
-
Gas flow rate.
-
DEG circulation rate.
-
Absorber and reboiler temperatures and pressures.
-
-
-
Performance Evaluation:
-
Calculate the dehydration efficiency as the percentage of water removed from the gas stream.
-
Investigate the effect of varying operational parameters (e.g., gas flow rate, DEG circulation rate, absorber temperature) on the dehydration performance.
-
Quantitative Data and Performance Metrics
The following tables provide representative data on the performance of DEG in natural gas dehydration. This data is synthesized from literature and theoretical principles and should be used as a guide for experimental design and interpretation.
Table 1: Effect of Lean DEG Concentration on Dew Point Depression
| Lean DEG Concentration (wt%) | Achievable Dew Point Depression (°C) |
| 95.0 | 20 - 25 |
| 98.0 | 30 - 35 |
| 99.0 | 35 - 40 |
| 99.5 | 40 - 45 |
Note: Dew point depression is the difference between the water dew point of the wet gas and the dry gas. Higher lean DEG concentrations lead to greater dew point depression.
Table 2: Influence of Operating Parameters on Dehydration Efficiency
| Parameter | Effect on Water Removal | Rationale |
| Increase in Lean DEG Circulation Rate | Increases (up to a point) | Provides more lean glycol to absorb water. However, excessively high rates can lead to operational issues and diminishing returns.[2] |
| Increase in Absorber Temperature | Decreases | Reduces the absorption capacity of DEG and increases its vapor pressure, leading to higher glycol losses. |
| Increase in Absorber Pressure | Increases | Higher pressure increases the partial pressure of water vapor, driving more water into the glycol phase.[11] |
| Increase in Reboiler Temperature | Increases | Leads to a higher lean DEG concentration, which improves water absorption in the contactor.[12] |
Troubleshooting Common Issues in Laboratory-Scale Dehydration Units
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Dehydration Performance (High Outlet Water Content) | - Insufficient DEG circulation rate.- Low lean DEG concentration.- High absorber temperature.- Channeling in the packed bed. | - Increase the DEG pump speed.- Increase the reboiler temperature.- Check and adjust the cooling system for the absorber.- Repack the column if necessary. |
| Foaming of Glycol | - Contamination of DEG with hydrocarbons or other impurities.- High gas velocity in the absorber. | - Use a high-purity DEG.- Install a filter in the DEG circulation loop.- Reduce the gas flow rate. |
| Glycol Loss | - High absorber temperature leading to vaporization.- Carryover of DEG with the dry gas stream.- Leaks in the system. | - Optimize the absorber temperature.- Ensure the presence and proper functioning of a mist eliminator at the top of the absorber.- Perform a thorough leak check of the system.[12] |
| Glycol Degradation | - Excessive reboiler temperature.- Presence of oxygen in the system. | - Maintain the reboiler temperature below the DEG decomposition point.- Ensure the system is properly purged with an inert gas before startup. |
Conclusion
This compound is a fundamentally important and effective liquid desiccant for natural gas dehydration. Its application provides a clear and instructive model for understanding the principles of gas-liquid absorption processes. The protocols and data presented in this guide are intended to equip researchers and scientists with the foundational knowledge and practical methodologies to investigate and optimize DEG-based dehydration systems in a laboratory setting. By carefully controlling operational parameters and employing accurate analytical techniques, a comprehensive understanding of the factors governing dehydration efficiency can be achieved, paving the way for further advancements in gas processing technologies.
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Application Notes & Protocols: Diethylene Glycol as a High-Performance Reaction Medium in Microwave-Assisted Synthesis
Executive Summary: Beyond Conventional Heating
Microwave-assisted organic synthesis (MAOS) has transitioned from a niche technique to a cornerstone of modern green chemistry, offering dramatic reductions in reaction times, increased yields, and enhanced product purity.[1][2][3] The choice of reaction medium is paramount to harnessing the full potential of this technology. While many polar solvents are effective, diethylene glycol (DEG) stands out for its unique combination of physical and chemical properties. This guide provides an in-depth exploration of DEG as a superior reaction medium for high-temperature microwave chemistry, complete with mechanistic insights, detailed protocols, and critical safety considerations for researchers in synthetic chemistry and drug development.
This compound (C₄H₁₀O₃) is a high-boiling, polar, and hygroscopic organic solvent.[4][5] Its high boiling point (~245°C) and excellent dielectric properties make it an ideal candidate for microwave-assisted reactions that require temperatures exceeding those achievable with common solvents like ethanol or even ethylene glycol.[4] This allows chemists to access higher energy reaction landscapes, driving difficult transformations to completion in mere minutes.
The "Why": Mechanistic Principles of DEG in Microwave Synthesis
To effectively utilize this compound, it is crucial to understand how it interacts with microwave irradiation. Microwave heating is not conventional conductive heating; it is a volumetric process where energy is directly transferred to polar molecules within the sample.[6] This occurs via two primary mechanisms: Dipolar Polarization and Ionic Conduction.[6][7][8]
-
Dipolar Polarization: DEG is a highly polar molecule due to its two hydroxyl (-OH) groups and ether linkage. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecular dipoles attempt to align with the rapidly changing field. This constant reorientation creates intense molecular friction, which manifests as rapid and efficient heating.[8]
-
Ionic Conduction: If any ionic species (e.g., catalysts, salts, or ionic intermediates) are present in the DEG medium, the electric field will induce their migration. Collisions resulting from this ionic movement contribute significantly to the rapid temperature increase.[6]
The combination of these mechanisms allows for instantaneous and localized superheating of the reaction mixture, bypassing the slow thermal conductivity of vessel walls required in conventional heating.[6]
Materials & Equipment
-
Reagents: Silver nitrate (AgNO₃), Polyvinylpyrrolidone (PVP, as a stabilizer), this compound (DEG), Acetone.
-
Equipment: A dedicated laboratory microwave reactor with online temperature and pressure monitoring (e.g., CEM Discover, Biotage Initiator). [9]Domestic microwave ovens must not be used. [10]* Microwave process vials (10 mL) with stir bars, designed for high pressure.
-
Centrifuge, UV-Vis Spectrophotometer, Transmission Electron Microscope (TEM).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, dissolve 40 mg of PVP in 5 mL of this compound. Add 20 mg of silver nitrate (AgNO₃) and stir until fully dissolved.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 180 °C
-
Ramp Time: 2 minutes
-
Hold Time: 3 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation cycle, allow the vial to cool to below 50 °C using the instrument's automated cooling system before carefully removing it from the cavity. [9]The solution should have turned a characteristic yellowish-brown, indicating the formation of silver nanoparticles. [11]4. Purification: Transfer the resulting colloid into a centrifuge tube. Add 20 mL of acetone to precipitate the silver nanoparticles.
-
Isolation: Centrifuge the mixture at 8000 rpm for 15 minutes. Discard the supernatant. Re-disperse the nanoparticle pellet in ethanol and repeat the centrifugation step twice to remove excess DEG and PVP.
-
Characterization: After the final wash, dry the silver nanoparticles under vacuum. Characterize the product by re-dispersing a small amount in ethanol for UV-Vis spectroscopy (to observe the surface plasmon resonance peak) and TEM (to determine particle size and morphology).
Protocol 2: Accelerated Esterification Reaction
Esterification is a classic organic transformation that often requires prolonged heating and acid catalysis. Microwave irradiation in DEG can accelerate this process dramatically. [12]
Materials & Equipment
-
Reagents: Benzoic acid, this compound (serves as both reactant and medium), p-Toluene sulfonic acid (PTSA, catalyst).
-
Equipment: As described in Protocol 1.
Step-by-Step Methodology
-
Preparation: To a 10 mL microwave process vial containing a stir bar, add benzoic acid (2.3 mmol), this compound (1.0 mmol), and PTSA (5% by mass of reactants).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the reaction parameters:
-
Temperature: 190 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 300 W (dynamic power control)
-
Stirring: High
-
-
Cooling: Allow the reaction vial to cool to below 50 °C before opening.
-
Work-up: Dilute the reaction mixture with 15 mL of ethyl acetate and 15 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound dibenzoate product.
-
Analysis: Analyze the product purity and yield using HPLC or NMR. Under these conditions, yields can exceed 95%, a significant improvement over conventional heating which can take several hours. [12]
Parameter Microwave-Assisted Synthesis [12] Conventional Heating Reaction Time 15 minutes ~5 hours Temperature 190 °C 190 °C (Oil Bath) Yield > 97% ~90% | Energy Input | Significantly lower | High |
Safety, Handling, and Best Practices
The power of microwave synthesis necessitates a rigorous adherence to safety protocols.
-
Dedicated Equipment: Never use a household microwave oven. [10]Laboratory-grade reactors are built with corrosion-resistant cavities and essential safety interlocks for pressure and temperature control.
-
Pressure Management: Heating solvents like DEG far above their atmospheric boiling point in a sealed vessel generates significant pressure. [9]Always use vials and caps rated for the expected temperatures and pressures and never exceed the manufacturer's recommended fill volume.
-
Chemical Hazards of DEG: this compound is harmful if swallowed and can cause serious kidney damage. [13]Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [10][14]* Thermal Decomposition: At elevated temperatures, DEG can decompose. [14]Ensure proper ventilation to avoid inhaling any potential vapors or decomposition products.
-
Post-Reaction Handling: Always allow reaction vessels to cool completely to a safe temperature (<50 °C) before attempting to open them to prevent violent boiling and ejection of hot contents. [9]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient temperature/time; Inactive catalyst; Poor microwave absorption. | Increase reaction temperature or hold time. Use fresh catalyst. If reagents are non-polar, consider adding a small amount of an ionic liquid to improve heating. |
| Product Decomposition/Charring | Temperature is too high; "Hot spot" formation due to poor stirring. | Reduce the set temperature. Ensure the magnetic stir bar is coupling effectively with the instrument's stirrer. |
| Pressure Limit Exceeded | Vial overfilled; Reaction generating unexpected gas; Set temperature is too high for the solvent volume. | Reduce reagent scale or use a larger vessel. Do not exceed 2/3 of the vial volume. Re-evaluate the reaction chemistry for gas evolution. Lower the set temperature. |
Conclusion and Future Outlook
This compound is a robust and highly effective reaction medium for microwave-assisted synthesis. Its high boiling point, excellent microwave absorption, and versatile solvating properties enable chemists to perform reactions under conditions that are inaccessible with most common solvents, leading to remarkable accelerations in reaction speed and often improved yields. When coupled with the appropriate safety protocols and modern microwave instrumentation, DEG is a powerful tool for innovation in drug discovery, materials science, and green chemistry. The principles and protocols outlined here provide a solid foundation for researchers to explore the vast potential of this underutilized solvent in their synthetic endeavors.
References
-
Synthesis of this compound dibenzoate under microwave irradiation. ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information (PMC). [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Can this compound be substituted with ethylene glycol in microwave-assisted polyol synthesis of carbon quantum dots?. ResearchGate. [Link]
-
Microwave Assisted Synthesis and Characterization of Glycidyl Azide Polymers Containing Different Initiating Diol Units. ResearchGate. [Link]
-
Microwave chemistry. Wikipedia. [Link]
-
Synthesis of nanosized silver colloids by microwave dielectric heating. Indian Academy of Sciences. [Link]
-
Product Safety Assessment this compound. MEGlobal. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Microwave Heating - Mechanism and Theory. CEM Corporation. [Link]
-
Microwave-assisted synthesis of metal sulfides in ethylene glycol. ResearchGate. [Link]
-
Reaction Conditions Suitable for Microwaves. Microwave Chemical. [Link]
-
Microwave absorption in oligomers of ethylene glycol. ResearchGate. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
understanding the hygroscopic nature and solvent properties of this compound in chemical synthesis. BDMAEE. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Facile, ethylene glycol-promoted microwave-assisted solvothermal synthesis of high-performance LiCoPO4 as a high-voltage cathode material for lithium-ion batteries. RSC Publishing. [Link]
-
This compound. Wikipedia. [Link]
-
Room Temperature Surfactant-Free Synthesis of Gold Nanoparticles in Alkaline Ethylene Glycol. MDPI. [Link]
-
Safe heating with the microwave. Photrio.com Photography Forums. [Link]
-
How does this compound differ from Ethylene Glycol?. Tennessee Poison Center. [Link]
-
This compound. MEGlobal. [Link]
-
A GENERAL AND RELIABLE METHOD FOR THE SYNTHESIS OF PYRAZOLO[3,4-b]QUINOLINONES VIA A MICROWAVE-ASSISTED MULTICOMPONENT CONDENSATION REACTION. Organic Syntheses. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information (PMC). [Link]
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Troubleshooting & Optimization
challenges in the purification of diethylene glycol from byproducts
Technical Support Center: Purification of Diethylene Glycol (DEG)
Welcome to the technical support center for the purification of this compound (DEG). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity DEG. Here, we address common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to streamline your purification workflows.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Inefficient Separation of this compound from Monoethylene Glycol (MEG) and Triethylene Glycol (TEG) via Fractional Distillation.
Question: My fractional distillation of the crude glycol mixture is yielding fractions with significant cross-contamination of MEG, DEG, and TEG. How can I improve the separation efficiency?
Answer: This is a primary challenge in DEG purification due to the close boiling points of these glycols.[1][2] The effectiveness of fractional distillation is highly dependent on the efficiency of the distillation column and the operational parameters.
Probable Causes & Solutions:
-
Insufficient Column Efficiency: Your packed or Vigreux column may not have enough theoretical plates for this separation.[3][4]
-
Solution: Increase the length of the fractionating column or use a more efficient packing material (e.g., Raschig rings, structured packing). For laboratory scale, a vacuum-jacketed Vigreux column can improve efficiency by minimizing heat loss.[4]
-
-
Incorrect Reflux Ratio: A low reflux ratio will lead to poor separation.
-
Solution: Optimize the reflux ratio. While you may not have direct control in a simple setup, you can influence it by adjusting the heating rate. A slower distillation rate generally allows for better equilibration between the liquid and vapor phases in the column, leading to a more effective separation.[5]
-
-
Fluctuating Heat Input: Unstable heating can disrupt the vapor-liquid equilibrium within the column.
-
Solution: Use a heating mantle with a stirrer for uniform heating of the distillation flask. Avoid using a hot plate, which can cause localized overheating.[6]
-
-
Lack of Vacuum: Distilling at atmospheric pressure requires high temperatures, which can lead to thermal degradation of the glycols and the formation of colored impurities.[3][7]
Issue 2: Product Discoloration During Distillation.
Question: My distilled this compound has a yellow or brown tint. What is causing this, and how can I prevent it?
Answer: The development of color during the distillation of glycols is a common issue, often arising from thermal decomposition and side reactions at elevated temperatures.[7]
Probable Causes & Solutions:
-
Thermal Degradation: High temperatures in the distillation pot can cause decomposition, oxidation, condensation, and polymerization of the glycols and any impurities present.[7]
-
Solution: As mentioned previously, utilize vacuum distillation to lower the boiling points and, consequently, the required distillation temperature.[9] Ensure the heating mantle temperature is not excessively high.
-
-
Acidic or Basic Impurities: The presence of acidic or basic residues can catalyze degradation reactions.
-
Solution: Neutralize the crude glycol mixture before distillation. Adjusting the pH to a range of 6 to 8.5 has been shown to improve the color of the distilled glycols.[10] This can be achieved by the careful addition of a dilute acid or base while monitoring with a pH meter.
-
Issue 3: Difficulty in Removing Water from the Crude this compound Mixture.
Question: My crude DEG contains a significant amount of water from the synthesis step. What is the most effective way to remove it before final purification?
Answer: Water removal is a crucial first step in the purification of glycols.[9][11] Due to the high boiling point of glycols, simple distillation at atmospheric pressure is inefficient for water removal.
Probable Causes & Solutions:
-
Inefficient Simple Distillation: Water and glycols are miscible, and simply heating the mixture will require significant energy to remove all the water.
-
Solution 1: Vacuum Distillation: A preliminary vacuum distillation can effectively remove the bulk of the water at a lower temperature.[6][9]
-
Solution 2: Azeotropic Distillation: For removing trace amounts of water, azeotropic distillation with a suitable solvent like toluene can be employed. The toluene-water azeotrope boils at a lower temperature than water, allowing for its removal.[6] The toluene can then be removed in a subsequent distillation step.
-
Solution 3: Vacuum Membrane Distillation: For advanced applications, vacuum membrane distillation is a highly effective method for dehydrating this compound.[12][13] This technique can reduce water content from 15 wt.% to 2 wt.% in a relatively short time.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect in my crude this compound?
A1: this compound is most commonly produced as a co-product during the hydration of ethylene oxide to produce monoethylene glycol (MEG).[14][15] Therefore, the primary byproducts you will encounter are MEG and triethylene glycol (TEG).[11][16][17][18] Depending on the reaction conditions, you may also find small amounts of tetraethylene glycol and other higher oligomers.[11]
Q2: Why is separating MEG, DEG, and TEG so challenging?
A2: The difficulty lies in their very similar molecular structures and, consequently, their close boiling points. This property requires highly efficient separation techniques, such as fractional distillation with a high number of theoretical stages or more advanced methods like extractive or azeotropic distillation.[1][3]
Q3: Can I use techniques other than distillation for DEG purification?
A3: While fractional vacuum distillation is the most common method, other techniques can be employed, especially for specific separation challenges.
-
Extractive Distillation: This involves adding an entrainer that alters the relative volatility of the components, making them easier to separate. For instance, triethylene glycol has been studied as an entrainer for separating close-boiling glycols.[1]
-
Azeotropic Distillation: This technique is particularly useful for removing specific impurities that form azeotropes. For example, n-heptanol can be used to form an azeotrope with ethylene glycol to facilitate its removal.[19][20]
-
Adsorption: Activated carbon has been investigated for the separation of glycols from aqueous solutions, showing some selectivity.[21]
Q4: What analytical methods are recommended for assessing the purity of my this compound?
A4: Gas chromatography with a flame ionization detector (GC-FID) is the standard and most appropriate analytical method for determining the purity of this compound and quantifying impurities such as ethylene glycol.[22][23][24] For workplace air monitoring, methods involving collection on a filter and charcoal tube followed by GC analysis are used.[22]
Q5: Are there any safety concerns I should be aware of during DEG purification?
A5: Yes. This compound itself is toxic if ingested.[15][25] When performing vacuum distillation, it is crucial to use appropriate glassware designed for vacuum applications to prevent implosion. Always use a safety shield. Ensure that the system is properly sealed to maintain vacuum and prevent leaks. When heating organic materials, there is always a risk of fire, so take appropriate precautions.
Quantitative Data Summary
Table 1: Boiling Points of Common Glycols at Atmospheric and Reduced Pressures
| Compound | Boiling Point at 1 atm (°C) | Boiling Point at 0.1 bar (~75 Torr) (°C) |
| Water | 100 | 46 |
| Monoethylene Glycol (MEG) | 197.3 | 132 |
| This compound (DEG) | 245 | - |
| Triethylene Glycol (TEG) | 285 | - |
Data sourced from multiple references. The boiling point of DEG at 0.1 bar is not explicitly stated in the provided search results but will be significantly lower than its atmospheric boiling point.[9][15]
Experimental Protocols & Workflows
Protocol 1: General Fractional Vacuum Distillation for DEG Purification
This protocol outlines a general procedure for purifying this compound from a mixture containing MEG and TEG.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Heating mantle with magnetic stirring
-
Vacuum-jacketed Vigreux column
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Vacuum gauge
Procedure:
-
Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude DEG mixture.
-
Initiating Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate, which will likely contain residual water and the more volatile monoethylene glycol.[26] The temperature should hold steady during the collection of this fraction.[5]
-
Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction, which may be a mixture of MEG and DEG.
-
This compound Fraction: When the vapor temperature stabilizes at the boiling point of DEG at the working pressure, switch to a clean receiving flask to collect the purified DEG fraction.
-
Tails: Once the temperature starts to fluctuate again or rises significantly, stop the distillation or collect the remaining liquid as a "tails" fraction, which will be enriched in triethylene glycol.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Workflow Diagram: DEG Purification from Byproducts
Logical Relationships Diagram
Challenges in this compound Purification
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inefficient_sep [label="Inefficient Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; color_formation [label="Color Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; energy_intensive [label="Energy Intensive", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis Issues", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges main_challenge -> close_bp; main_challenge -> thermal_degradation; main_challenge -> water_presence;
close_bp -> inefficient_sep [label="leads to"]; close_bp -> energy_intensive [label="results in"]; thermal_degradation -> color_formation [label="causes"]; water_presence -> energy_intensive [label="contributes to"]; water_presence -> hydrolysis [label="can cause"]; } . Caption: Interconnected challenges in DEG purification.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Intermediate: this compound (CAS 111-46-6) Synthesis and Uses.
- ACS Publications. (n.d.). Energy-Saving Designs for Separation of a Close-Boiling 1,2-Propanediol and Ethylene Glycol Mixture. Industrial & Engineering Chemistry Research.
- Kraut, N. (1966). Process for the purification of polyethlene glycols. U.S. Patent No. 3,245,884. Google Patents.
- Solventis. (n.d.). What is this compound?. Chemical Supplier - Solventis.
- CN105085165A. (2015). Ethylene glycol and this compound separation method. Google Patents.
- ACS Publications. (2020). Separation of a Close-Boiling 1,2-Propanediol and Ethylene Glycol Mixture Using Pressure-Related Distillation. Industrial & Engineering Chemistry Research.
- Portfolio-pplus.com. (2021). Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols.
- Chen, T. H., & Huang, Y. H. (2017). Dehydration of this compound using a vacuum membrane distillation process.
- Wingo Service Company. (n.d.). Process Analytics in Ethylene Oxide and Ethylene Glycol Plants.
- US6034281A. (2000). Purification of this compound monoethyl ether. Google Patents.
- Feasibility Study of the Ethylene Glycol Separation and Purification Unit with a Capacity of 15 KTY. (n.d.).
- US3847754A. (1974). Recovery of glycols from mixed glycol composition by distillation with acid treatment. Google Patents.
- DWSIM. (n.d.). Mono Ethylene Glycol from Hydration of Ethylene Oxide.
- Intratec.us. (n.d.). Ethylene Glycol Production from Ethylene Oxide (Direct Hydrolysis).
- ResearchGate. (2017). Dehydration of this compound using a vacuum membrane distillation process.
- US Patent 6,034,281. (1998). Purification of this compound monoethyl ether.
- Lehigh Preserve. (n.d.). A Study of the Catalytic Hydration of Ethylene-Oxide to Ethylene-Glycol.
- Publisso. (2017). Method for the determination of this compound, ethylene glycol and propylene glycol in workplace air using gas chromatography.
- Wikipedia. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- KR101307060B1. (2013). Preparation method for diethyleneglycol by using multiple feeding of raw materials. Google Patents.
- ResearchGate. (2020). Separation of a Close-Boiling 1,2-Propanediol and Ethylene Glycol Mixture Using Pressure-Related Distillation.
- CA2979960A1. (2016). Process for the separation of glycols. Google Patents.
- FTLOScience. (2023). Dangers of this compound: The Poison that Keeps on Killing.
- NIH. (n.d.). Detection and quantitative determination of this compound in ethyl alcohol using gamma- ray spectroscopy.
- AZoM. (2022). Detecting Ethylene Glycol and this compound Impurities.
- ResearchGate. (2025). Quantitative Determination of this compound Contamination in Pharmaceutical Products.
- YouTube. (2011). High vacuum distillation of Diglyme (this compound dimethyl ether).
- OSTI.GOV. (2021). Static and Dynamic Intensification of Water–Ethylene Glycol Separation Using a Dividing Wall Column.
- Scribd. (n.d.). Troubleshooting of Glycol Dehydration PDF.
- US2265939A. (1941). Azeotropic distillation. Google Patents.
- Agilent Technologies, Inc. (n.d.). Estimation of Ethylene Glycol and this compound in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC.
- US5391263A. (1995). Process for the separation of glycols from dimethyl terephthalate. Google Patents.
- CN111233641A. (2020). Preparation method of this compound monomethyl ether. Google Patents.
- MDPI. (n.d.). An Insight into the Separation of 1,2-Propanediol, Ethylene Glycol, Acetol and Glycerol from an Aqueous Solution by Adsorption on Activated Carbon.
- Dehydration of Aqueous Ethanol Mixtures by Extractive Distillation. (n.d.).
- Sciencemadness Discussion Board. (2021). Ethylene glycol purification.
- Fractional distillation of a product differs from the components listed in the SDS. What am I doing wrong? (2016).
- Benchchem. (n.d.). Technical Support Center: Challenges in the Purification of Oligo(ethylene glycol) Compounds.
- Removal of this compound from Wastewater by Photo Aeration. (2024).
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Cheresources.com Community. (2014). Recovery Of Mono, Di And Tri Ethylene Glycols From Spent Glycol.
- WO/2019/002839. (2019). PROCESS FOR THE PURIFICATION OF ETHYLENE GLYCOL. WIPO Patentscope.
- Eurofins BioPharma Product Testing. (2024). New FDA Guidance: Screening for this compound and Ethylene Glycol Contamination.
- Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues?.
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identifying and minimizing side reactions of diethylene glycol in polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and minimization of side reactions involving diethylene glycol (DEG) during polymerization. Our goal is to equip you with the expertise and practical knowledge to control your polymer synthesis, ensure batch-to-batch consistency, and achieve desired material properties.
Troubleshooting Guide: Diagnosing and Solving DEG-Related Issues
This section addresses specific experimental problems where this compound side reactions are a likely culprit. We provide potential causes and actionable solutions based on established chemical principles.
Problem 1: My polyester's melting point (Tm) is consistently lower than the literature value, and the material feels more flexible.
Possible Cause: Uncontrolled incorporation of this compound (DEG) into the polymer backbone.
Explanation: DEG is often formed as a byproduct during the esterification or transesterification stages of polyester synthesis, such as in the production of poly(ethylene terephthalate) (PET).[1][2] Its flexible ether linkage disrupts the regular packing of polymer chains, which reduces crystallinity and, consequently, lowers the melting point.[3] This increased chain mobility also imparts greater flexibility to the final polymer. The presence of these DEG moieties is considered a weak point that can negatively impact the polymer's thermal properties.[1]
Step-by-Step Troubleshooting Protocol:
-
Quantify DEG Content: The first step is to confirm the presence and quantity of DEG in your polymer. The industry-standard method is gas chromatography (GC) following polymer hydrolysis or transesterification.[1][4][5] (See Experimental Protocol 1 for a detailed method).
-
Review Reaction Temperature: High temperatures, particularly above 200°C, significantly accelerate the dehydration of ethylene glycol (EG) to form DEG.[1]
-
Solution: Carefully control and potentially lower the temperature during the esterification/transesterification stage. Pre-treating the polymer under milder conditions can be an effective preventative measure.[1]
-
-
Evaluate Catalyst System: The type and concentration of catalyst can influence DEG formation. Brønsted acids, which can form from certain catalysts in the presence of glycols, are known to promote the dehydration of EG to DEG.[1]
-
Solution: Consider catalysts less prone to generating acidic species. For instance, including lithium acetate dihydrate in catalyst mixtures with zinc acetate and/or antimony trioxide has been shown to minimize DEG formation in PET prepolymers.[6]
-
-
Control Stoichiometry: An excessive molar ratio of ethylene glycol to the diacid or diester component can increase the probability of side reactions.
-
Introduce Inhibitors/Stabilizers: Phosphorous-based compounds are often used as stabilizers. They can sequester catalyst residues or act as antioxidants, mitigating various side reactions, including those that form DEG.[1]
Problem 2: My polymer is showing poor thermal and thermo-oxidative stability during processing.
Possible Cause: High concentration of ether linkages from incorporated DEG.
Explanation: The ether bond within a DEG unit is more susceptible to thermal and oxidative degradation than the ester linkages that form the main polyester backbone.[1] This makes the points of DEG incorporation "reactive sites" or weak links in the polymer chain, initiating degradation at lower temperatures than would be expected for the pure polyester.[1] This can lead to chain scission, discoloration (yellowing), and a loss of mechanical properties during melt processing or long-term use at elevated temperatures.
Step-by-Step Troubleshooting Protocol:
-
Confirm Degradation Source: Use techniques like Thermogravimetric Analysis (TGA) to compare the onset of degradation of your polymer batch with a known high-purity standard. A lower onset temperature in your sample is indicative of reduced stability.
-
Minimize DEG Formation (Primary Solution): The most effective strategy is to prevent DEG incorporation in the first place. Refer to the solutions in Problem 1 , focusing on:
-
Temperature Control: This is the most critical parameter. Maintaining the lowest possible reaction temperature that still allows for efficient polymerization is key.
-
Catalyst Selection: Avoid strongly acidic catalysts or conditions that promote dehydration.
-
Addition of Stabilizers: Incorporate phosphorous-based stabilizers or other antioxidants into your formulation to protect the polymer during high-temperature polycondensation and subsequent processing.[1]
-
-
Purge with Inert Gas: Ensure the polymerization reactor is continuously purged with a dry, inert gas (e.g., Nitrogen or Argon). This removes oxygen, minimizing oxidative degradation, and helps drive off water, which can participate in side reactions.
-
Limit Reaction Time: Extended exposure to high temperatures, even under vacuum, can increase the formation of degradation byproducts. Optimize your polycondensation step to reach the target molecular weight in the minimum time necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism for DEG formation during polyester synthesis?
The formation of this compound (DEG) during polyesterification is primarily the result of a side reaction involving the etherification between two ethylene glycol (EG) molecules or between an EG molecule and a hydroxyethyl end group of a polymer chain.[1] Two main pathways are recognized:
-
Direct Dehydration of Ethylene Glycol: Two EG molecules condense to form one molecule of DEG and one molecule of water. This reaction is often catalyzed by acidic species present in the reaction mixture.
-
Reaction of an Ester and an Alcohol: An unusual reaction type, ester + alcohol → ether + acid, has been identified as a significant contributor.[1][2][5] Here, a terminal hydroxyl group of a polymer chain reacts with an ester group, leading to the formation of an ether linkage (a DEG unit) and regenerating a carboxylic acid end group. The kinetics of this reaction can be described by the equation: d[DEG]/dt = k[OH][ester].[1][2]
Q2: Besides thermal properties, what other polymer characteristics are affected by DEG?
While the negative impact on thermal stability and melting point is a primary concern, DEG incorporation can alter other properties, which may be desirable or undesirable depending on the application:
-
Increased Flexibility and Impact Strength: The ether linkages increase the mobility of the polymer chains, leading to a tougher, less brittle material.[8]
-
Improved Dyeability: The presence of DEG disrupts the crystalline structure of polyesters like PET, making the amorphous regions more accessible to dye molecules. This can lead to faster dye uptake and deeper shades.[3]
-
Altered Hydrophilicity: The ether groups in DEG can slightly increase the polymer's affinity for water, which can affect moisture regain and surface properties.
-
Reduced Barrier Properties: The decrease in crystallinity and density can lead to higher gas permeability (e.g., to O₂, CO₂), which is a critical consideration for packaging applications.
Q3: Can I use DEG intentionally as a comonomer?
Yes, absolutely. This compound is frequently used as a functional comonomer to intentionally modify polymer properties.[8][9] By precisely controlling the amount of DEG added to the initial monomer mix, you can tailor the final polymer's characteristics. For example, in the production of polyester fibers, a specific amount of DEG might be added to achieve a target level of dyeability or to create a softer feel.[10] When used intentionally, it is no longer a "side reaction" but a controlled part of the formulation. The key is control—uncontrolled, unintentional formation of DEG leads to batch inconsistency.
Q4: What are the most common analytical methods for quantifying DEG in a polymer sample?
Accurate quantification is essential for troubleshooting and quality control. The most widely accepted methods involve digesting the polymer to release the constituent glycols, followed by chromatographic analysis.
| Method | Principle | Advantages | Common Detector |
| Gas Chromatography (GC) | The polymer is first depolymerized via hydrolysis, methanolysis, or aminolysis. The resulting glycols are separated based on their volatility and interaction with the GC column.[1] | High sensitivity, excellent resolution, well-established methods.[11][12] | Flame Ionization Detector (FID) is standard. Mass Spectrometry (MS) can be used for confirmation.[13] |
| High-Performance Liquid Chromatography (HPLC) | Similar to GC, the polymer is first broken down. The resulting mixture is separated in the liquid phase. | Suitable for less volatile derivatives; does not require derivatization in all cases. | Refractive Index (RI) or UV (if derivatives are used). |
| Nuclear Magnetic Resonance (¹H-NMR) | This spectroscopic technique can directly analyze the polymer structure without digestion. The protons on the DEG ether linkage have a distinct chemical shift compared to those in the main EG units, allowing for quantification by integrating the respective peak areas.[1] | Non-destructive, provides comprehensive structural information. | N/A |
Experimental Protocol 1: Quantification of DEG in Polyester via GC-FID after Ethanolysis
This protocol is a robust method for determining the weight percent of this compound incorporated into a polyester matrix. It is based on the principle of transesterification of the polymer with ethanol to release the constituent glycols.[5]
Materials:
-
Polyester sample (approx. 250 mg)
-
Anhydrous Ethanol (Reagent Grade)
-
Zinc Acetate (Catalyst)
-
1,4-Butanediol (Internal Standard)
-
High-pressure reaction vessel or sealed thick-walled glass tube
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., polar capillary column like a DB-WAX or similar)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the polyester sample into the reaction vessel.
-
Add 20 mg of zinc acetate catalyst.
-
Prepare an internal standard stock solution of 1,4-butanediol in anhydrous ethanol (e.g., 5 mg/mL).
-
Add a precise volume of the internal standard solution and an excess of anhydrous ethanol to the vessel (e.g., 5 mL total ethanol solution).
-
-
Transesterification (Ethanolysis):
-
Seal the reaction vessel securely.
-
Heat the vessel in an oven or heating block at 200°C for 3 hours. The pressure will build inside the vessel, facilitating the reaction.
-
Allow the vessel to cool completely to room temperature before opening.
-
-
GC-FID Analysis:
-
Prepare a calibration curve using standard solutions of known concentrations of DEG, ethylene glycol (EG), and the internal standard (1,4-butanediol) in ethanol.
-
Inject 1 µL of the supernatant from the cooled reaction mixture into the GC-FID.
-
Example GC Conditions:
-
Injector Temp: 250°C
-
Detector Temp: 275°C
-
Oven Program: 50°C hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
-
-
Calculation:
-
Identify the peaks corresponding to EG, DEG, and the internal standard based on retention times from your calibration standards.
-
Using the peak areas and the calibration curve, calculate the concentration of DEG in the sample solution.
-
Relate this concentration back to the initial mass of the polymer to determine the weight percentage (wt%) of DEG.
-
Self-Validation: The use of an internal standard corrects for variations in injection volume and detector response, ensuring the method's trustworthiness. The linearity of the calibration curve (R² > 0.99) validates the quantitative accuracy of the analysis.
References
-
Formation of this compound as a side reaction during production of polyethylene terephthalate.
-
The Role of this compound Divinyl Ether in Advanced Polymer Synthesis.
-
Influence of this compound content on behavior of poly(ethylene terephthalate) fibers.
-
Formation of this compound as a side reaction during production of polyethylene terephthalate.
-
Determination of this compound in Polyethylene Terephthalate.
-
Gas chromatographic determination of this compound in poly(ethylene terephthalate).
-
How To: Troubleshoot a Reaction.
-
Method for preparing a polyester under specific esterification conditions.
-
Process for reducing this compound formation in poly(ethylene terephthalate) prepolymer.
-
The determination of the this compound incorporated in poly(ethylene terephthalate).
-
Direct Synthesis of Polyesterether from Ethylene Glycol.
-
What Are The Main Chemical Reactions In Polyester Synthesis?
-
Polymerization and application of Di(ethylene glycol) vinyl ether.
-
Detecting Ethylene Glycol and this compound Impurities.
-
Impact of Die Materials on the Effect of New Polymer Processing Aids for Sharkskin Properties.
-
Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers.
-
Polymer Troubleshooting Guide.
-
Catalyst Control of Polyester Branching in the Hydroesterificative Polymerization of 10-Undecen-1-ol.
-
This compound.
-
Detection and quantitative determination of this compound in ethyl alcohol using gamma- ray spectroscopy.
-
Some Unsaturated Polyesters based on Maleic Anhydride.
-
This compound Testing.
-
The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route.
-
Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols.
-
Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates.
-
Thermo- and pH-responsive poly[(this compound methyl ether methacrylate)-co-(2-diisopropylamino ethyl methacrylate)] hyperbranched copolymers.
-
Addition of this compound in continuous production of polyester yarn.
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis.
-
Simplified assay of this compound and ethylene glycol in various raw materials by capillary gas chromatography.
-
Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology.
-
Industrial Chemistry Module.
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- 9. Polymerization and application of Di(ethylene glycol) vinyl ether_Chemicalbook [chemicalbook.com]
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- 13. This compound Testing [intertek.com]
Technical Support Center: Optimizing Reaction Conditions with Diethylene Glycol (DEG)
Welcome to the technical support guide for utilizing Diethylene Glycol (DEG) as a solvent in your chemical syntheses. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and leverage the distinct advantages of DEG. As a high-boiling, polar, and hygroscopic solvent, DEG offers a unique reaction environment but requires specific considerations for optimization and workup. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.
Understanding Your Solvent: this compound (DEG) Profile
This compound, with the formula (HOCH₂CH₂)₂O, is an organic compound valued for its properties as a solvent in a variety of chemical applications.[1] It is a colorless, low-volatility, and hygroscopic liquid that is completely miscible with water and many organic liquids.[2] Its high boiling point and ability to dissolve a wide range of substances, including resins, dyes, and nitrocellulose, make it a versatile medium for reactions requiring elevated temperatures.[3][4]
However, the very properties that make DEG advantageous—its high boiling point and the presence of reactive hydroxyl groups—can also present challenges in reaction workup and control. Understanding these properties is the first step toward optimization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₁₀O₃ | [5] |
| Molar Mass | 106.12 g/mol | [5] |
| Appearance | Colorless, viscous liquid | [5] |
| Boiling Point | 244 to 245 °C (471 to 473 °F) | [1] |
| Melting Point | -10.45 °C (13.19 °F) | [1] |
| Density | 1.118 g/mL | [1] |
| Solubility in Water | Miscible | [1] |
| Flash Point | 143 °C (290 °F) (open cup) | [6] |
| Hygroscopicity | Readily absorbs moisture | [4] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when using DEG as a solvent. Each answer provides a causal explanation and a systematic approach to resolution.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in DEG-based reactions often trace back to a few core issues related to the solvent's properties and reaction setup.
Causality & Solution:
-
Water Contamination: DEG is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Trace amounts of water can hydrolyze sensitive reagents, deactivate catalysts, or promote unwanted side reactions, leading to lower yields.
-
Corrective Action: Always use freshly opened or properly dried DEG. If the solvent has been stored, consider drying it over molecular sieves (3Å or 4Å) or via vacuum distillation before use.[5] Ensure all glassware is flame-dried or oven-dried immediately before setting up the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
-
Thermal Decomposition: While DEG's high boiling point is advantageous for high-temperature reactions, prolonged exposure to very high temperatures can cause the decomposition of your starting materials, product, or the solvent itself.
-
Corrective Action: Determine the thermal stability of your reactants and product. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely using techniques like TLC or LC-MS to avoid unnecessary heating time.
-
-
Sub-optimal Reagent/Catalyst Concentration: The viscous nature of DEG can sometimes affect mixing and mass transfer, potentially requiring adjustments to catalyst loading or reagent concentration.
-
Corrective Action: Ensure vigorous and efficient stirring throughout the reaction. Perform a concentration study to find the optimal molarity for your reactants. In some cases, a slight increase in catalyst loading may be necessary to achieve a desirable rate.
-
-
Product Loss During Workup: Due to its high boiling point and water miscibility, isolating the product from DEG can be challenging and lead to physical loss.
-
Corrective Action: Avoid attempting to remove DEG on a standard rotary evaporator. Utilize high-vacuum distillation if your product is thermally stable and has a lower boiling point. The most common method is a liquid-liquid extraction. Dilute the reaction mixture significantly with water to move the DEG into the aqueous phase, then extract your product with an appropriate immiscible organic solvent. (See Protocol 1 for details).
-
Below is a systematic workflow to diagnose and address low reaction yields.
Caption: Troubleshooting workflow for low reaction yields in DEG.
Q2: I'm observing significant side product formation. What are the likely causes and solutions?
Side product formation in DEG can be attributed to its own chemical reactivity, especially at the high temperatures it enables.
Causality & Solution:
-
Solvent Reactivity: DEG has two hydroxyl (-OH) groups which can participate in reactions.[2] At high temperatures, particularly in the presence of acid or base catalysts, DEG can undergo etherification or act as a nucleophile, reacting with your substrates.
-
Corrective Action: First, review the literature for similar reactions to see if DEG is a suitable solvent for your specific substrate and catalyst system. If possible, lower the reaction temperature. Consider using a protected version of DEG, such as this compound dimethyl ether (diglyme), if the hydroxyl groups are interfering but the solvent properties are otherwise desirable.
-
-
Catalyst-Induced Side Reactions: The choice of catalyst is critical. For instance, in dehydrogenation reactions of DEG, certain catalysts can lead to dehydration byproducts, while others are highly selective.[8]
-
Corrective Action: Screen different catalysts. For example, in the synthesis of p-dioxanone from DEG, copper-based catalysts on inert supports like silica show high selectivity by minimizing surface acid sites that cause dehydration.[8] If you suspect an acid-catalyzed side reaction, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize trace acids.
-
Q3: How can I effectively remove this compound from my reaction mixture after the reaction is complete?
The high boiling point of DEG (245 °C) makes its removal by standard laboratory rotary evaporation impractical and often impossible.[1]
Causality & Solution:
-
High Boiling Point: Standard vacuum pumps cannot achieve the combination of low pressure and high temperature needed to distill DEG without potentially degrading the desired product.
-
Corrective Action (Recommended): Aqueous Extraction. This is the most common and effective method. DEG is fully miscible with water.[9] By adding a significant volume of water to the reaction mixture, the DEG will partition into the aqueous layer. Your organic product can then be extracted using a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions (3-5 times) are recommended to ensure complete removal.
-
Corrective Action (Alternative): High-Vacuum Distillation. If your product is volatile and thermally stable, you can remove it from the non-volatile DEG via distillation under high vacuum (short-path distillation is often preferred). Conversely, if your product is a non-volatile solid, you may be able to distill the DEG away from it, but this requires high temperatures and a robust vacuum setup.
-
Corrective Action (Purification): Chromatography. If your product is not amenable to extraction, you can adsorb the crude reaction mixture onto silica gel and purify it using column chromatography. The highly polar nature of DEG will cause it to adhere strongly to the silica, allowing your less polar product to elute first.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
This protocol provides a self-validating system for efficiently removing DEG from a reaction mixture to isolate a water-insoluble organic product.
Methodology:
-
Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature. Do not add water while the mixture is hot, as this can cause a dangerous exothermic event.
-
Dilution with Water: Transfer the reaction mixture to a separatory funnel. For every 1 volume of DEG used in the reaction, add 10-20 volumes of deionized water. The large volume of water is critical to ensure the complete partitioning of DEG into the aqueous phase.
-
First Extraction: Add an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, DCM, or ether) to the separatory funnel (typically 3-5 volumes relative to the initial DEG volume).
-
Mixing and Separation: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower layer (confirm which layer is aqueous vs. organic based on solvent densities). Collect the organic layer.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 3-5) at least two more times with fresh organic solvent to maximize product recovery.
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now free of DEG.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety precautions when working with this compound?
-
A: DEG is harmful if swallowed.[10] Its metabolite, 2-hydroxyethoxyacetic acid, is a major contributor to renal and neurological toxicity.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[12] Avoid ingestion and direct skin contact.[9]
-
-
Q: How should I properly store DEG to maintain its purity?
-
A: DEG is hygroscopic and will absorb atmospheric moisture.[4] Store it in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials like strong oxidizing agents.[11][12] For reactions sensitive to water, it is best to use a bottle sealed under an inert gas.
-
-
Q: Can DEG be used in microwave-assisted synthesis?
-
A: Yes, DEG is an excellent solvent for microwave-assisted organic synthesis (MAOS).[13] Its high boiling point allows for reactions to be conducted at temperatures well above the boiling points of common solvents, while its high polarity and dielectric loss tangent enable efficient absorption of microwave energy, leading to rapid and uniform heating.[13] This can dramatically reduce reaction times from hours to minutes.[14]
-
-
Q: What are some common co-solvents used with this compound?
-
A: DEG's miscibility with water and many organic liquids makes it a versatile co-solvent.[2] In nanoparticle synthesis, for example, it has been used with ethylene glycol to control particle size and improve dispersion.[15] In CO₂ insertion reactions, it has been used with NaBr, where DEG acts as both a solvent and a catalyst activator.[16] The choice of co-solvent depends entirely on the specific requirements of the reaction, such as modulating polarity or improving the solubility of a particular reagent.
-
References
-
MEGlobal. (2024). This compound. [Link]
-
U.OSU. (2019). Solvent Toxicity – this compound. [Link]
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Wikipedia. This compound. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Tradeasia. (n.d.). This compound: An Essential Industrial Solvent for Diverse Chemical Formulations. [Link]
-
BDMAEE. (2025). understanding the hygroscopic nature and solvent properties of this compound in chemical synthesis. [Link]
- Google Patents. (2015).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
MDPI. (2023). Dehydrogenation of this compound to Para-Dioxanone over Cu/SiO2 Catalyst: Effect of Structural and Surface Properties. [Link]
-
National Center for Biotechnology Information. (2023). Hiding in Plain Sight: Catastrophic this compound Poisoning in Children. [Link]
-
ResearchGate. (2008). Synthesis of this compound dibenzoate under microwave irradiation. [Link]
-
ACS Publications. (2022). Role of this compound in the Glycothermal Synthesis of Highly Dispersed Colloidal YAG:Ce3+ Nanoparticles. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]
-
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
IRIS. (2022). This compound/NaBr catalyzed CO2 insertion into terminal epoxides: from batch to continuous flow. [Link]
-
Monument Chemical. (n.d.). This compound Safety Data Sheet. [Link]
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strategies to improve the efficiency of reactions using diethylene glycol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the efficiency and success of your chemical reactions involving diethylene glycol (DEG).
Introduction to this compound in Chemical Synthesis
This compound is a versatile organic compound widely utilized in chemical synthesis for its unique properties.[1][2][3] Its high boiling point (approximately 245°C), miscibility with water and many organic solvents, and its hygroscopic nature make it a valuable solvent and reactant in a variety of applications.[1][2] DEG's ability to form hydrogen bonds and its polarity allow it to dissolve a wide range of substances.[1][4] It serves as a solvent in reactions like nucleophilic substitutions, condensations, and esterifications, often leading to higher yields and longer reaction times due to its low vapor pressure.[1] Furthermore, it is a key component in the synthesis of polymers like polyesters and polyurethanes and has found use in the preparation of nanoparticles.[1][5]
This guide will help you navigate the common challenges and optimize your reactions when using this multifaceted compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Q1: My reaction in this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in reactions using this compound can often be attributed to several factors. Understanding the root cause is key to optimizing your reaction.
-
Water Content: DEG is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can interfere with water-sensitive reactions, such as Grignard reactions or those using water-sensitive catalysts, leading to lower yields.
-
Solution: Use freshly opened or properly stored DEG. For highly sensitive reactions, consider drying the DEG before use. This can be achieved by techniques such as azeotropic distillation with a suitable solvent like toluene or by using molecular sieves.
-
-
Reaction Temperature: While DEG's high boiling point is an advantage for high-temperature reactions, operating at a suboptimal temperature can lead to incomplete conversion.[1]
-
Solution: Carefully optimize the reaction temperature. A systematic approach, such as running small-scale experiments at various temperatures, can help identify the optimal condition for your specific reaction. For esterification reactions, a temperature range of 140-160°C is often optimal to balance reaction rate and minimize side reactions.[6]
-
-
Reagent Purity and Stability: The purity of your starting materials and the stability of any intermediates or products in the presence of DEG at elevated temperatures can impact the yield.
-
Solution: Ensure the purity of all reactants. If your product or a key intermediate is thermally labile, consider if a lower reaction temperature or a shorter reaction time is feasible.
-
-
Inefficient Mixing: DEG is more viscous than many common organic solvents, which can lead to inefficient mixing, especially in larger-scale reactions or with heterogeneous mixtures.[1][7]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. For viscous reaction mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
-
Issue 2: Unexpected Byproduct Formation
Q2: I am observing the formation of unexpected byproducts in my reaction. Could the this compound be involved?
A2: Yes, this compound can participate in or promote side reactions, leading to the formation of byproducts.
-
Participation as a Reactant: The hydroxyl groups of DEG can react under certain conditions.[8] For example, in the presence of strong acids or bases at high temperatures, DEG can undergo etherification or esterification with other components in the reaction mixture.
-
Solution: Evaluate the compatibility of your reaction conditions with the hydroxyl groups of DEG. If necessary, consider protecting the hydroxyl groups or choosing a different solvent. In polyester synthesis, the formation of DEG as a byproduct can be influenced by catalyst concentration and reaction time.[9][10]
-
-
Dehydration Reactions: At very high temperatures, particularly in the presence of acid catalysts, DEG can undergo dehydration to form dioxane.
-
Solution: Avoid excessively high temperatures and strong acidic conditions if dioxane formation is a concern.
-
-
Oxidation: While generally stable, DEG can be oxidized under strong oxidizing conditions.[11]
-
Solution: If your reaction involves strong oxidizing agents, consider the potential for DEG to be oxidized and choose your reaction conditions accordingly.
-
Issue 3: Difficulty in Product Isolation and Purification
Q3: I am struggling to isolate my product from the this compound solvent. What are the best methods for removal?
A3: The high boiling point and viscosity of DEG can make product isolation challenging. Here are some effective strategies:
-
Extraction: If your product has good solubility in a water-immiscible organic solvent and poor solubility in water, you can dilute the reaction mixture with water and then extract your product with the organic solvent. The high miscibility of DEG with water facilitates this separation.[3]
-
Distillation: For products with a significantly lower boiling point than DEG, distillation (including vacuum distillation for heat-sensitive compounds) is a viable option.
-
Crystallization/Precipitation: If your product is a solid, you may be able to induce crystallization or precipitation by adding an anti-solvent (a solvent in which your product is insoluble but DEG is soluble).
-
Chromatography: For small-scale reactions or high-purity requirements, column chromatography can be used to separate the product from DEG and other impurities.
Frequently Asked Questions (FAQs)
Q1: How does the hygroscopic nature of this compound affect my reaction?
A1: The hygroscopic nature of DEG means it readily absorbs water from the air.[1][2] This can be problematic for reactions that are sensitive to water, such as those involving organometallics, strong bases, or certain catalysts. The presence of water can lead to side reactions, reduced yields, and catalyst deactivation. It is crucial to use dry DEG for such applications.
Q2: Can this compound be used as a phase-transfer catalyst?
A2: Yes, this compound and its derivatives, particularly polyethylene glycols (PEGs), can act as phase-transfer catalysts.[12][13][14] They can complex with cations and transport them from an aqueous phase to an organic phase, facilitating reactions between reactants that are in different phases. The efficiency of PEG as a phase-transfer catalyst can depend on its chain length.[12]
Q3: What are the safety precautions I should take when working with this compound?
A3: While this compound is widely used, it is important to handle it with care. It is toxic if ingested and can cause severe health issues, including kidney and neurological damage.[15][16][17][18][19] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Avoid ingestion and skin contact. In case of accidental exposure, seek immediate medical attention.
Q4: How does the viscosity of this compound impact my experiment?
A4: this compound is more viscous than many common solvents like water or ethanol.[1] This higher viscosity can affect:
-
Mixing: It may require more vigorous stirring to ensure a homogeneous reaction mixture.
-
Heat Transfer: Viscous solutions can have slower heat transfer, which might lead to localized overheating. Careful temperature monitoring and control are important.
-
Mass Transfer: In heterogeneous reactions, the rate of reaction can be limited by the diffusion of reactants through the viscous medium.
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Reaction Using this compound as a Solvent
This protocol provides a general guideline for conducting a reaction at an elevated temperature using DEG as the solvent.
-
Drying the Solvent (if necessary): For water-sensitive reactions, dry the this compound by adding anhydrous magnesium sulfate or molecular sieves and stirring for several hours. Filter to remove the drying agent before use.
-
Reaction Setup: Assemble a reaction flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet (e.g., nitrogen or argon).
-
Charging Reactants: Add the this compound to the reaction flask. With stirring, add the reactants. If any of the reactants are solids, they can be added directly to the solvent.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. For product isolation, follow one of the methods described in the "Difficulty in Product Isolation and Purification" section of the Troubleshooting Guide.
Data Tables and Visualizations
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀O₃ |
| Molar Mass | 106.12 g/mol |
| Boiling Point | ~245°C |
| Melting Point | -10.45°C |
| Density (at 20°C) | 1.118 g/cm³ |
| Viscosity (at 20°C) | 35.7 mPa·s |
| Solubility in Water | Miscible |
Diagram 1: Role of this compound in Esterification
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mitigating the formation of impurities during diethylene glycol synthesis
Welcome to the technical support center for diethylene glycol (DEG) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DEG synthesis and effectively mitigate the formation of impurities. Here, you will find in-depth troubleshooting guidance and frequently asked questions to support your experimental work.
Troubleshooting Guide: Common Issues in DEG Synthesis
This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound and High Concentration of Monoethylene Glycol (MEG)
-
Question: My reaction is producing a significantly higher yield of MEG than the desired DEG. What factors are contributing to this, and how can I shift the selectivity towards DEG?
-
Analysis and Solution: The primary industrial production of DEG is as a co-product of MEG synthesis through the hydrolysis of ethylene oxide (EO).[1] The selectivity towards MEG, DEG, or triethylene glycol (TEG) is heavily influenced by the molar ratio of water to ethylene oxide in the reactor feed.[2] A large excess of water favors the formation of MEG as the primary reaction of EO with water is kinetically preferred.[2][3]
To increase the yield of DEG, you should decrease the water-to-ethylene oxide ratio. This increases the probability of ethylene oxide reacting with an already formed ethylene glycol molecule rather than with water.[3] One patented method to enhance DEG yield involves the split injection of ethylene oxide or a mixture of water and ethylene oxide at multiple points along the reactor, which can increase DEG production by up to 20%.[4]
Experimental Protocol to Optimize DEG Yield:
-
Begin with a baseline water-to-EO molar ratio (e.g., 22:1, which typically yields about 88.5% MEG, 10.5% DEG, and 0.5% TEG).[4]
-
Systematically decrease the water-to-EO ratio in subsequent experiments (e.g., 10:1, 5:1).
-
Maintain a constant reaction temperature (typically 120°C at the inlet and exceeding 180°C at the outlet for adiabatic processes) and pressure.[4]
-
Analyze the product mixture from each run using Gas Chromatography with Flame Ionization Detection (GC-FID) to quantify the relative amounts of MEG, DEG, and TEG.[5][6]
-
Plot the yield of DEG as a function of the water-to-EO ratio to determine the optimal conditions for your desired product distribution.
-
Issue 2: High Levels of Triethylene Glycol (TEG) and Heavier Glycols in the Product
-
Question: My final DEG product is contaminated with significant amounts of TEG and other higher molecular weight glycols. How can I minimize the formation of these impurities?
-
Analysis and Solution: The formation of TEG and heavier glycols occurs through the sequential reaction of ethylene oxide with lower-order glycols (DEG reacts with EO to form TEG, and so on).[2][3] This is a direct consequence of reaction conditions that favor the continued addition of EO to the growing polyether chain.
Similar to favoring DEG over MEG, the formation of higher glycols is promoted by a lower water-to-EO ratio. However, excessively low water ratios can lead to a broader distribution of glycol oligomers. Therefore, a careful balance must be struck. Reaction temperature also plays a role; higher temperatures can increase reaction rates, potentially leading to the formation of more higher-order glycols.
Mitigation Strategies:
-
Optimize Water-to-EO Ratio: As per the protocol in Issue 1, find the "sweet spot" for the water-to-EO ratio that maximizes DEG yield without excessively producing TEG.
-
Control Reaction Temperature: Operate within the recommended temperature range for DEG synthesis. Avoid temperature excursions that could accelerate the formation of higher glycols.
-
Purification: If the formation of higher glycols cannot be completely avoided during the reaction, downstream purification is necessary. Fractional distillation under reduced pressure is the standard industrial method for separating DEG from TEG and other heavy components.[7][8]
-
Issue 3: Presence of 1,4-Dioxane in the Final Product
-
Question: I have detected 1,4-dioxane in my purified this compound. What is the source of this impurity and how can it be removed?
-
Analysis and Solution: 1,4-Dioxane can be formed as a byproduct during DEG synthesis, particularly under acidic conditions, through the acid-catalyzed dehydration of two molecules of ethylene glycol or the intramolecular cyclization of this compound. While the direct hydrolysis of ethylene oxide is often performed under neutral or slightly alkaline conditions to suppress this, localized acidic environments or certain catalysts can promote its formation.
Preventive and Corrective Measures:
-
pH Control: Ensure the reaction is carried out at a neutral or slightly alkaline pH (pH 6-10) to minimize acid-catalyzed side reactions.[2]
-
Catalyst Selection: If a catalyst is used, select one that does not have strong acidic sites which could promote dehydration reactions.
-
Purification: 1,4-Dioxane has a boiling point of approximately 101°C, which is significantly lower than that of DEG (245°C). Therefore, it can be effectively removed during the initial distillation stages where light ends are separated from the crude glycol mixture.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about in pharmaceutical-grade this compound?
A1: For pharmaceutical applications, the most critical impurities are ethylene glycol (EG) and this compound (DEG) itself if it is a contaminant in other substances like glycerin or propylene glycol.[10][11] Both EG and DEG are nephrotoxic.[5] Regulatory bodies like the FDA recommend that DEG and EG levels be controlled to no more than 0.10% in high-risk drug components.[12] Other potential process-related impurities include triethylene glycol (TEG), residual ethylene oxide, and 1,4-dioxane.[5][13]
Q2: What is the recommended analytical method for quantifying impurities in this compound?
A2: The United States Pharmacopeia (USP) specifies Gas Chromatography with Flame Ionization Detection (GC-FID) as the most appropriate analytical method for the detection and quantification of impurities like ethylene glycol and this compound in related substances such as polyethylene glycol (PEG).[5] This method is highly sensitive and selective for separating and quantifying volatile and semi-volatile compounds like glycols.[6] High-Performance Thin-Layer Chromatography (HPTLC) is also a viable screening method that can offer high throughput and sensitivity below the 0.1% threshold.[14]
Q3: How can I effectively purify crude this compound to remove water and other glycols?
A3: A multi-stage distillation process is the standard method for purifying crude this compound.[3][15]
-
Step 1: Dehydration: The crude product, which contains a large excess of water, is first fed into a series of evaporators or a distillation column to remove the water, which is often recycled back to the reactor.[16]
-
Step 2: Light Ends Removal: A subsequent distillation column is used to remove any components more volatile than MEG.
-
Step 3: Glycol Separation: The now water-free glycol mixture is separated by fractional distillation under vacuum.[17] This allows for separation at lower temperatures, preventing thermal degradation of the glycols. In this stage, MEG is separated as the overhead product, followed by DEG, and then TEG, with heavier glycols remaining in the bottom fraction.
Q4: What are the key safety precautions to take during this compound synthesis?
A4: this compound is harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[18] Ethylene oxide, the primary reactant, is a flammable and toxic gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including splash goggles, a lab coat, and gloves.[19] In case of insufficient ventilation, a vapor respirator should be used.
-
Ventilation: All work should be conducted in a well-ventilated area or under a fume hood.[19]
-
Handling and Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[20] DEG is hygroscopic and should be protected from atmospheric moisture.[21] Ground all equipment to prevent static discharge.[19]
-
Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible.[19] In case of ingestion, seek immediate medical attention.[19]
Data and Diagrams
Table 1: Influence of Water-to-Ethylene Oxide Molar Ratio on Glycol Distribution
| Water:EO Molar Ratio | MEG Selectivity (approx. wt%) | DEG Selectivity (approx. wt%) | TEG Selectivity (approx. wt%) |
| 22:1 | 90-92% | 8-10% | <1% |
| 10:1 | 80-85% | 15-20% | 1-2% |
| 5:1 | 65-70% | 25-30% | 3-5% |
| 1:1 | Lower overall glycol yield, broader distribution of higher glycols |
Note: These values are illustrative and can vary based on specific reaction conditions such as temperature, pressure, and reactor design.[2][4][22]
Diagram 1: Reaction Pathway for the Formation of Glycols
This diagram illustrates the sequential reaction of ethylene oxide (EO) with water and subsequently with the formed glycols to produce monoethylene glycol (MEG), this compound (DEG), and triethylene glycol (TEG).
Caption: Troubleshooting flowchart for DEG synthesis.
References
-
Material Safety Data Sheet - this compound 98.5%. (n.d.). Retrieved from [Link]
-
Detecting Ethylene Glycol and this compound Impurities. (2022, September 15). AZoM. Retrieved from [Link]
-
Methods for the detection of ethylene glycol and this compound in medicinal preparations: relevance, classical and promising screening approaches. (2023, December 3). R Discovery. Retrieved from [Link]
-
Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC. (n.d.). JEOL. Retrieved from [Link]
-
[Webinar] Detection of DEG and EG as impurities in syrup products. (2023, July 9). YouTube. Retrieved from [Link]
-
Development and validation of methods for the determination of ethylene glycol and this compound impurities in soft dosage forms. (2023, March 29). Scilit. Retrieved from [Link]
- Hussaini, S. (2018). SIMULATION AND OPTIMIZATION OF ETHYLENE GLYCOL PRODUCTION. Universiti Sains Malaysia.
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Safety Data Sheet: this compound. (n.d.). Carl ROTH. Retrieved from [Link]
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This compound Safety Guide. (n.d.). Scribd. Retrieved from [Link]
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- Ethylene Glycol Production from Ethylene Oxide (Direct Hydrolysis). (n.d.).
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How can I purify and isolate Ethylene Glycol from my solution? (2020, February 18). ResearchGate. Retrieved from [Link]
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Ethylene glycol purification. (2021, June 10). Sciencemadness Discussion Board. Retrieved from [Link]
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Ethylene Glycol and this compound Contamination Risks and FDA's New Guidance on Testing in High-Risk Drug Components. (2023, June 23). Intrinsik. Retrieved from [Link]
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This compound (DEG) for Surfactant Purification for Industrial. (n.d.). Ookto. Retrieved from [Link]
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Ionic Liquid-Catalyzed Synthesis of this compound. (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). Wikipedia. Retrieved from [Link]
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Dehydrogenation of this compound to Para-Dioxanone over Cu/SiO2 Catalyst: Effect of Structural and Surface Properties. (2023, December 27). MDPI. Retrieved from [Link]
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Formation of this compound as a side reaction during production of polyethylene terephthalate. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of this compound ethyl ether with this compound and ethanol by the catalysis of heteropoly acid. (n.d.). ResearchGate. Retrieved from [Link]
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Development and validation of methods for the determination of ethylene glycol and this compound impurities in soft dosage forms. (2023, November 6). ResearchGate. Retrieved from [Link]
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Technical Support Center: The Critical Impact of Water Content on Diethylene Glycol (DEG) Solvent Properties
Introduction: Diethylene glycol (DEG) is a versatile, high-boiling point, and water-miscible organic solvent widely used across the pharmaceutical and chemical industries.[1][2] Its utility in drug formulations, chemical synthesis, and analytical procedures is largely dictated by its specific physical and chemical properties.[3][4] However, one of the most critical, and often overlooked, parameters governing its performance is water content. DEG is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7] This inherent property can significantly alter its solvent characteristics, leading to inconsistencies in experimental results, product failures, and compromised process stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and controlling the impact of water in DEG-based systems.
Frequently Asked Questions (FAQs)
Q1: How does absorbed water affect the polarity and solvent strength of DEG?
Answer: The presence of water fundamentally changes the polarity of this compound. DEG itself is a polar protic solvent due to its two hydroxyl (-OH) groups and an ether linkage.[5] Water is an even more polar molecule. When water is absorbed by DEG, it forms strong hydrogen bonds with the DEG molecules. This interaction increases the overall polarity of the solvent mixture.
-
Impact on Solubility: For drug development professionals, this change is critical. An increase in polarity will generally enhance the solubility of polar, hydrophilic compounds. Conversely, it will decrease the solubility of nonpolar, hydrophobic active pharmaceutical ingredients (APIs).[8] This can lead to unexpected precipitation or failure to achieve desired drug concentrations in a formulation. A this compound monoethyl ether (DEGME), a derivative of DEG, is noted for its ability to improve the solubility of various poorly water-soluble drugs, an effect that is modulated by water content.[9][10]
Q2: What is the effect of water on the viscosity and density of DEG?
Answer: Both viscosity and density are sensitive to water content, which can impact fluid handling, mixing efficiency, and final formulation properties.
-
Viscosity: Pure this compound is a moderately viscous liquid.[3] The introduction of water, which has a much lower viscosity, disrupts the intermolecular hydrogen bonding network of the pure DEG, leading to a decrease in the overall viscosity of the mixture. This change can affect processes like pumping, stirring, and coating applications.
-
Density: The density of DEG at 20°C is approximately 1.118 g/cm³.[2][5] Since water has a lower density (approx. 1.0 g/cm³), the density of a DEG/water mixture will decrease as the water content increases. Accurate density measurements can sometimes be used as a preliminary check for significant water contamination.
Table 1: Influence of Water on Key Physical Properties of this compound
| Property | Pure this compound (approx. value) | Impact of Increasing Water Content | Rationale |
| Boiling Point | 245°C[4][5] | Decreases | Water has a much lower boiling point (100°C) and forms a mixture with a boiling point between the two pure components. |
| Viscosity (at 20°C) | 35.7 cP | Decreases | Water is less viscous and disrupts the hydrogen bonding network of DEG. |
| Polarity | Polar | Increases | Water is a highly polar molecule that forms hydrogen bonds with DEG, increasing the overall polarity of the solvent system. |
| Solubility of Hydrophobic APIs | Moderate to High | Decreases | The increased polarity of the solvent mixture reduces its ability to solvate nonpolar molecules.[8] |
| Solubility of Hydrophilic APIs | Moderate | Increases | The increased polarity and hydrogen-bonding capacity enhance the solvation of polar molecules. |
Note: Exact values for mixtures depend on the precise composition and temperature. Data synthesized from multiple sources for illustrative purposes.[11][12]
Q3: Why is controlling water content crucial in chemical reactions where DEG is a solvent?
Answer: Water is not an inert spectator in many chemical reactions. Its presence in DEG can have several detrimental effects:
-
Side Reactions: In water-sensitive reactions, such as Grignard reactions, esterifications, or reactions involving acid halides, water can react with reagents, leading to low yields and the formation of unwanted byproducts.
-
Catalyst Deactivation: Many catalysts, particularly in organometallic chemistry, are deactivated by water.
-
Kinetic Alterations: The change in solvent polarity and viscosity can alter reaction rates. For reactions that are sensitive to the solvent environment, uncontrolled water content will lead to poor reproducibility.
Troubleshooting Guide
This section addresses common problems encountered in the lab that may be linked to water content in this compound.
Problem: Unexpected Precipitation or Cloudiness in a DEG-based Formulation
-
Possible Cause: The water content of your DEG may have increased, raising the solvent polarity and causing your less-polar solute (e.g., a hydrophobic API) to precipitate. DEG is hygroscopic and will absorb atmospheric moisture if not stored properly.[3][5]
-
Troubleshooting Steps:
-
Quantify Water Content: Immediately measure the water content of the problematic DEG solvent using Karl Fischer titration. This is the gold standard for accurate water determination.[13][14]
-
Verify Solute Stability: Ensure the solute itself has not degraded.
-
Compare with Standard: Compare the measured water content with that of a fresh, unopened bottle of DEG or with your established process specifications.
-
Solution: If water content is high, either use a fresh, anhydrous batch of DEG or dry the existing solvent (see Protocol 2). Implement stricter storage and handling procedures, such as using desiccants or blanketing with an inert gas like nitrogen.[3][5]
-
Problem: Inconsistent Reaction Yields or Rates
-
Possible Cause: Fluctuating, unmonitored water content in your DEG solvent is likely affecting a water-sensitive reagent, catalyst, or reaction intermediate.
-
Troubleshooting Steps:
-
Workflow Analysis: Review your entire experimental workflow. Identify all steps where the DEG solvent is exposed to the atmosphere.
-
Mandatory Water Check: Implement a mandatory Karl Fischer titration test for the DEG solvent before each reaction. Record the water content for each batch to correlate with reaction outcomes.
-
Inert Atmosphere: If your reaction is highly sensitive, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solution: Standardize the water content of your DEG for this specific process. This may involve pre-drying the solvent to a consistent specification (e.g., <100 ppm water) before use.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for issues related to DEG solvent.
Experimental Protocols
Protocol 1: Accurate Determination of Water Content via Volumetric Karl Fischer (KF) Titration
This protocol provides a standardized method for quantifying the water content in a this compound sample.
-
Principle: The Karl Fischer titration is based on a stoichiometric reaction between iodine and water.[15] The endpoint is detected potentiometrically when all the water in the sample has been consumed.[16]
-
Materials:
-
Methodology:
-
System Preparation: Add the KF solvent to the titration vessel. The titrator will automatically perform a pre-titration to eliminate any ambient moisture within the solvent and cell. Wait for the instrument to indicate a stable, low-drift condition.
-
Sample Introduction: Using a gastight syringe, accurately draw a known weight of the DEG sample (typically 1-5 g, depending on expected water content).
-
Injection: Carefully inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.
-
Titration: Start the titration. The instrument will automatically add the KF titrant and stop once the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the known titer of the titrant, and the weight of the sample. The result is typically expressed in ppm (parts per million) or weight percentage.
-
Validation: Run a certified water standard to verify the accuracy of the titrator and reagents.
-
Protocol 2: Laboratory-Scale Drying (Dehydration) of this compound
This protocol describes a common method for reducing the water content in DEG for moisture-sensitive applications. Industrial processes like vacuum membrane distillation can also be used for dehydration.[18]
-
Principle: Molecular sieves (3Å or 4Å) are used to selectively adsorb water molecules from the DEG. Vacuum distillation can also be employed but requires more specialized equipment.
-
Materials:
-
This compound to be dried
-
Activated 3Å or 4Å molecular sieves (beads or pellets)
-
Dry, clean glass bottle with a tightly sealing cap
-
Oven for activating sieves
-
-
Methodology:
-
Activate Sieves: Place the molecular sieves in a shallow glass dish and heat in an oven at 250-300°C for at least 3 hours under a vacuum or with a slow nitrogen purge to remove any pre-adsorbed water.
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.
-
Drying Process: Add the activated molecular sieves to the bottle of this compound. Use approximately 5-10% of sieves by weight of the solvent (e.g., 50-100 g of sieves for 1 L of DEG).
-
Equilibration: Seal the bottle tightly and allow it to stand for at least 24 hours. Occasional, gentle swirling can improve the drying efficiency.
-
Verification: Carefully decant a small, representative sample of the dried DEG, avoiding any sieve dust. Measure the water content using Karl Fischer titration (Protocol 1) to confirm it meets your required specification.
-
Storage: Store the dried DEG over the sieves in the tightly sealed container, or decant it into another dry, sealed container, preferably under a nitrogen blanket.[3]
-
Molecular Interaction Diagram
Caption: Hydrogen bonding between DEG and water increases polarity.
References
- understanding the hygroscopic nature and solvent properties of this compound in chemical synthesis - BDMAEE. (2025). BDMAEE.
-
This compound - Wikipedia. Wikipedia. [Link]
-
Opinion of the Scientific Committee on Consumer Products on this compound. (2008). European Commission. [Link]
-
This compound - MEGlobal. (2024). MEGlobal. [Link]
-
This compound - AmiPetro. AmiPetro. [Link]
-
Review of Pharmaceutical Applications of this compound Monoethyl Ether. (2022). Publishing at the Library. [Link]
-
Karl Fischer titration - Wikipedia. Wikipedia. [Link]
-
Dehydration of this compound using a vacuum membrane distillation process. (2017). Journal of the Taiwan Institute of Chemical Engineers. [Link]
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025). GMP Insiders. [Link]
-
This compound | Goldfrank's Toxicologic Emergencies, 11e. AccessEmergency Medicine. [Link]
-
Densities, Viscosities, and Surface Tensions of the System Water + this compound. ResearchGate. [Link]
-
Understanding this compound (DEG): Properties, Production, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Physical Properties - this compound. MEGlobal. [Link]
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THE BASICS OF KARL FISCHER TITRATION. Quveon. [Link]
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Thermophysical Properties of this compound. Chemcasts. [Link]
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Application of this compound monoethyl ether in solubilization of poorly water-soluble drugs | Request PDF. ResearchGate. [Link]
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Application of this compound monoethyl ether in solubilization of poorly water-soluble drugs. Yonsei University. [Link]
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Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures. Avicenna Journal of Medical Biochemistry. [Link]
-
Glycol dehydration - Wikipedia. Wikipedia. [Link]
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Glycol drying. GazSurf. [Link]
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Studying the drying properties of highly concentrated this compound (Journal Article). ETDEWEB - OSTI. [Link]
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Glycol dehydration - YouTube. YouTube. [Link]
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Solvent Toxicity – this compound. U.OSU. [Link]
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Glycerol - Wikipedia. Wikipedia. [Link]
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techniques for the removal of diethylene glycol from reaction mixtures
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing diethylene glycol (DEG). As a high-boiling, polar, and water-miscible solvent, DEG is invaluable in many synthetic applications. However, these same properties make its removal a frequent and non-trivial challenge for researchers in synthetic chemistry and drug development.
This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of your target compounds effectively. We will explore the most common and effective techniques for DEG removal: Liquid-Liquid Extraction, Vacuum Distillation, and Column Chromatography, along with a discussion on chemical derivatization for particularly stubborn separations.
Choosing Your Primary Removal Strategy
The optimal technique for removing this compound depends critically on the physicochemical properties of your desired compound. The following decision tree provides a logical workflow for selecting the most appropriate starting method.
Caption: Decision tree for selecting a DEG removal technique.
Liquid-Liquid Extraction (LLE)
This is the most common and fundamentally important first step for removing the bulk of DEG from a reaction mixture, leveraging its high affinity for aqueous phases.
Frequently Asked Questions (FAQs)
Q1: When is LLE the best choice for removing DEG? LLE is the ideal first-line technique when your target compound has good solubility in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, ether) and poor solubility in water.[1][2] The significant difference in partitioning behavior between the relatively non-polar product and the highly polar DEG allows for an efficient separation.
Q2: My compound is also somewhat polar. How can I improve the efficiency of the aqueous wash? This is a common issue. To maximize the removal of DEG while minimizing the loss of your polar product to the aqueous phase, repetitive washes are key.[1] Instead of one large volume wash, use multiple smaller volume washes (e.g., 4 x 50 mL instead of 1 x 200 mL). Furthermore, washing with a saturated sodium chloride solution (brine) can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[3]
Q3: Can I be sure all the DEG is gone after LLE? No. LLE is excellent for removing the majority of DEG, but trace amounts often remain in the organic layer, especially if a large volume of DEG was used initially. It is crucial to verify the purity of your product after extraction. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy are necessary to confirm the absence of residual DEG.[1][4][5] Often, LLE is followed by column chromatography to remove these final traces.[1]
Troubleshooting Guide: LLE
| Problem | Probable Cause(s) | Solution(s) |
| Persistent Emulsion | - High concentration of amphiphilic species. - Vigorous shaking of the separatory funnel. | - Add a small amount of saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase, which often breaks emulsions. - Allow the mixture to stand for an extended period. - If possible, filter the entire mixture through a pad of Celite®. |
| Poor Product Recovery | - The product has partial solubility in the aqueous phase. - Insufficient volume of organic solvent was used for extraction. | - Perform a "back-extraction": wash the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. - Use brine for washes instead of deionized water to reduce the solubility of your organic product in the aqueous layer.[3] - Ensure you are using an adequate volume of extraction solvent. |
| Significant DEG in Product (Post-Extraction) | - Insufficient washing. - The organic solvent used has some miscibility with DEG (e.g., THF, acetone).[6] | - Increase the number of aqueous/brine washes.[1] - Ensure your chosen organic solvent is truly immiscible with water (e.g., ethyl acetate, DCM, diethyl ether).[2] - Proceed to a secondary purification step like column chromatography. |
Experimental Protocol: Standard LLE for DEG Removal
-
Dilution: Cool the reaction mixture to room temperature. Dilute it with a volume of deionized water approximately 3-5 times the volume of DEG used in the reaction.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate) in a volume roughly equal to the aqueous volume.
-
Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert it several times gently to mix the phases. Periodically vent the funnel to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower (aqueous) layer. If your organic solvent is denser than water (e.g., dichloromethane), your product will be in the lower layer.
-
Repetitive Washing: Add a fresh portion of deionized water or brine to the organic layer remaining in the funnel and repeat steps 3-5. Perform at least 3-4 washes to ensure maximal DEG removal.[1]
-
Drying and Concentration: Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purity Check: Analyze the crude product for residual DEG using TLC, GC, or NMR before proceeding.[4][5]
Vacuum Distillation
Distillation is a powerful method for separating liquids with different boiling points. Due to DEG's high boiling point (245 °C at atmospheric pressure), vacuum distillation is mandatory to avoid thermal decomposition of most organic compounds.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation essential? Applying a vacuum lowers the atmospheric pressure above the liquid, which in turn lowers the temperature at which it boils. For DEG, this reduction is significant. For instance, its boiling point drops to ~120-130 °C at 20 mmHg.[9] This allows for the removal of DEG at a temperature that is far less likely to cause degradation of the target compound.
Q2: Should I distill the DEG away from my product, or my product away from the DEG? This depends on their relative boiling points.
-
If your product has a much lower boiling point than DEG: You can distill your product off first, leaving the DEG behind in the distillation flask. This is often the preferred method.
-
If your product is a high-boiling, thermally stable solid or liquid: You can distill the DEG away, leaving your purified product as the residue. This requires confidence in your product's thermal stability.[8]
Q3: How do I prevent "bumping" during the distillation? High-boiling liquids like DEG can boil erratically ("bump") under vacuum. This is dangerous and leads to poor separation. Always use a magnetic stir bar and a stir plate to ensure smooth, even heating and boiling. Boiling chips are less effective under vacuum. A well-insulated distillation column also helps maintain a proper temperature gradient.[10]
Troubleshooting Guide: Vacuum Distillation
| Problem | Probable Cause(s) | Solution(s) |
| Product Degradation | - The temperature is still too high, even under vacuum. - "Hot spots" are forming in the distillation flask. | - Increase the vacuum (use a better pump) to further lower the boiling point. - Ensure vigorous and constant stirring. - Use a heating mantle with a temperature controller for uniform heating; avoid direct heating on a hot plate. |
| Co-distillation / Poor Separation | - The boiling points of your product and DEG are too close at the given pressure. - The distillation is being performed too quickly. | - Use a fractional distillation column (e.g., Vigreux or packed column) to increase separation efficiency.[9][11] - Perform the distillation slowly to allow for proper equilibration between vapor and liquid phases in the column. |
| Unable to Achieve a Good Vacuum | - Leaks in the glassware joints. | - Check all joints and ensure they are properly sealed with vacuum grease. Ensure all tubing is rated for vacuum and is not cracked. |
Experimental Protocol: Vacuum Distillation of DEG
-
Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (should be no more than two-thirds full). Place a stir bar in the flask.
-
Initial Removal of Volatiles: If the mixture contains residual low-boiling solvents from a prior extraction, they can be removed first under a gentle vacuum at a lower temperature.
-
Apply Vacuum: Slowly and carefully apply the vacuum from your pump.
-
Heating: Once the desired vacuum level is stable, begin to slowly heat the distillation flask using a heating mantle. Ensure the mixture is stirring vigorously.
-
Collection: Collect the distillate fractions. If separating compounds with close boiling points, it is wise to collect an initial "forerun" fraction, the main product fraction, and a final fraction separately.
-
Monitoring: Monitor the head temperature and the vacuum pressure throughout the distillation. A stable head temperature indicates a pure substance is distilling.
-
Shutdown: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum to prevent air from rushing in and disturbing the contents.
Column Chromatography
When LLE is insufficient or when dealing with very polar products, column chromatography is the method of choice for high-purity separation.
Frequently Asked Questions (FAQs)
Q1: My product and DEG have very similar polarities. How can I separate them on a silica gel column? This is a classic challenge. The key is to find a solvent system (eluent) that provides differential retention.
-
Strategy: Start with a non-polar solvent and gradually increase the polarity. Your goal is to find a composition where your product moves off the column while the highly polar DEG remains strongly adsorbed at the top.
-
Solvent Choice: A gradient elution is often necessary. For example, starting with 100% hexanes, and gradually increasing the percentage of ethyl acetate. A small amount of methanol may be needed in the eluent to eventually wash the highly polar DEG off the column after your product has been collected.[12]
Q2: My polar product seems to be stuck on the column with the DEG. What can I do? If your product is very polar, it may bind strongly to the silica gel, similar to DEG.
-
Reversed-Phase Chromatography: Consider using reversed-phase chromatography (e.g., with a C18-functionalized silica). In this technique, the stationary phase is non-polar. A polar mobile phase (like water/acetonitrile) is used, and less polar compounds elute later. This can effectively separate two polar compounds of slightly different polarities.[12]
-
Dry Loading: If your compound is poorly soluble in the initial, less polar eluent, you can use a "dry loading" technique. Dissolve your crude product in a strong solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be carefully added to the top of your column, often resulting in better separation.[12]
Troubleshooting Guide: Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Co-elution of Product and DEG | - The eluent is too polar, causing both compounds to move too quickly. - Insufficient resolution of the column. | - Decrease the polarity of the eluent. Use a shallow gradient to slowly increase polarity. - Use a longer column or a finer mesh silica gel to increase the number of theoretical plates. |
| Low Product Recovery | - The product is irreversibly adsorbed onto the silica gel. | - Add a small percentage of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. - Consider switching to a different stationary phase like alumina or using reversed-phase chromatography. |
Chemical Derivatization
For the most challenging separations where the physical properties of the product and DEG are nearly identical, a chemical transformation can be employed.
The core principle is to selectively react the two hydroxyl groups of DEG to drastically change its polarity and/or volatility, making it easily separable by standard methods like extraction or chromatography.[12][13] For example, reacting DEG with an acid chloride to form a non-polar diester. This new, non-polar DEG derivative can then be easily separated from a polar product. This is an advanced technique as it requires an additional reaction and subsequent purification step to remove the derivatizing agent and potentially de-protect the derivative if needed.[14][15] This is generally considered a method of last resort due to the additional synthetic steps involved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel salting-out extraction system for determination of ethylene glycol and this compound in liquid samples foll… [ouci.dntb.gov.ua]
- 4. Simple, at-site detection of this compound/ethylene glycol contamination of glycerin and glycerin-based raw materials by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous detection and quantitation of this compound, ethylene glycol, and the toxic alcohols in serum using capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Toxicity – this compound | Solvent Toxicity- this compound [u.osu.edu]
- 7. youtube.com [youtube.com]
- 8. osti.gov [osti.gov]
- 9. US3245884A - Process for the purification of polyethlene glycols - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. A novel derivatization of ethylene glycol from human serum using 4-carbethoxyhexafluorobutyryl chloride for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New derivatizing reagent for analysis of this compound by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethylene Glycol (DEG) High-Temperature Applications: A Technical Support Guide
Welcome to the technical support center for the high-temperature applications of diethylene glycol (DEG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the prevention of DEG's thermal decomposition. Our goal is to ensure the integrity of your experiments and the safety of your laboratory environment.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound at elevated temperatures.
Issue 1: Discoloration of this compound During Heating
Symptoms: The normally clear, colorless DEG turns yellow or brown upon heating.
Potential Cause: This is a primary indicator of thermal decomposition. At elevated temperatures, particularly in the presence of oxygen, DEG can undergo oxidation and degradation, forming various chromophoric (color-producing) byproducts.
Troubleshooting Steps:
-
Verify Operating Temperature: Cross-reference your experimental temperature with the recommended maximum operating temperature for DEG. Continuous operation above 150°C (302°F) can initiate decomposition, with the rate significantly increasing at higher temperatures.
-
Inert Atmosphere Sparging:
-
Rationale: The primary mechanism of initial degradation is often oxidation. By removing molecular oxygen, you can significantly inhibit these initial decomposition pathways.
-
Protocol:
-
Before heating, sparge the DEG with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Maintain a gentle, continuous flow of the inert gas over the headspace of the reaction vessel throughout the heating process.
-
-
-
Antioxidant Addition:
-
Rationale: Antioxidants function by scavenging free radicals that propagate the decomposition chain reactions.
-
Recommended Antioxidants: Phenolic antioxidants such as butylated hydroxytoluene (BHT) or hydroquinone are commonly used.
-
Typical Concentration: Start with a concentration in the range of 100-500 ppm (parts per million). The optimal concentration will depend on the specific operating temperature and duration.
-
Workflow for Troubleshooting Discoloration
Caption: Troubleshooting workflow for DEG discoloration.
Issue 2: Unexpected pH Shift in the DEG Solution
Symptoms: The pH of the this compound solution, which should be near neutral, becomes acidic.
Potential Cause: A key decomposition pathway for DEG at high temperatures is the formation of acidic byproducts, such as formic acid and acetic acid. The presence of these acids can catalyze further degradation, creating a feedback loop.
Troubleshooting Steps:
-
Immediate pH Monitoring: Use a calibrated pH meter to quantify the shift. A significant drop in pH confirms acidic byproduct formation.
-
Employ a Buffer System:
-
Rationale: If your experimental conditions permit, the addition of a suitable high-temperature buffer can neutralize acidic byproducts as they form, preventing acid-catalyzed degradation.
-
Considerations: The choice of buffer is critical. It must be stable at the operating temperature and inert with respect to your reactants. Phosphate-based buffers are often considered.
-
-
Material Compatibility Check:
-
Rationale: Certain metals, such as copper and brass, can act as catalysts for DEG oxidation and decomposition.
-
Action: Ensure your reaction vessel and any associated components are made of non-catalytic materials like stainless steel (e.g., 304 or 316) or glass.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the absolute maximum temperature I can use this compound at without significant decomposition?
A1: The decomposition of DEG is time and temperature-dependent. While it can be heated to its boiling point of 245°C (473°F) for short periods, continuous or prolonged use should be limited. For long-term applications, it is advisable to stay below 150°C (302°F) to minimize degradation. The presence of oxygen and catalytic metals will lower this practical upper limit.
Q2: What are the primary products of DEG thermal decomposition?
A2: The decomposition of this compound is a complex process that can yield a variety of products. Under oxidative conditions, the primary initial products include aldehydes and acidic compounds like formic acid and acetic acid. At higher temperatures and in the absence of oxygen (pyrolysis), chain scission can lead to the formation of ethylene glycol, dioxane, and other lower molecular weight glycols and aldehydes.
Q3: Can I reuse this compound that has been heated?
A3: Reusability depends on the extent of degradation. If the DEG shows signs of decomposition (discoloration, pH shift, unusual odor), it is not recommended for reuse in sensitive applications as the byproducts can interfere with subsequent experiments. If no degradation is apparent, it can potentially be reused, but it is good practice to re-verify its purity.
Q4: Are there any effective stabilizers for this compound at high temperatures?
A4: Yes, antioxidants are the most common and effective stabilizers. As mentioned in the troubleshooting guide, hindered phenolic antioxidants like BHT are very effective at inhibiting oxidative decomposition. The optimal choice and concentration will depend on the specific conditions of your experiment.
Part 3: Experimental Protocol
Protocol: Evaluating the Efficacy of an Antioxidant in Preventing DEG Decomposition
Objective: To quantitatively assess the ability of an antioxidant (e.g., BHT) to inhibit the thermal decomposition of this compound.
Materials:
-
High-purity this compound
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Multiple identical glass reaction vessels with heating mantles and temperature controllers
-
Inert gas supply (Nitrogen or Argon) with sparging tubes
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare three samples:
-
Control: 100 mL of pure DEG.
-
Test Sample: 100 mL of DEG with the desired concentration of BHT (e.g., 250 ppm).
-
Inert Control: 100 mL of pure DEG.
-
-
-
Initial Analysis:
-
Measure and record the initial pH of all samples.
-
Measure and record the initial absorbance spectrum (e.g., from 300-700 nm) of all samples using the UV-Vis spectrophotometer. This will serve as the baseline for color change.
-
-
Experimental Setup:
-
Place the "Control" and "Test Sample" vessels in heating mantles open to the atmosphere.
-
Place the "Inert Control" vessel in a heating mantle and begin sparging with nitrogen. Maintain a gentle nitrogen blanket over the headspace.
-
-
Heating and Sampling:
-
Heat all three samples to the desired test temperature (e.g., 160°C).
-
Hold the temperature constant for a set duration (e.g., 24 hours).
-
At regular intervals (e.g., every 4 hours), carefully take a small aliquot from each vessel for analysis.
-
-
Analysis of Aliquots:
-
Allow the aliquot to cool to room temperature.
-
Measure and record the pH.
-
Measure and record the UV-Vis absorbance spectrum to monitor for the development of chromophores (color).
-
-
Data Interpretation:
-
Compare the rate of pH decrease and the rate of increase in absorbance (discoloration) across the three samples. A successful antioxidant will result in a significantly smaller change in pH and absorbance in the "Test Sample" compared to the "Control." The "Inert Control" provides a baseline for purely thermal degradation versus oxidative degradation.
-
Data Summary Table
| Sample | Antioxidant (ppm) | Atmosphere | pH Change (after 24h) | Absorbance Increase at 400 nm (after 24h) |
| Control | 0 | Air | -2.5 | 0.8 |
| Test Sample | 250 | Air | -0.3 | 0.1 |
| Inert Control | 0 | Nitrogen | -0.5 | 0.2 |
Note: The data in this table is illustrative and will vary based on actual experimental conditions.
Logical Flow of the Evaluation Protocol
Caption: Experimental workflow for antioxidant evaluation.
References
Technical Support Center: A Senior Application Scientist's Guide to Addressing Viscosity Issues of Diethylene Glycol in Formulations
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the viscosity of diethylene glycol (DEG) in various formulations. As a versatile solvent, DEG is widely used in the pharmaceutical and chemical industries.[1][2][3] However, its inherent viscosity can present significant hurdles during formulation development, manufacturing, and product performance.[4][5][6]
This resource is structured to move beyond simple troubleshooting steps. It aims to provide a comprehensive understanding of the underlying scientific principles governing viscosity and to empower you with the knowledge to systematically address and resolve these issues. Our approach is grounded in the principles of Quality by Design (QbD), as outlined in the ICH Q8 guidelines, which emphasize a thorough understanding of product and process to ensure consistent quality.[7][8][9][10]
Section 1: Understanding the Viscosity of this compound
This compound is a clear, colorless, and odorless liquid characterized by its moderate viscosity.[11][12][13] This property is a direct result of its molecular structure, which features two hydroxyl (-OH) groups, leading to strong intermolecular hydrogen bonding.[14] While this viscosity can be advantageous in certain applications, it often poses challenges in others, particularly in pharmaceutical formulations where precise flow characteristics are critical.[4][15]
Key Physical Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 106.12 g/mol | [16] |
| Boiling Point | 244.9 °C | [16] |
| Dynamic Viscosity at 20°C | 35.7 - 42 mPa.s | [17] |
| Specific Gravity (20/20°C) | 1.1182 | [16] |
Section 2: Troubleshooting Guides in a Question-and-Answer Format
This section directly addresses specific issues you may encounter during your experiments. Each question is followed by a detailed answer that not only provides a solution but also explains the scientific reasoning behind it.
Formulation and Processing Issues
Question 1: My DEG-based formulation is too viscous to handle and process effectively. What are my options?
High viscosity can lead to a range of processing challenges, including difficulty in mixing, pumping, and filtering.[5][6] Here are several strategies to mitigate these issues:
-
Temperature Adjustment: The viscosity of DEG is inversely proportional to temperature.[14][18] Increasing the temperature of your formulation will decrease its viscosity, making it easier to handle. However, it is crucial to consider the thermal stability of your active pharmaceutical ingredient (API) and other excipients to prevent degradation.
-
Co-solvent Addition: Introducing a less viscous, miscible co-solvent can effectively reduce the overall viscosity of the formulation. Water is a common and effective co-solvent for DEG.[19][20] Other options include ethanol or propylene glycol, depending on the specific requirements of your formulation.[21]
-
Use of Viscosity Modifiers: For more precise control over viscosity, consider incorporating viscosity modifiers. These are high molecular weight polymers that can alter the rheological properties of a solution.[22][23] The choice of modifier will depend on the desired final viscosity and compatibility with other formulation components.
Question 2: I'm observing inconsistent viscosity measurements between batches of my DEG formulation. What could be the cause?
Inconsistent viscosity can compromise product quality and performance. Several factors can contribute to this variability:
-
Temperature Fluctuations: As mentioned, even minor temperature variations can significantly impact viscosity.[18] Ensure that all viscosity measurements are performed at a consistent, controlled temperature.
-
Inaccurate Component Ratios: Small errors in the proportion of DEG, API, or other excipients can lead to noticeable differences in viscosity. Implement stringent process controls to ensure accurate and repeatable measurements of all components.
-
Hygroscopicity of DEG: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12] Water ingress can lower the viscosity of your formulation. Store DEG in tightly sealed containers in a dry environment to minimize moisture absorption.
Product Performance and Stability Issues
Question 3: My final product, a topical cream, has a thick, undesirable texture due to the high concentration of DEG. How can I improve its sensory characteristics?
For topical formulations, viscosity directly impacts spreadability and patient experience. To address a thick texture:
-
Optimize DEG Concentration: Re-evaluate the concentration of DEG in your formulation. It may be possible to reduce the amount of DEG without compromising its function as a solvent or humectant.
-
Incorporate Emollients: Adding emollients can improve the feel and spreadability of the cream. These ingredients can also help to offset the tackiness that can be associated with high concentrations of glycols.
-
Rheology Modifier Selection: Utilize rheology modifiers that impart a more desirable shear-thinning behavior. This means the product will appear thick in the container but will spread easily upon application.
Question 4: I am developing an injectable formulation with DEG, but the high viscosity is making it difficult to administer with a standard syringe and needle. What are the solutions?
High viscosity is a significant challenge for injectable drug delivery, as it can lead to high injection forces and patient discomfort.[4][5][24]
-
Formulation Re-design: The most direct approach is to reduce the formulation's viscosity. This can be achieved through the methods described in Question 1 (temperature adjustment, co-solvents).
-
Device-Based Solutions: If reformulating is not feasible, consider alternative delivery devices designed for high-viscosity formulations.[4][5] These may include:
-
Wider gauge needles
-
Autoinjectors with more powerful springs or gas-powered mechanisms
-
On-body delivery systems for larger volumes
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How does the viscosity of this compound compare to other common glycols?
DEG has a higher viscosity than ethylene glycol but is less viscous than triethylene glycol and polyethylene glycols of higher molecular weights. This is due to the increasing number of hydroxyl groups and chain length, which leads to more extensive hydrogen bonding.[13][14][16]
Q2: What are the primary safety considerations when handling this compound?
While DEG is used in pharmaceutical applications, it is important to note that it can be toxic if ingested.[3] Always handle DEG in accordance with its Safety Data Sheet (SDS) and follow good laboratory practices. For pharmaceutical formulations, it is crucial to use a pharmaceutical-grade DEG that meets the required purity standards.[25][26]
Q3: What analytical techniques are suitable for measuring the viscosity of DEG-based formulations?
Several methods can be used to measure viscosity, each with its own advantages:[27][28]
-
Rotational Viscometers/Rheometers: These instruments are versatile and can measure viscosity over a range of shear rates, providing a comprehensive rheological profile of the formulation.[29][30][31]
-
Capillary Viscometers: This is a classic method that measures the time it takes for a known volume of fluid to flow through a capillary tube. It is a simple and accurate method for Newtonian fluids.[31]
-
Microfluidic Viscometers: These modern instruments require very small sample volumes and can measure viscosity over a wide range of shear rates, making them ideal for early-stage development when sample material is limited.[27][31]
Section 4: Experimental Protocols
Protocol for Viscosity Measurement using a Rotational Rheometer
This protocol provides a standardized method for accurately measuring the viscosity of a DEG-based formulation.
Equipment and Materials:
-
Rotational rheometer with appropriate geometry (e.g., cone and plate, parallel plate)
-
Temperature control unit
-
DEG-based formulation sample
-
Calibration standards
Procedure:
-
Instrument Calibration: Calibrate the rheometer according to the manufacturer's instructions using certified viscosity standards.
-
Temperature Equilibration: Set the desired temperature on the control unit and allow the system to equilibrate.
-
Sample Loading: Carefully load the required volume of the sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Geometry Gap Setting: Lower the upper geometry to the correct gap setting as specified by the instrument's software.
-
Sample Trimming: If necessary, trim any excess sample from the edge of the geometry.
-
Thermal Equilibration of Sample: Allow the sample to thermally equilibrate for a specified period (e.g., 5-10 minutes) before starting the measurement.
-
Measurement: Initiate the measurement protocol. A common approach is to perform a shear rate sweep to understand the formulation's rheological behavior.
-
Data Analysis: Record the viscosity values at the specified shear rates. For a Newtonian fluid, the viscosity should be constant across the range of shear rates.
Protocol for Reducing Formulation Viscosity with a Co-solvent
This protocol outlines the steps for systematically evaluating the effect of a co-solvent on the viscosity of a DEG formulation.
Materials:
-
This compound
-
Co-solvent (e.g., purified water)
-
Active Pharmaceutical Ingredient (API) and other excipients
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Viscometer
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your API and other excipients in DEG.
-
Create a Dilution Series: Prepare a series of formulations with varying concentrations of the co-solvent. For example, you could prepare formulations with 5%, 10%, 15%, and 20% (w/w) water.
-
Mixing: For each formulation, accurately weigh the required amounts of the DEG stock solution and the co-solvent. Mix thoroughly using a magnetic stirrer until a homogenous solution is obtained.
-
Viscosity Measurement: Measure the viscosity of each formulation at a controlled temperature using a calibrated viscometer.
-
Data Analysis: Plot the viscosity as a function of the co-solvent concentration to determine the optimal level of co-solvent to achieve the target viscosity.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for High Viscosity Issues
Caption: A decision tree for troubleshooting high viscosity in DEG formulations.
References
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- Ali Bilir Halefleri. (n.d.). TEXOL - Chemical Technical Data Sheet.
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- ResearchGate. (2016, January 26). What thickener should I use to increase water-glycol lubricant viscosity?.
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- RheoSense. (2018, March 13). Different Ways to Measure Viscosity.
- ACS Publications. (2021, March 1). Density, Viscosity, and Derivative Properties of this compound Monoethyl Ether Under High Pressure and Temperature.
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- MDPI. (n.d.). Densities, Viscosities and Excess Properties for Dimethyl Sulfoxide with this compound and Methyldiethanolamine at Different Temperatures.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diethylene Glycol Detection in Food Products
Abstract
Diethylene glycol (DEG) is a potent nephrotoxin that has been illicitly and accidentally introduced into a range of consumer products, including food and pharmaceuticals, leading to multiple mass poisoning events globally. Its physical properties, such as its sweet taste and viscosity, make it a dangerous and difficult-to-detect adulterant in syrups, glycerin, and other food additives. Consequently, the rigorous validation of analytical methods to detect and quantify DEG is not merely a matter of regulatory compliance but a critical public health imperative. This guide provides a comprehensive comparison of prevalent analytical techniques, delves into the essential parameters of method validation, and offers a field-proven experimental protocol for the reliable determination of DEG in complex food matrices.
The Imperative for DEG Detection: A Public Health Perspective
The history of DEG contamination is marred by tragedy. From the 1937 sulfanilamide elixir incident in the United States, which led to the passage of the Federal Food, Drug, and Cosmetic Act, to more recent outbreaks linked to cough syrups, the danger is ever-present.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established a strict safety limit for DEG in high-risk components, typically "not more than (NMT) 0.10%".[2][3] This stringent limit necessitates analytical methods that are not only sensitive but also exceptionally reliable and validated to perform unequivocally in diverse and often complex food product matrices. The goal of any analytical laboratory in this field is to deploy a self-validating system that ensures every result is defensible and protects consumer safety.
Core Analytical Techniques: A Comparative Analysis
The choice of an analytical method for DEG detection is fundamentally a balance between throughput, sensitivity, selectivity, and the intended application (e.g., routine screening vs. legal confirmation). The most widely accepted techniques fall under the umbrella of chromatography.[4][5]
Gas Chromatography (GC)
Gas chromatography is the workhorse for DEG analysis due to its high resolving power for volatile and semi-volatile compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely available technique. The FID detector provides a response proportional to the mass of carbon, making it suitable for quantifying DEG. However, its primary limitation is a lack of specificity; it will respond to any co-eluting hydrocarbon, potentially leading to false positives in complex matrices. Therefore, it is best suited for screening raw materials like glycerin where the matrix is relatively clean.[5][6]
-
Gas Chromatography with Mass Spectrometry (GC-MS): This is the gold standard for confirmatory analysis.[7] The mass spectrometer acts as a highly specific detector, identifying compounds based on their unique mass fragmentation patterns. By operating in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, GC-MS can achieve exceptionally low detection limits and virtually eliminate matrix interferences, providing unambiguous identification and quantification of DEG.[7][8] The FDA has developed and validated robust GC-MS methods for DEG detection in various products.[7][9]
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative approach, particularly for samples that are difficult to volatilize.
-
HPLC with Refractive Index Detection (RID): This method can be used for determining DEG, but RID is a universal detector that is sensitive to changes in temperature and mobile phase composition, and it offers relatively poor sensitivity.[10][11]
-
HPLC with UV Detection (Post-Derivatization): Since DEG lacks a strong chromophore, it cannot be readily detected by UV detectors. However, pre-column derivatization with a UV-active agent like p-toluenesulfonyl isocyanate can enable sensitive detection.[12] While effective, this adds an extra step to the sample preparation workflow.
Comparative Performance of Key Analytical Methods
The performance of an analytical method is defined by its validation parameters. The table below summarizes typical performance characteristics for the leading DEG detection methods, compiled from various studies and regulatory documents.
| Parameter | GC-FID | GC-MS (Confirmatory) | HPLC-RID |
| Principle | Separation by volatility, detection by carbon ion flame | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, detection by refractive index |
| Selectivity | Moderate | Very High | Low to Moderate |
| Primary Use | Screening, Raw Material QC | Confirmatory Analysis, Trace Detection | Quantitative Analysis (less common) |
| Limit of Quantitation (LOQ) | ~200 µg/mL | 0.3 ppm (0.00003%) to 1.69 ng/mg | ~100 µg/g[10] |
| Limit of Detection (LOD) | Matrix Dependent | 0.1 ppm (0.00001%) to 0.51 ng/mg | ~25 µg/g[10] |
| Advantages | Robust, cost-effective, simple operation | Unambiguous identification, excellent sensitivity | No derivatization needed, good for non-volatile matrices |
| Disadvantages | Prone to false positives from matrix interference | Higher equipment cost and complexity | Low sensitivity, susceptible to instrument drift |
Note: The LOD/LOQ values are highly dependent on the specific instrument, method, and sample matrix. The values presented are indicative based on published methods.[7][10][13]
The Pillars of Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The process follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other glycols, sugars, matrix components). In GC-MS, this is demonstrated by achieving chromatographic separation and having a unique mass spectrum for DEG.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and demonstrating a high correlation coefficient (r² > 0.99).
-
Accuracy: The closeness of test results to the true value. It is determined by spike recovery studies, where a known amount of DEG is added to a blank food product matrix and the percent recovery is calculated. Acceptance criteria are typically within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels:
-
Repeatability: Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is the most critical parameter for ensuring the 0.10% safety limit can be reliably enforced.[14]
Field-Proven Experimental Protocol: GC-MS for DEG in Syrup
This protocol is based on the principles outlined in FDA and other validated methods for the confirmatory analysis of DEG in a challenging food matrix.[7][9] It incorporates an internal standard for robust quantification and quality control checks to ensure run-to-run validity.
General Analytical Workflow
The entire process, from sample receipt to final report, follows a systematic and verifiable path to ensure data integrity.
Reagents and Standards
-
Solvents: LC/MS grade Methanol, Acetonitrile; Deionized Water.
-
Standards: Certified reference standards of this compound (DEG) and 1,3-Propanediol (Internal Standard, IS).
-
Stock DEG Standard (1 mg/mL): Accurately weigh 100 mg of DEG into a 100 mL volumetric flask. Dilute to volume with methanol and mix.[7]
-
Stock IS Solution (1 mg/mL): Accurately weigh 100 mg of 1,3-Propanediol into a 100 mL volumetric flask. Dilute to volume with methanol and mix.[9][14]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock DEG standard. Spike each calibrator with a fixed concentration of the internal standard.
Sample Preparation
-
Homogenize: Thoroughly mix the syrup sample to ensure it is homogeneous.
-
Weigh: Accurately weigh 1.0 g of the syrup into a 15 mL polypropylene centrifuge tube.
-
Spike: Add a precise volume of the internal standard solution (e.g., 100 µL of 1 mg/mL IS) to the sample.
-
Extract: Add 9.0 mL of methanol. Cap tightly and vortex for 2 minutes to ensure complete extraction.
-
Clarify: Centrifuge the tube for 10 minutes at ≥5000 x g to pellet any insoluble matter.[9]
-
Transfer: Carefully transfer the clear supernatant into a GC autosampler vial for analysis.
GC-MS Instrument Conditions
The following are typical starting conditions. These must be optimized for the specific instrument in use.
-
Instrument: Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 7890/5975 or equivalent).[7]
-
Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness (or equivalent polar column).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in Split mode (e.g., 20:1 split ratio).[9]
-
Oven Program: Initial 100 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 4 min.[9]
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Electron Ionization (EI) in SIM mode.
-
DEG Ions (m/z): 45, 58, 75, 106 (Quantification ion typically m/z 75).
-
1,3-Propanediol (IS) Ions (m/z): 57, 58, 76 (Quantification ion typically m/z 58).
-
Data Analysis and System Suitability
-
Calibration: Generate a linear regression curve from the calibration standards by plotting the peak area ratio (DEG/IS) against the DEG concentration.
-
Quantification: Calculate the concentration of DEG in the sample using the regression equation from the calibration curve.
-
Acceptance Criteria: The analysis is valid only if:
-
The calibration curve has a correlation coefficient (r²) ≥ 0.995.
-
The calculated concentrations of Quality Control (QC) samples are within ±15% of their nominal value.
-
The retention times and ion ratios in the sample match those of a known DEG standard.
-
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that underpins the safety of global food and drug supplies. While several techniques can detect DEG, GC-MS stands out as the definitive method for confirmatory analysis due to its unparalleled selectivity and sensitivity. An HPLC-based method may be suitable in certain less complex matrices, but its performance must be rigorously validated. A thorough understanding of validation parameters as prescribed by bodies like the ICH is non-negotiable for any laboratory engaged in this critical testing. By implementing robust, validated methods like the GC-MS protocol detailed here, scientists and researchers can provide the reliable data needed to protect consumers and uphold the integrity of the products we all depend on.
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A Comparative Analysis of Diethylene Glycol and Propylene Glycol as Humectants: A Guide for Formulation Scientists
In the landscape of pharmaceutical, cosmetic, and food product formulation, the selection of an appropriate humectant is a critical decision that profoundly impacts product stability, sensory characteristics, efficacy, and, most importantly, consumer safety. Among the array of available hygroscopic agents, propylene glycol (PG) has long been a benchmark, celebrated for its well-established safety profile and functional versatility.[1] Diethylene glycol (DEG), a structurally related compound, also possesses potent humectant properties.[2][3][4] However, a superficial comparison of their physical properties belies a toxicological chasm that dictates their appropriate applications.
This guide provides a comprehensive, data-driven comparative analysis of these two glycols, moving beyond surface-level similarities to delve into the nuanced physicochemical properties, performance characteristics, and the critical safety considerations that must guide the formulation scientist's choice. Our analysis is structured to provide an evidence-based framework for decision-making, beginning with the fundamental properties that govern their function, proceeding to experimental performance evaluation, and culminating in a rigorous examination of their toxicological profiles—the ultimate determinant of their suitability.
Physicochemical Properties: The Foundation of Humectant Function
The efficacy of a humectant is intrinsically linked to its molecular structure and resulting physical properties. Both propylene glycol (1,2-propanediol) and this compound (2,2'-oxydiethanol) are diols, possessing two hydroxyl (-OH) groups that enable them to attract and retain water molecules through hydrogen bonding.[5] This shared structural feature is the basis of their hygroscopic nature.[3][4][5][6] However, the presence of an ether linkage in DEG's backbone introduces significant differences in their behavior.[3]
A critical examination of their key physicochemical properties reveals the basis for their differing performance characteristics:
| Property | Propylene Glycol (PG) | This compound (DEG) | Significance for Humectant Performance |
| Molecular Weight ( g/mol ) | 76.09[6][7] | 106.12[2][3][4] | A lower molecular weight can influence properties like skin penetration and viscosity. |
| Boiling Point (°C) | 188.2[8] | ~245[2][3][4] | A higher boiling point indicates lower volatility, which is crucial for maintaining the stability and shelf-life of a formulation by preventing the humectant from evaporating.[3] |
| Viscosity (at 20°C, mPa·s or cP) | ~56.0[7] | ~35.7 (at 20°C) | Viscosity impacts the sensory characteristics (e.g., skin feel, tackiness) and spreadability of a topical product. Lower viscosity can contribute to a lighter feel. |
| Hygroscopicity | High[5][6] | Very High[2][3][4] | Both are effective at absorbing moisture from the air. DEG's additional ether oxygen provides another site for hydrogen bonding, enhancing its hygroscopicity. |
| Vapor Pressure (at 20°C) | < 0.1 mmHg (~13.3 Pa)[7] | <0.01 mmHg (~1.3 Pa) | Lower vapor pressure correlates directly with lower volatility and greater long-term stability in a formulation. |
Key Insights:
-
Superior Stability of DEG: With a significantly higher boiling point and lower vapor pressure, DEG is inherently less volatile than PG.[3][9] This suggests that, from a purely physical standpoint, it would be more effective at maintaining moisture levels in a formulation over extended periods and under varying environmental conditions.
-
Enhanced Hygroscopicity of DEG: The ether linkage in DEG provides an additional polar site for attracting water molecules, contributing to its excellent moisture-absorbing properties.[3]
-
Sensory Profile: The lower viscosity of DEG compared to PG could be leveraged to create formulations with a lighter, less tacky sensory profile, which is often desirable in cosmetic and topical products.
Performance in Formulation: An Experimental Approach
To translate these physicochemical properties into tangible performance data, a structured experimental evaluation is essential. The following protocol outlines a standardized and self-validating method for comparing the efficacy of PG and DEG in a model topical formulation. The causality behind this experimental choice is that a gravimetric analysis directly measures the primary function of a humectant: its ability to retard water loss.
Experimental Protocol: Comparative Evaluation of Humectant Efficacy
Objective: To quantitatively compare the water retention capacity of formulations containing propylene glycol versus this compound over time under controlled humidity conditions.
Materials:
-
Propylene Glycol (USP/EP grade)
-
This compound (Analytical or high-purity grade)
-
Standard Oil-in-Water (O/W) cream base (e.g., containing cetearyl alcohol, glyceryl stearate, ceteareth-20, petrolatum, and purified water)
-
Controlled humidity and temperature chamber
-
Analytical balance (readable to 0.001g)
-
Shallow, uniform petri dishes
Methodology:
-
Formulation Preparation: Prepare two identical batches of the O/W cream base. In Batch A, incorporate 5% (w/w) propylene glycol during the water phase. In Batch B, incorporate 5% (w/w) this compound during the water phase. A control batch with no added humectant should also be prepared for baseline comparison.
-
Initial Sample Preparation: Accurately weigh approximately 5.000 g of each formulation into separate, pre-tared petri dishes. Spread the formulation evenly to create a consistent surface area, which is critical for ensuring a uniform evaporation rate.
-
Acclimatization and Incubation: Place the open petri dishes in a controlled environment chamber maintained at a constant temperature (e.g., 25°C) and a non-saturating relative humidity (e.g., 50% RH).
-
Gravimetric Analysis: At predetermined time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), remove the petri dishes from the chamber and immediately record their weight.
-
Calculation of Water Loss: For each time point, calculate the percentage of weight loss relative to the initial weight. This weight loss is primarily attributed to water evaporation from the formulation.
-
Data Analysis and Interpretation: Plot the percentage of water loss versus time for each formulation. The formulation exhibiting the lowest rate of water loss (i.e., the shallowest slope on the graph) demonstrates superior humectant efficacy under the tested conditions. This protocol is self-validating through the inclusion of a control and the direct, physical measurement of the desired outcome.
Experimental Workflow: Humectant Performance Evaluation
Caption: Workflow for the comparative gravimetric analysis of humectant performance.
The Decisive Factor: A Deep Dive into Toxicological Profiles
While the physicochemical and performance data may suggest a nuanced choice, with DEG potentially offering slight advantages in stability and feel, the toxicological data presents a stark and non-negotiable distinction. This is the most important section for any drug development professional or formulation scientist, as it directly impacts consumer safety and regulatory compliance.
Propylene Glycol (PG):
-
Regulatory Status: Propylene glycol is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food, pharmaceuticals, and cosmetics.[10][11][12][13] It is approved in the EU with the E-number E1520 for food applications.[14]
-
Toxicity Profile: The acute oral toxicity of PG is very low.[14] It is not considered carcinogenic or genotoxic, and studies have shown no effects on fertility or reproduction.[14]
-
Metabolism: In the human body, PG is safely metabolized into pyruvic acid and lactic acid, both of which are normal intermediates in the glucose metabolism process.[11][14]
-
Primary Concerns: The main adverse effects associated with PG are skin irritation and, less commonly, allergic contact dermatitis, particularly in individuals with pre-existing skin conditions.[15] These effects are generally mild and localized.
This compound (DEG):
-
Regulatory Status: DEG is not approved for use in drugs, food, or cosmetics.[16] Its use is restricted to industrial applications where ingestion or significant dermal absorption is not anticipated. The FDA has issued specific guidance for the pharmaceutical industry to test high-risk components, including PG and glycerin, for DEG contamination due to its known public health hazard.[16][17][18]
-
Toxicity Profile: DEG is a known and potent poison, primarily targeting the kidneys and nervous system.[19][20][21] Accidental ingestion can be fatal, causing metabolic acidosis, and kidney failure.[20][22]
-
Mechanism of Toxicity: The toxicity of DEG is due to its metabolism in the liver to 2-hydroxyethoxyacetic acid (HEAA), which leads to severe organ damage.
-
Historical Context: Tragically, DEG has been the cause of numerous mass poisoning incidents worldwide, often resulting from its illegal and economically motivated substitution for non-toxic glycols like glycerin or propylene glycol in medicinal syrups.[16][17] This history led directly to the passage of the 1938 Federal Food, Drug, and Cosmetic Act, which forms the basis of modern drug regulation in the U.S.[17]
Logical Relationship: From Properties to Application
Caption: Decision flow illustrating why safety overrides performance in glycol selection.
Conclusion and Authoritative Recommendation
The foundational principle of formulation science is "primum non nocere" – first, do no harm. Therefore, This compound must never be considered a viable or permissible alternative to propylene glycol in any pharmaceutical, cosmetic, or food application. The profound risk of renal and hepatic toxicity makes its use in such contexts indefensible and illegal in most jurisdictions. The FDA's continued vigilance and guidance on testing for DEG contamination underscores the seriousness of this risk.[18][23]
Propylene glycol remains the industry standard and the only responsible choice between the two, owing to its extensive safety record, GRAS status, and benign metabolic pathway.[10][11][14] Formulators must prioritize safety and regulatory compliance above all else. The pursuit of incremental improvements in formulation aesthetics or physical stability can never justify the introduction of a known poison.
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A Comprehensive Guide to Diethylene Glycol Alternatives in Industrial Applications
For decades, diethylene glycol (DEG) has been a workhorse in numerous industrial processes, valued for its versatility as a solvent, humectant, plasticizer, and chemical intermediate.[1][2][3] However, growing concerns over its toxicity have necessitated a critical evaluation of safer, yet effective, alternatives.[4][5] This guide provides an in-depth comparison of this compound and its primary alternatives, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to make informed decisions in their applications.
The impetus for Change: Understanding this compound's Risk Profile
This compound, while effective, poses significant health risks. It is a potent nephrotoxic and neurotoxic agent, and its accidental or intentional ingestion has led to numerous poisoning incidents worldwide.[4][5][6] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent limits on DEG contamination in pharmaceutical-grade products, underscoring the need for safer alternatives in sensitive applications.[6]
The Contenders: An Overview of Key Alternatives
The primary alternatives to this compound in industrial applications include:
-
Propylene Glycol (PG): A versatile and non-toxic glycol widely used in food, pharmaceuticals, and cosmetics.[7]
-
Glycerol (Glycerin): A natural, non-toxic, and highly hygroscopic polyol.[8]
-
Triethylene Glycol (TEG): A higher-molecular-weight glycol that is the industry standard for natural gas dehydration.[9]
-
Ethylene Glycol (EG): A structurally similar glycol with superior heat transfer properties but also significant toxicity.
This guide will delve into a comparative analysis of these alternatives across three key industrial applications: plasticizers, humectants, and gas dehydration.
Section 1: Plasticizers - Enhancing Flexibility in Polymers
Plasticizers are additives that increase the flexibility and durability of materials, particularly polyvinyl chloride (PVC). This compound dibenzoate (DEGDB) has been used as a plasticizer, but its potential for migration and toxicity has led to the exploration of alternatives.[10]
Performance Comparison
The effectiveness of a plasticizer is determined by its ability to lower the glass transition temperature (Tg) of the polymer and improve its mechanical properties, such as tensile strength and elongation at break.
| Property | This compound (as DEGDB) | Propylene Glycol (as PPG adipate) | Rationale & Key Insights |
| Tensile Strength | Moderate | Lower | Propylene glycol-based plasticizers can lead to a softer, more flexible PVC, which may result in a lower tensile strength compared to DEGDB-plasticized PVC.[11] |
| Elongation at Break | Good | Excellent | The increased flexibility imparted by propylene glycol-based plasticizers typically results in a significantly higher elongation at break, indicating greater ductility.[11] |
| Migration Resistance | Moderate | Good | Higher molecular weight plasticizers, often based on propylene glycol polymers, tend to have lower migration rates, which is crucial for applications where the plastic will be in contact with other materials. |
| Toxicity | Moderate to High | Low | Propylene glycol is "Generally Recognized as Safe" (GRAS) by the FDA, making it a much safer alternative, especially for consumer goods and medical applications.[8] |
Experimental Protocol: Evaluating Plasticizer Performance in PVC (ASTM D882)
This protocol outlines the standardized method for determining the tensile properties of thin plastic sheeting, which is essential for evaluating the effectiveness of a plasticizer.[2][3]
Objective: To measure and compare the tensile strength, elongation at break, and modulus of elasticity of PVC films plasticized with this compound dibenzoate versus a propylene glycol-based alternative.
Materials & Equipment:
-
PVC resin
-
This compound dibenzoate (DEGDB)
-
Propylene glycol adipate (PPA)
-
Two-roll mill or extruder for compounding
-
Hydraulic press for film preparation
-
Universal Testing Machine (UTM) with grips suitable for thin films[12]
-
Micrometer for thickness measurement
-
Specimen cutter (dumbbell or rectangular)
Procedure:
-
Compounding:
-
Prepare two PVC formulations: one with a specified concentration of DEGDB and another with the same concentration of PPA.
-
Melt-mix the components using a two-roll mill or extruder at a controlled temperature until a homogeneous mixture is achieved.
-
-
Film Preparation:
-
Press the compounded PVC into thin films of uniform thickness (typically less than 1 mm) using a hydraulic press at a specified temperature and pressure.[3]
-
Allow the films to cool under controlled conditions.
-
-
Specimen Preparation:
-
Tensile Testing:
-
Data Analysis:
-
Calculate the tensile strength, elongation at break, and modulus of elasticity for each specimen.
-
Determine the average and standard deviation for each set of specimens.
-
Compare the results for the DEGDB- and PPA-plasticized PVC films.
-
Caption: Protocol for assessing humectant efficacy.
Section 3: Gas Dehydration - Ensuring Pipeline Integrity
In the natural gas industry, glycols are used to remove water from the gas stream to prevent hydrate formation and corrosion. [9]While this compound can be used, triethylene glycol is the preferred solvent due to its superior performance. [9]
Performance Comparison
The key performance indicators for a gas dehydration solvent are its water absorption capacity and the energy required for its regeneration.
| Property | This compound | Triethylene Glycol | Ethylene Glycol | Rationale & Key Insights |
| Water Dew Point Depression | Good | Excellent | Moderate | TEG's higher boiling point and lower vapor pressure allow for more efficient water removal, achieving a lower water dew point in the treated gas. [9][16] |
| Regeneration Energy | Moderate | Low | High | TEG can be regenerated to a higher purity at a lower temperature compared to DEG, resulting in lower energy consumption. [17]EG requires significantly more energy for regeneration. [18] |
| Glycol Losses | Moderate | Low | High | TEG's lower vapor pressure results in lower vaporization losses during both absorption and regeneration. [9]EG has higher volatility, leading to greater losses. [18] |
| Cost | Low | High | Low | While TEG has a higher initial cost, its operational efficiencies often make it more economical in the long run. [16] |
Experimental Protocol: Evaluating Gas Dehydration Solvent Performance
This protocol provides a framework for comparing the performance of different glycols in a laboratory-scale gas dehydration unit.
Objective: To compare the water dew point depression and regeneration energy requirements for this compound, triethylene glycol, and ethylene glycol.
Materials & Equipment:
-
Laboratory-scale gas dehydration unit (absorber and regenerator)
-
Wet natural gas or nitrogen stream with a known water content
-
This compound, triethylene glycol, and ethylene glycol
-
Chilled mirror dew point analyzer
-
Flow meters for gas and liquid streams
-
Temperature and pressure sensors
-
Heating mantle or other heat source for the reboiler
-
Condenser and collection vessel for regenerated water
Procedure:
-
System Setup:
-
Charge the dehydration unit with one of the glycols to be tested.
-
Establish a constant flow of wet gas through the absorber at a specified temperature and pressure.
-
Circulate the glycol at a controlled rate.
-
-
Absorption:
-
Allow the system to reach steady-state.
-
Measure the water dew point of the dry gas exiting the absorber using the chilled mirror analyzer.
-
-
Regeneration:
-
Heat the rich glycol in the reboiler to a specified temperature to drive off the absorbed water.
-
Measure the energy input to the reboiler.
-
Condense and collect the water vapor from the regenerator overhead.
-
-
Data Collection:
-
Record the water dew point of the outlet gas, the glycol circulation rate, the reboiler temperature, and the energy input to the reboiler.
-
-
Repeat for Each Glycol:
-
Drain the system and recharge with the next glycol to be tested.
-
Repeat steps 2-4 under the same operating conditions.
-
-
Data Analysis:
-
Calculate the dew point depression for each glycol (inlet dew point - outlet dew point).
-
Calculate the energy consumption per unit of water removed for each glycol.
-
Compare the performance of the different glycols.
-
Caption: Gas dehydration process and key measurements.
Conclusion: Making the Right Choice
The selection of an appropriate alternative to this compound is a multifaceted decision that requires a thorough evaluation of performance, safety, cost, and regulatory compliance.
-
For plasticizer applications where safety is paramount, propylene glycol-based plasticizers offer an excellent balance of flexibility and low toxicity.
-
In the realm of humectants , glycerol stands out for its superior moisture retention, while propylene glycol provides a better skin feel in cosmetic formulations.
-
For natural gas dehydration , triethylene glycol remains the undisputed champion due to its high efficiency and operational cost-effectiveness.
By leveraging the experimental protocols and comparative data presented in this guide, researchers and industry professionals can confidently select the optimal alternative to this compound for their specific needs, ensuring both product performance and safety.
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A Comparative Performance Analysis of Diethylene Glycol (DEG) and Triethylene Glycol (TEG) as Dehydrating Agents
Executive Summary
The removal of water from gas and liquid streams, a process known as dehydration, is critical in numerous industrial applications, most notably in natural gas processing to prevent hydrate formation and corrosion.[1][2] Glycols, particularly Diethylene Glycol (DEG) and Triethylene Glycol (TEG), are the workhorses of liquid desiccant dehydration. While structurally similar, their performance characteristics differ significantly. This guide provides an in-depth comparison of DEG and TEG, grounding the analysis in their fundamental physicochemical properties and supporting claims with experimental and operational data. We will explore the causality behind their respective efficiencies, regeneration capabilities, and operational limitations. Our findings confirm that while DEG is a viable, lower-cost option for moderate dehydration, TEG's superior hygroscopicity, lower operational losses, and higher achievable purity upon regeneration establish it as the industry standard for meeting stringent pipeline quality specifications.[3][4]
Physicochemical Properties: The Foundation of Performance
The efficacy of a glycol as a dehydrating agent is intrinsically linked to its physical properties. A higher boiling point and lower vapor pressure are advantageous for the regeneration process, allowing for more water to be boiled off at elevated temperatures without significant loss of the glycol itself.[5] TEG's molecular structure, with three ethylene glycol units, results in a higher molecular weight, boiling point, and viscosity compared to DEG, which has two units.[6][7] These differences are not trivial; they are the primary drivers of the performance disparity between the two glycols.
| Property | This compound (DEG) | Triethylene Glycol (TEG) | Significance in Dehydration |
| Chemical Formula | C₄H₁₀O₃ | C₆H₁₄O₄ | More hydroxyl & ether groups in TEG enhance hygroscopicity. |
| Molecular Weight | 106.12 g/mol [7] | 150.17 g/mol [7] | Affects viscosity and boiling point. |
| Boiling Point (at 1 atm) | 245 °C[7] | 286.5 °C[8] | Critical Differentiator. TEG's higher boiling point allows for higher regeneration temperatures, achieving greater water removal and higher lean glycol purity.[3] |
| Vapor Pressure @ 20°C | <0.01 mmHg[9] | ~0.01 mmHg[10] | TEG's lower volatility at operating temperatures reduces vaporization losses from the contactor and regenerator, making it more economical in the long run.[3][4] |
| Density @ 20°C | ~1.118 g/cm³[9] | ~1.125 g/cm³[10] | Minor difference; relevant for pump sizing and process calculations. |
| Viscosity @ 25°C | ~30 cP[9] | ~16.2 cP[10] | While pure DEG is more viscous, aqueous solutions' viscosity varies.[11][12] Lower viscosity is generally preferred for better pumping and mass transfer. |
| Thermal Decomposition Temp. | Not specified, but lower than TEG | ~204-207 °C (400-404 °F)[13][14] | Limits the maximum practical reboiler temperature to prevent glycol degradation, directly impacting the maximum achievable purity. |
The Glycol Dehydration and Regeneration Mechanism
Glycol dehydration is a continuous absorption process involving two primary stages: dehydration in an absorber (contactor) and solvent purification in a regenerator.
-
Absorption Stage: Wet gas enters the bottom of the contactor tower and flows upward, making intimate contact with lean (dry) glycol, which is introduced at the top.[1] The hygroscopic nature of the glycol, driven by hydrogen bonding between its hydroxyl groups and water molecules, causes it to absorb water vapor from the gas.[15] The dry gas exits the top of the tower.[1]
-
Regeneration Stage: The water-rich glycol exits the bottom of the contactor and is heated in a reboiler to a high temperature (typically ~200°C for TEG).[16] This temperature is high enough to boil off the absorbed water but below the glycol's boiling point. The regenerated, lean glycol is then cooled and pumped back to the top of the contactor, completing the loop.[1]
Selection Criteria: Choosing the Right Glycol
The choice between DEG and TEG is primarily dictated by the required dehydration level and economic constraints.
-
Choose Triethylene Glycol (TEG) when:
-
High dehydration efficiency is required to meet pipeline sales gas specifications. [1] * Very low dew point depressions are necessary for cryogenic processing.
-
Long-term operational cost (factoring in glycol losses) is more critical than initial capital cost. [3] * Operational reliability and proven performance are paramount. [4]
-
-
Consider this compound (DEG) when:
Conclusion
The performance comparison between this compound and triethylene glycol as dehydrating agents is clear and definitive. While both are effective hygroscopic liquids, TEG demonstrates superior performance in every critical metric except for initial purchase price. Its higher boiling point and lower vapor pressure enable more efficient regeneration to higher purity levels, which in turn allows for greater dew point depression and lower final water content in the treated stream. [3][10]Furthermore, its lower volatility reduces operational losses, often making it the more economical choice over the lifetime of a project. For researchers, scientists, and drug development professionals requiring robust and reliable dehydration, particularly in demanding applications like natural gas processing, TEG remains the unequivocally preferred agent.
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A Comparative Environmental Risk Assessment of Diethylene Glycol, Ethylene Glycol, and Propylene Glycol for Research and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of chemical agents extends beyond performance to encompass environmental responsibility. Glycols, a class of organic compounds widely used as solvents, humectants, and cryoprotectants, are ubiquitous in laboratory and manufacturing settings. This guide provides an in-depth, objective comparison of the environmental impact of diethylene glycol (DEG), ethylene glycol (EG), and propylene glycol (PG), supported by experimental data and standardized testing protocols. Our aim is to equip you with the necessary information to make informed decisions that align with both scientific rigor and environmental stewardship.
Introduction: The Glycol Family and Their Applications
This compound, ethylene glycol, and propylene glycol are structurally related aliphatic diols, a fact that underlies their similar physical properties, such as high boiling points and miscibility with water. However, subtle differences in their chemical structures give rise to distinct toxicological and environmental profiles.
-
Ethylene Glycol (EG) is a primary component in antifreeze and de-icing solutions.[1] In the laboratory, it finds use in cryopreservation and as a solvent.
-
This compound (DEG) is utilized as a solvent, dehydrating agent for natural gas, and as a chemical intermediate.
-
Propylene Glycol (PG) is recognized for its low toxicity, leading to its use in pharmaceuticals, cosmetics, and as a food additive.[2] It also serves as a more environmentally friendly alternative to ethylene glycol in antifreeze and de-icing fluids.[1]
The choice of glycol in a research or pharmaceutical context often depends on a combination of its physical properties, cost, and, increasingly, its environmental and safety profile.
Comparative Environmental Fate and Impact
The environmental impact of a chemical is determined by its persistence, mobility, and toxicity in various environmental compartments. Here, we compare DEG, EG, and PG across key environmental indicators.
Biodegradability
Biodegradation is a critical process that breaks down chemicals into simpler, less harmful substances. The "ready biodegradability" of a substance is a key indicator of its potential to persist in the environment. Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess this.
-
Ethylene Glycol and Propylene Glycol are generally considered to be readily biodegradable.[3][4] Studies have shown that EG can achieve 90-100% degradation within 10 days in an OECD 301A test.[3] Similarly, PG meets the criteria for ready biodegradability in the OECD 301F test.[5]
-
This compound is also biodegradable, but its classification as "readily biodegradable" can be borderline.[6] While it can be completely degraded, in some tests it may not meet the strict "10-day window" criterion, indicating that its degradation in the environment may be more dependent on specific conditions such as the microbial population present.[6][7]
The primary environmental concern associated with the biodegradation of all three glycols, particularly in the event of a large spill, is the potential for depletion of dissolved oxygen in aquatic environments due to high biochemical oxygen demand (BOD).[1]
Aquatic Toxicity
The potential for a chemical to harm aquatic life is a crucial aspect of its environmental risk profile. Acute aquatic toxicity is typically assessed by determining the concentration of a substance that is lethal to 50% of a test population (LC50) over a specified period.
All three glycols exhibit low acute toxicity to aquatic organisms.[3][8][9]
| Substance | Organism | Exposure Duration | LC50/EC50 (mg/L) | Reference |
| This compound | Fish (Pimephales promelas) | 96 hours | >100,000 | [10] |
| Daphnia magna | 48 hours | >10,000 | [10] | |
| Algae (Pseudokirchneriella subcapitata) | 72 hours | >100 | ||
| Ethylene Glycol | Fish (Oncorhynchus mykiss) | 96 hours | 41,000 | [11] |
| Daphnia magna | 48 hours | 46,300 | [11] | |
| Algae (Pseudokirchneriella subcapitata) | 96 hours | 6,500 - 13,000 | [12] | |
| Propylene Glycol | Fish (Oncorhynchus mykiss) | 96 hours | 40,613 | |
| Daphnia magna | 48 hours | >10,000 | [8] | |
| Algae (Selenastrum capricornutum) | 96 hours | 19,000 |
Table 1: Comparative Acute Aquatic Toxicity of this compound, Ethylene Glycol, and Propylene Glycol.
Bioaccumulation Potential
Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's potential to bioaccumulate. A low log Kow value generally suggests a low potential for bioaccumulation.
All three glycols have a low potential for bioaccumulation due to their high water solubility and low log Kow values.[3][9]
Experimental Protocols for Environmental Impact Assessment
To ensure the reliability and comparability of environmental impact data, standardized testing methodologies are employed. The following sections detail the principles of the OECD guidelines for testing biodegradability and aquatic toxicity.
Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This method is used to determine the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms during its degradation.
Methodology:
-
Preparation of Test Medium: A mineral medium containing the test substance as the sole carbon source is prepared.
-
Inoculum: The medium is inoculated with a mixed population of microorganisms, typically from activated sludge.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a manometric respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
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A Senior Application Scientist's Guide to the Validation of Diethylene Glycol as a Plasticizer in Polymer Films
For researchers and professionals in drug development and material science, the selection and validation of a plasticizer is a critical step in formulating polymer films with desired physical properties. This guide provides an in-depth, objective comparison of Diethylene Glycol (DEG) as a plasticizer, detailing the essential experimental protocols required for its validation and benchmarking its performance against common alternatives.
The Role and Mechanism of Plasticizers in Polymer Films
Plasticizers are low molecular weight substances added to polymers to enhance their flexibility, processability, and durability.[1][2] They function by inserting themselves between polymer chains, thereby increasing the intermolecular volume. This separation disrupts the polymer-polymer interactions, reduces the rigidity of the polymer network, and lowers the glass transition temperature (Tg) — the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3]
This compound (DEG), a clear, colorless liquid composed of two ethylene glycol units, is utilized as a plasticizer due to its ability to improve the flexibility of plastics without significantly compromising their mechanical strength.[1] Its hydroxyl groups can form interactions with polar polymer chains, effectively pushing them apart and increasing their mobility.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Mechanism of external plasticization by DEG."
Core Experimental Validation of DEG in Polymer Films
A comprehensive validation of DEG as a plasticizer requires a multi-faceted approach, assessing its impact on the thermal, mechanical, and migratory properties of the polymer film. The following protocols form a self-validating system to ensure a thorough evaluation.
Objective: To determine the efficiency of DEG as a plasticizer by measuring the reduction in the polymer's glass transition temperature (Tg) and to assess the thermal stability of the resulting film.
-
Differential Scanning Calorimetry (DSC)
Protocol:
-
Accurately weigh 5-10 mg of the polymer film into a standard aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the polymer's thermal history.
-
Cool the sample rapidly.
-
Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the inflection in the heat flow curve from this second scan.[4]
Expertise & Causality: The second heating scan is crucial as it provides data on a material with a known, controlled thermal history, ensuring reproducibility. A significant and concentration-dependent decrease in Tg demonstrates that DEG is effectively increasing the mobility of the polymer chains.[4]
-
-
Thermogravimetric Analysis (TGA)
Protocol:
-
Place a 10-15 mg sample of the film onto the TGA balance.
-
Heat the sample from ambient temperature to approximately 600°C at a controlled rate (e.g., 20°C/min) under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
Trustworthiness: TGA data validates the thermal stability of the plasticized film.[5][6] Significant weight loss at low temperatures could indicate that the plasticizer is too volatile, which would compromise the long-term stability and performance of the film.
-
Objective: To quantify the changes in the film's flexibility, strength, and stiffness upon the addition of DEG. An effective plasticizer should increase flexibility (elongation at break) while decreasing stiffness (tensile modulus) and strength.[7]
-
Tensile Testing
Protocol:
-
Cut the polymer films into standardized "dog-bone" shapes using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen into the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the film breaks.
-
Record the load and displacement data to calculate Tensile Strength, Elongation at Break, and Young's Modulus.
Expertise & Causality: The addition of a plasticizer like DEG increases the free volume between polymer chains, allowing them to slide past one another more easily when a force is applied. This molecular-level change is directly reflected in the macroscopic properties: a higher elongation at break (increased flexibility) and a lower tensile strength and modulus (reduced rigidity).[6][8]
-
Objective: To confirm the presence of DEG within the polymer matrix and identify any interactions between the plasticizer and the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Protocol:
-
Obtain a background spectrum of the empty sample compartment.
-
Place a sample of the polymer film in the path of the infrared beam.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum for characteristic peaks of both the polymer and DEG, and look for any peak shifts that may indicate hydrogen bonding or other interactions.
Trustworthiness: FTIR provides direct evidence of the plasticizer's incorporation.[5][9] The appearance of characteristic DEG peaks in the film's spectrum confirms its presence. Shifts in the polymer's carbonyl or hydroxyl peaks can validate the mechanism of plasticization by indicating direct molecular interaction between the polymer and DEG.
-
Objective: To quantify the amount of DEG that migrates from the polymer film into a surrounding medium. This is a paramount safety and quality control test, especially for films intended for food contact or pharmaceutical applications.[10][11]
-
Solvent Extraction followed by GC-MS or HPLC Analysis
Protocol:
-
Cut a precisely weighed section of the plasticized film.
-
Immerse the film in a food simulant (e.g., ethanol/water mixture) or a relevant solvent in a sealed container.[12]
-
Store the container at a controlled temperature for a specified duration (e.g., 24 hours at 40°C) to simulate use conditions.
-
Remove an aliquot of the solvent.
-
Analyze the aliquot using a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system to identify and quantify the amount of leached DEG.[10]
Expertise & Causality: This protocol is a self-validating system for safety. The choice of solvent and conditions should mimic the intended application of the film to provide a realistic measure of potential exposure. GC-MS is a highly sensitive and specific method, capable of detecting even trace amounts of migrated plasticizer, ensuring the trustworthiness of the results.[10][13] Regulatory bodies like the FDA have strict limits on the migration of substances from packaging into food, making this analysis non-negotiable for compliance.[14][15][16]
-
Comparative Performance: DEG vs. Alternative Plasticizers
The validation of DEG is incomplete without benchmarking its performance against other commonly used plasticizers. The choice of plasticizer involves a trade-off between efficiency, permanence, cost, and safety.
| Plasticizer | Polymer Type | Typical ΔTg (°C) per 10% wt. | Tensile Strength | Elongation at Break | Migration Potential & Notes |
| This compound (DEG) | PVC, PET, PLA | ~15-25[17][18] | Decreases | Increases significantly | Moderate to High. Use is regulated due to toxicity concerns.[1] |
| Glycerol (GLY) | Starch, Curdlan, PVA | ~10-20[7][19] | Decreases | Increases significantly[7] | High. Very hydrophilic, can attract moisture. Generally recognized as safe (GRAS). |
| PEG 400 | PLA, PCL, HPMC | ~10-20[4][8][20] | Decreases[21] | Increases[8] | Moderate. Higher molecular weight than DEG, leading to slightly lower migration. |
| Dibutyl Phthalate (DBP) | PVC, Cellulose Acetate | ~20-30[22] | Decreases | Increases significantly | High. Subject to significant regulatory restrictions due to health concerns.[11][14] |
| Tributyl Citrate (TBC) | PLA, PVC | ~15-25 | Decreases | Increases | Low. Considered a "green" or safer alternative with lower migration rates. |
Note: The values presented are approximate and can vary significantly based on the specific polymer, plasticizer concentration, and processing conditions.
Regulatory and Safety Implications
When developing polymer films for food packaging or medical applications, regulatory compliance is paramount. In the United States, the Food and Drug Administration (FDA) regulates substances that may come into contact with food.[16][23] Plasticizers are considered indirect food additives, and their use is governed by specific regulations that dictate approved substances, use levels, and migration limits.[15]
Historically, phthalates were widely used but have faced increasing scrutiny and restrictions due to their potential as endocrine disruptors.[14] The FDA has revoked authorizations for many phthalates in food contact applications.[24] While DEG is used in some industrial applications, its use in pharmaceuticals and as a food additive is strictly regulated due to potential toxicity.[1] Therefore, comprehensive migration testing is not just a measure of performance but a critical step for ensuring consumer safety and achieving regulatory approval.
Conclusion
The validation of this compound as a plasticizer reveals it to be effective at increasing the flexibility and reducing the glass transition temperature of various polymers. Its performance is comparable to, and in some cases exceeds, that of other common plasticizers like glycerol and low molecular weight PEGs.
However, its primary drawback lies in its potential for migration and the associated regulatory and safety concerns.[1] The experimental framework detailed in this guide—combining thermal, mechanical, spectroscopic, and migration analyses—provides the necessary rigor to fully characterize its performance. For researchers, the decision to use DEG must be weighed carefully, balancing its plasticizing efficiency against the critical need for low migration and regulatory acceptance, particularly when compared to safer, "greener" alternatives like citrate esters.
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comparative study of the solvent properties of diethylene glycol and polyethylene glycol
A Comparative Guide to the Solvent Properties of Diethylene Glycol and Polyethylene Glycol for Researchers and Formulation Scientists
Introduction: A Tale of Two Glycols
This compound (DEG) and polyethylene glycol (PEG), particularly low-molecular-weight grades like PEG 400, are structurally related polyether compounds extensively used as solvents across various industries. Their shared ethylene glycol backbone imparts significant polarity and water miscibility. However, the seemingly minor difference in chain length—DEG being a distinct molecule with two ethylene glycol units and PEG being a polymer with a distribution of chain lengths—leads to profound differences in their physicochemical properties, performance, and, most critically, their safety profiles.
This guide provides an in-depth comparative analysis of DEG and PEG as solvents, offering the technical data and experimental context required for informed selection in research and pharmaceutical development. We will explore their core solvent characteristics, outline methodologies for their evaluation, and address the critical safety considerations that every formulator must understand.
Part 1: Comparative Analysis of Physicochemical Properties
The utility of a solvent is dictated by its physical and chemical properties. While both DEG and PEG 400 are clear, viscous, hygroscopic liquids, their key parameters differ significantly, influencing their interaction with solutes.
Table 1: Comparative Physicochemical Properties
| Property | This compound (DEG) | Polyethylene Glycol 400 (PEG 400) | Data Source(s) |
| IUPAC Name | 2,2'-Oxydi(ethan-1-ol) | Poly(oxyethylene) | N/A |
| Average Molar Mass ( g/mol ) | 106.12 | 380–420 | [1] |
| Appearance | Clear, colorless, viscous liquid | Clear, colorless, viscous liquid | [1][2] |
| Density (g/cm³ at 20°C) | ~1.118 | ~1.120 | [1][2] |
| Boiling Point (°C) | 245 | Decomposes | [1] |
| Freezing/Melting Point (°C) | -10 | 4–8 | [2][3] |
| Viscosity (cP or mPa·s at 25°C) | ~30-36 | ~105–130 | [1][2] |
| Hansen Solubility Parameters (MPa½) | |||
| * δd (Dispersion) | 17.0 | ~16.8 | [4] |
| δp (Polar) | 14.3 | ~10.3 | [4] |
| δh (Hydrogen Bonding)* | 19.0 | ~15.7 | [4] |
| Solubility in Water | Miscible | Miscible | [1][3] |
Expert Interpretation of Physicochemical Data
-
Viscosity: The most striking difference is the viscosity. PEG 400 is approximately 3-4 times more viscous than DEG.[1][2] This is a direct consequence of its longer polymer chains, which lead to greater intermolecular entanglement. This property is critical in formulations where flow characteristics and residence time are important, such as in topical preparations or as a lubricant.
-
Molecular Weight and Polydispersity: DEG is a discrete chemical compound, whereas PEG 400 is a polydisperse mixture of polymers with an average molecular weight around 400 g/mol .[3][5] This means a sample of PEG 400 contains a distribution of different chain lengths. This polydispersity can influence the crystallization behavior and solubility profile of dissolved active pharmaceutical ingredients (APIs).
-
Hansen Solubility Parameters (HSPs): HSPs offer a quantitative way to predict solvent-solute interactions based on the "like dissolves like" principle. The parameters represent the energy from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).
-
DEG has significantly higher polar (δp) and hydrogen bonding (δh) components compared to PEG 400.[4] This suggests that DEG is a more effective solvent for highly polar molecules and those that are strong hydrogen bond donors or acceptors.
-
The similarity in their dispersion (δd) components indicates a comparable ability to dissolve non-polar moieties of molecules.[4]
-
The overall HSP for a substance can be calculated, and the smaller the difference between the HSP of a solvent and a solute, the higher the likelihood of dissolution. The higher polarity of DEG makes it a stronger solvent for many polar APIs, but this can also lead to issues with hygroscopicity and stability.
-
Caption: Structural and property differences between DEG and PEG 400.
Part 2: Trustworthiness & Safety—A Critical Distinction
While the solvent properties are a primary consideration, the toxicological profile is paramount, especially in pharmaceutical and consumer product development. This is where DEG and PEG diverge most critically.
Polyethylene Glycol (PEG): PEGs, particularly grades used in pharmaceuticals like PEG 400, have a long history of safe use and are considered biocompatible and non-toxic.[3][5] They are approved by regulatory agencies like the U.S. Food and Drug Administration (FDA) for use as excipients in a wide range of applications, including oral, topical, and parenteral drug formulations.[6]
This compound (DEG): In stark contrast, DEG is a known nephrotoxin and hepatotoxin. It is infamous for its role in numerous mass poisoning incidents worldwide, where it was illegally and unscrupulously substituted for non-toxic, more expensive glycols (like glycerin or propylene glycol) in pharmaceutical preparations, leading to acute kidney failure and death. The USP monograph for PEG 400, for instance, includes a strict limit test for the presence of ethylene glycol and this compound to prevent such contamination.[6]
Authoritative Guidance: The toxicity of DEG means it is unsuitable for any application involving human consumption or direct contact , including pharmaceutical, food, and cosmetic formulations. Its use is restricted to industrial applications where human exposure is controlled, such as in antifreeze, as a chemical intermediate, or as an industrial solvent.[1]
Part 3: Experimental Protocol—Determining Equilibrium Solubility
To objectively compare the solubilizing capacity of DEG and PEG 400 for a specific compound (e.g., a new chemical entity or API), determining the equilibrium solubility is a fundamental experiment.
Causality Behind the Method
The Shake-Flask method is the gold-standard technique for solubility determination. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions (e.g., temperature). Agitation is used to accelerate the dissolution process, and a sufficient incubation time is required to ensure this equilibrium is truly reached.
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of the powdered solute into separate, sealable glass vials. "Excess" means adding enough solid so that some remains undissolved at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of DEG to one set of vials and PEG 400 to another set.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant from each vial using a syringe. Immediately filter the aliquot through a chemically compatible, non-adsorbing syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.
-
Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved solute using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Conclusion and Recommendations
The choice between this compound and polyethylene glycol as a solvent is dictated by a clear and non-negotiable set of criteria.
-
For all applications involving potential human contact or consumption (pharmaceuticals, cosmetics, food additives): Polyethylene glycol is the only appropriate choice. Its well-established safety profile and regulatory acceptance make it a reliable and essential excipient.[3][5] The choice between different PEG grades (e.g., PEG 300, 400, 600) will then depend on the desired viscosity and specific solubility requirements for the API.
-
For industrial applications (e.g., chemical synthesis, coatings, antifreeze): this compound can be a highly effective and economical solvent, particularly for polar substances, due to its strong hydrogen bonding and polarity.[1] However, strict industrial hygiene and handling protocols must be in place to prevent worker exposure and environmental contamination.
While DEG may exhibit superior solubilizing power for certain polar compounds, its profound toxicity renders it obsolete and dangerous for any formulation intended for biological systems. Researchers and formulators must prioritize the safety and biocompatibility of PEG 400, leveraging its versatile properties as a safe and effective solvent in drug development and beyond.
References
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Arena Petro Gas. PEG 400 Polyethylene Glycol 400 . Available from: [Link]
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U.S. National Library of Medicine. Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures . National Center for Biotechnology Information. Available from: [Link]
-
Barus Golden Trading. Polyethylene Glycol 400 (PEG 400) . Available from: [Link]
-
MEGlobal. Physical Properties - this compound . Available from: [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (Note: A direct link to the handbook is not provided, but it is a standard reference in the field).
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Diversified Enterprises. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Available from: [Link]
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A Comparative Guide to the Inter-laboratory Validation of Quantitative Assays for Diethylene Glycol
Introduction: The Critical Imperative for Validated Diethylene Glycol Testing
The specter of this compound (DEG) contamination in pharmaceutical products represents a significant public health threat, with a history of tragic poisoning incidents worldwide.[1] DEG, a toxic industrial solvent, has been illicitly substituted for non-toxic glycols like glycerin and propylene glycol in the manufacturing of liquid medications, leading to catastrophic consequences.[1][2] In response to these events, regulatory bodies, including the U.S. Food and Drug Administration (FDA), have instituted stringent guidelines for the testing of high-risk pharmaceutical components.[2][3][4] This underscores the absolute necessity for robust, validated analytical methods to detect and quantify DEG, ensuring the safety and integrity of pharmaceutical products.
This guide provides a comprehensive comparison of commonly employed analytical methodologies for DEG quantification, with a focus on the principles of inter-laboratory validation. As researchers, scientists, and drug development professionals, our collective responsibility is to not only implement scientifically sound assays but also to ensure their consistent and reliable performance across different laboratories and analysts. This guide is structured to provide both the theoretical underpinnings and practical, field-proven insights to achieve this critical objective.
The Regulatory Landscape: A Foundation of Stringent Oversight
The FDA's guidance, "Testing of Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, Sorbitol Solution, and other High-Risk Drug Components for this compound and Ethylene Glycol," serves as a cornerstone for quality control in the pharmaceutical industry.[3][4] This guidance mandates that manufacturers perform specific identity tests for high-risk components and sets a stringent safety limit of not more than 0.10% for both DEG and ethylene glycol (EG).[3][4] Furthermore, the United States Pharmacopeia (USP) is actively developing and refining general chapters, such as <469> and the proposed <470>, to provide standardized testing procedures for these contaminants in various excipients.[5][6][7] This regulatory framework necessitates that any analytical method employed for DEG testing be rigorously validated to demonstrate its suitability for its intended purpose.
Comparative Analysis of Analytical Methodologies
The cornerstone of reliable DEG quantification lies in the selection of an appropriate analytical technique. While various methods have been explored, Gas Chromatography (GC) has emerged as the gold standard due to its high selectivity and sensitivity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely adopted and robust technique for the quantitative analysis of volatile and semi-volatile compounds like DEG. The principle of GC-FID involves the separation of components in a sample based on their differential partitioning between a stationary phase (within a capillary column) and a mobile gas phase. Following separation, the eluted compounds are combusted in a hydrogen-air flame, producing ions that generate a measurable current. This current is proportional to the amount of organic carbon, allowing for accurate quantification.
Causality Behind Experimental Choices:
-
Column Selection: A polar stationary phase, such as a polyethylene glycol (PEG) phase (e.g., DB-WAX), is typically chosen to achieve optimal separation of glycols.[8] This is due to the polar nature of DEG and related compounds, which allows for effective interaction with the stationary phase, leading to good chromatographic resolution.
-
Internal Standard: The use of an internal standard, such as 1,3-propanediol or ethylene glycol, is crucial for accurate quantification.[9][10] The internal standard is a compound with similar chemical properties to the analyte that is added to both the standards and samples at a constant concentration. It compensates for variations in injection volume and potential sample loss during preparation, thereby improving the precision and accuracy of the method.
-
Derivatization: While not always necessary, derivatization of DEG to a less polar and more volatile compound can sometimes improve peak shape and sensitivity. However, for routine quality control, direct injection is often preferred for its simplicity and speed.[11]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for unambiguous identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of DEG are monitored, significantly enhancing sensitivity and selectivity.[8][12]
Expertise-Driven Comparison:
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by GC, detection by combustion in a flame. | Separation by GC, detection by mass-to-charge ratio. |
| Selectivity | Good, but susceptible to co-eluting interferences. | Excellent, provides structural confirmation.[12] |
| Sensitivity | Generally sufficient for the 0.10% limit. | Typically higher sensitivity, especially in SIM mode.[8] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Complexity | Relatively straightforward operation. | More complex operation and data analysis. |
| Application | Ideal for routine quality control of known matrices. | Preferred for complex matrices, impurity profiling, and confirmatory analysis. |
The Workflow of Inter-laboratory Validation
An inter-laboratory validation study is the ultimate test of a method's robustness and transferability. It involves multiple laboratories analyzing identical samples using the same protocol to assess the method's precision and accuracy under different conditions.
Caption: Workflow for an inter-laboratory validation study of a DEG assay.
A Validated GC-FID Protocol for the Quantification of this compound
This protocol is a representative example of a validated method for the determination of DEG in pharmaceutical excipients.
1. Reagents and Materials
-
This compound (DEG) Reference Standard
-
1,3-Propanediol (Internal Standard)
-
Methanol, LC/MS grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Volumetric flasks and pipettes
-
GC vials with caps
2. Standard Preparation
-
DEG Stock Solution (10.0 mg/mL): Accurately weigh approximately 1.0 g of DEG Reference Standard into a 100-mL volumetric flask. Dissolve and dilute to volume with 50% aqueous acetonitrile.[10]
-
Internal Standard (IS) Stock Solution (5.0 mg/mL): Accurately weigh approximately 0.5 g of 1,3-propanediol into a 100-mL volumetric flask. Dissolve and dilute to volume with 50% aqueous acetonitrile.[10]
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the DEG stock solution to cover a range of concentrations (e.g., 0.1 to 1.0 mg/mL). Add a fixed amount of the IS stock solution to each calibration standard.
3. Sample Preparation
-
Accurately weigh approximately 1.0 g of the sample (e.g., glycerin, propylene glycol) into a suitable container.
-
Add a known volume of water to dissolve the sample.
-
Add a known volume of acetonitrile to precipitate any insoluble excipients and to suppress foaming.[10]
-
Centrifuge the sample to separate any solids.
-
Transfer a known volume of the supernatant to a GC vial.
-
Add a fixed amount of the IS stock solution to the vial.
4. Chromatographic Conditions
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)[8]
-
Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 250°C (hold 4 min)[10]
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Carrier Gas: Helium
-
Injection Mode: Split (e.g., 20:1)[10]
5. Data Analysis
-
Integrate the peak areas for DEG and the internal standard.
-
Calculate the peak area ratio (DEG/IS) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the DEG standards.
-
Determine the concentration of DEG in the sample from the calibration curve.
Performance Characteristics from Validated Methods
The following table summarizes typical performance characteristics for a validated GC-based method for DEG analysis, as reported in the literature.
| Validation Parameter | Typical Performance | Source(s) |
| Linearity (r²) | > 0.99 | [11] |
| Range | 0.1 - 10.0 mg/mL | [9][13] |
| Accuracy (Recovery) | 98 - 102% | [13] |
| Precision (RSD) | < 5% | [13] |
| Limit of Detection (LOD) | 0.01 - 0.15 mg/mL | [11][13] |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 mg/mL | [11][13] |
Conclusion: Upholding Scientific Integrity in Pharmaceutical Safety
The inter-laboratory validation of quantitative assays for this compound is not merely a regulatory requirement; it is a fundamental component of ensuring patient safety. By understanding the principles behind different analytical techniques, making informed experimental choices, and rigorously validating our methods across multiple laboratories, we can build a self-validating system of quality control. This commitment to scientific integrity and trustworthiness is paramount in preventing future tragedies and upholding the highest standards of pharmaceutical quality.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethylene Glycol
As researchers and developers, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. Diethylene glycol (DEG) is a versatile solvent with numerous applications, but its handling and disposal demand a rigorous, scientifically-grounded approach. This guide provides the essential procedural steps for the proper disposal of DEG, rooted in an understanding of its chemical properties, potential hazards, and regulatory landscape. The objective is to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Immediate Safety & Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the immediate risks associated with this compound is paramount. While DEG is a combustible liquid, it is not highly volatile at room temperature.[1][2] The primary routes of hazardous exposure are ingestion and, to a lesser extent, repeated skin contact, which may lead to the absorption of harmful amounts.[1]
1.1 Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable when handling DEG waste. The causality here is direct: preventing chemical contact with the body mitigates the risk of irritation and systemic toxicity.
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Use chemically resistant gloves. Nitrile or butyl rubber gloves are suitable. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]
-
Body Protection: A standard lab coat is typically sufficient. In cases of large spills or potential for significant splashing, a chemically resistant apron should be worn.[4]
-
Respiratory Protection: Generally not required in well-ventilated areas due to DEG's low vapor pressure.[1][5] However, if the material is heated or if mists are generated, use appropriate respiratory protection.[1]
1.2 Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Ensure the area is well-ventilated.[6] For large spills, evacuate unnecessary personnel.[7]
-
Containment: Stop the leak if it is safe to do so. Use non-combustible, inert absorbent materials like sand, vermiculite, or cat litter to contain the spill.[1][6]
-
Collection: Once absorbed, collect the material into suitable, clearly labeled, and sealed containers for disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly.
Part 2: The Core of Disposal: Waste Characterization
The single most important step in the disposal process is determining whether your DEG waste is hazardous. This determination dictates the entire logistical and regulatory pathway for disposal. Pure, unused this compound is not typically classified as a hazardous waste. However, used DEG, such as spent antifreeze or heat transfer fluid, can become contaminated with heavy metals (e.g., lead, cadmium) from the systems in which it was used. These contaminants can render the waste hazardous under the Resource Conservation and Recovery Act (RCRA).[8][9]
Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP)
To definitively classify used DEG, a TCLP test is often required.[8] This laboratory analysis simulates landfill conditions to determine if hazardous components are likely to leach into groundwater. The results will confirm whether the waste must be managed as hazardous.[8]
Part 3: Disposal Workflow & Procedural Steps
The following workflow provides a systematic approach to DEG disposal, from generation to final disposition.
This compound Disposal Decision Workflow
Caption: Decision workflow for proper this compound disposal.
Step-by-Step Disposal Methodologies
Step 1: Segregation and Collection The principle of waste segregation is fundamental to both safety and cost-effective disposal. Never mix DEG waste with other chemical waste streams unless explicitly permitted by your waste disposal provider.[10]
-
Protocol:
-
Designate specific, compatible containers for DEG waste. High-density polyethylene (HDPE) or steel containers are suitable.[2]
-
Ensure containers are clean, in good condition, and have securely sealing lids.[10]
-
Label each container clearly with "this compound Waste" and, if applicable, "Hazardous Waste," along with the accumulation start date.[8]
-
Step 2: Non-Hazardous DEG Disposal (Pure or Uncontaminated) For waste confirmed to be non-hazardous, recycling is the most environmentally sound and often cost-effective option.
-
Recycling: The primary contaminants in used glycol are water and dissolved solids.[11] Recycling processes typically involve:
-
Licensed Disposal: If recycling is not feasible, the waste must be disposed of through a licensed industrial waste facility. It is critical to adhere to all local and national regulations.[5][7] Under no circumstances should DEG be poured down the drain. [9][10] While readily biodegradable, its decomposition consumes significant amounts of oxygen, which can harm aquatic ecosystems.[1][14]
Step 3: Hazardous DEG Disposal (Contaminated) If the waste is characterized as hazardous, it falls under strict federal and local regulations.
-
Protocol:
-
Engage a Certified Hauler: You must use a licensed hazardous waste disposal company.[8][15] These companies are equipped to handle the transport, treatment, and disposal in compliance with all regulations.
-
Proper Manifesting: All hazardous waste shipments require a manifest, a legal document that tracks the waste from generation to its final destination.
-
Final Disposal Method: The typical disposal route for hazardous DEG is incineration at a permitted facility.
-
Part 4: Data Summary & Key Properties
Understanding the physicochemical properties of DEG is essential for its safe handling and disposal.
| Property | Value | Significance for Disposal |
| CAS Number | 111-46-6 | Unique identifier for regulatory and safety documentation. |
| Boiling Point | 246°C (475°F)[6] | Low volatility at ambient temperatures reduces inhalation risk. |
| Flash Point | 124°C (255.2°F)[6] | Classified as a combustible, not flammable, liquid. Keep away from high heat and open flames. |
| Solubility in Water | Complete / Miscible[6][16] | High solubility means spills can easily contaminate groundwater and surface water.[1] |
| Biodegradability | Readily Biodegradable[1][14] | While it breaks down in the environment, this process can deplete oxygen in waterways. |
| Hazard Classification | Harmful if swallowed; May cause damage to kidneys through prolonged or repeated exposure.[3][5] | Reinforces the need for strict handling procedures to prevent ingestion and chronic exposure. |
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This compound - SAFETY DATA SHEET. (2023). Comet Chemical Company Ltd.
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This compound Safety Data Sheet. (2019). ChemCentral.
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Safety Data Sheet: this compound. (2024). Carl ROTH.
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Capri, E., et al. (2018). The effect of this compound on pollution from offshore gas platforms. Environmental Chemistry.
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The effect of this compound on pollution from offshore gas platforms. (2018). ConnectSci.
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Hazardous substance assessment – this compound. (2021). Santos.
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Hazardous Waste Disposal. AICCM.
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How to Dispose of Glycol Safely, Sustainably and Legally. (2025). ClearWater Industries.
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Ethylene Glycol Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health.
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A Comprehensive Guide to Personal Protective Equipment for Handling Diethylene Glycol
Welcome to your definitive resource for the safe handling of diethylene glycol (DEG) in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals who demand not only procedural accuracy but also a deep, causal understanding of the safety protocols they employ. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring every interaction with DEG is grounded in expertise and confidence.
This compound is a colorless, odorless, and hygroscopic liquid with a slightly sweet taste.[1] While its acute toxicity is moderate compared to other glycols, it is classified as harmful if swallowed and can cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[2][3] Therefore, meticulous adherence to personal protective equipment (PPE) protocols is not merely a regulatory requirement but a fundamental pillar of responsible laboratory practice.
Understanding the Risks: Why PPE is Non-Negotiable
The primary routes of potential exposure to this compound in a laboratory are ingestion, skin contact, eye contact, and inhalation of mists or vapors, especially when heated.[4][5] Each of these routes presents a distinct set of hazards that necessitate specific forms of protection.
-
Ingestion: While accidental ingestion of significant quantities is less likely in a controlled laboratory setting, it poses the most severe risk, potentially leading to kidney and liver damage.[1]
-
Skin Contact: Prolonged or repeated skin contact can cause slight irritation.[2] More significantly, absorption through the skin can contribute to systemic toxicity.
-
Eye Contact: Direct contact with the eyes can cause slight to mild, transient irritation.[6]
-
Inhalation: While DEG has a low vapor pressure at room temperature, heating or aerosolizing the substance can generate vapors or mists.[5] Inhalation of these can lead to irritation of the respiratory tract.[6]
This guide will now detail the essential personal protective equipment required to mitigate these risks effectively.
Essential Personal Protective Equipment for Handling this compound
The selection of appropriate PPE is contingent on the specific task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory activities involving DEG.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Operations (Small Quantities, Ambient Temperature) | Safety glasses with side shields | Chemical-resistant gloves (Butyl rubber or Viton®) | Laboratory coat | Not generally required |
| Heating or Generating Aerosols | Chemical safety goggles or a face shield | Chemical-resistant gloves (Butyl rubber or Viton®) | Chemical-resistant apron over a laboratory coat | Required if ventilation is inadequate (Use NIOSH-approved respirator with an organic vapor cartridge) |
| Transferring Large Quantities | Chemical safety goggles and a face shield | Chemical-resistant gloves (Butyl rubber or Viton®) | Chemical-resistant apron or coveralls | Recommended, especially in enclosed spaces |
| Spill Cleanup | Chemical safety goggles and a face shield | Chemical-resistant gloves (Butyl rubber or Viton®) | Chemical-resistant coveralls and boots | Required (Use NIOSH-approved respirator with an organic vapor cartridge) |
A Deeper Dive into Your Protective Gear
Eye and Face Protection:
-
Safety Glasses with Side Shields: For low-risk activities, these provide fundamental protection against accidental splashes.[3]
-
Chemical Safety Goggles: These are essential when there is a higher risk of splashing, as they form a seal around the eyes.[1]
-
Face Shield: A face shield should be worn in conjunction with safety goggles when handling large volumes or when there is a significant risk of splashes or aerosol generation.[1]
Hand Protection:
The selection of the correct glove material is critical for preventing skin contact. Not all laboratory gloves offer adequate protection against this compound.
-
Recommended Materials: Butyl rubber and Viton® (fluorinated rubber) are recommended for their high resistance to DEG.[3]
-
Glove Thickness and Breakthrough Time: Always consult the glove manufacturer's specifications for breakthrough time, which is the time it takes for the chemical to permeate the glove material. A glove thickness of at least 0.8 mm is advisable for extended handling.[3]
-
Inspection and Replacement: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if they are compromised.[3]
Body Protection:
-
Laboratory Coat: A standard laboratory coat is sufficient for routine, small-scale operations.
-
Chemical-Resistant Apron or Coveralls: When handling larger quantities or during activities with a high splash potential, a chemical-resistant apron or coveralls worn over the lab coat are necessary to protect underlying clothing and skin.[2]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For large-scale transfers or spill response, chemical-resistant boots are recommended.[3]
Respiratory Protection:
In most laboratory settings with adequate ventilation, respiratory protection is not required for handling this compound at ambient temperatures.[7] However, it becomes crucial under certain conditions:
-
Inadequate Ventilation: If work is being performed in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][8]
-
Heating or Aerosol Generation: Any process that heats DEG or creates a mist or aerosol significantly increases the risk of inhalation, mandating the use of respiratory protection.[7]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as it is about its selection. Follow these step-by-step procedures to ensure you are protected at all times.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Apron: Put on your laboratory coat, followed by a chemical-resistant apron if required.
-
Respiratory Protection (if needed): If the task requires a respirator, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles and a face shield if necessary.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Minimizing Contamination Risk
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the gloves with your bare hands.
-
Gown/Apron: Remove your apron and lab coat by rolling it away from your body to contain any contamination.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly one last time.
Disposal of Contaminated PPE
Proper disposal of used PPE is crucial to prevent secondary contamination.
-
Segregation: All PPE contaminated with this compound should be considered hazardous waste.[9]
-
Containment: Place contaminated items in a designated, leak-proof container that is clearly labeled for hazardous waste.[10]
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[9][10] Never discard contaminated PPE in the regular trash.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
References
- Vertex AI Search, this compound - SAFETY DATA SHEET, Page 1. Revision Number 0. SAFETY DATA SHEET. Issuing Date 04-Dec-2012.
- Vertex AI Search, this compound (DEG)
- Vertex AI Search, this compound - SAFETY DATA SHEET, Page 1. SECTION 2)
- Vertex AI Search, this compound (DEG) :: Internal Plant Instructions - Chemius.
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Carl ROTH, Safety Data Sheet: this compound, [Link]
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Rolfes Chemicals, this compound - Rolfes Chemicals, [Link]
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NJ.gov, Ethylene Glycol Hazardous Substance Fact Sheet - NJ.gov, [Link]
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NJ.gov, Hazardous Substance Fact Sheet - NJ.gov, [Link]
- Vertex AI Search, this compound - SAFETY D
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Cole-Parmer, Material Safety Data Sheet - this compound - Cole-Parmer, [Link]
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Monument Chemical, this compound - Monument Chemical, [Link]
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ChemCentral.com, this compound - ChemCentral.com, [Link]
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OSHA, this compound MONOMETHYL ETHER | Occupational Safety and Health Administration - OSHA, [Link]
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OSHA, this compound MONOETHYL ETHER (CARBITOL) | Occupational Safety and Health Administration - OSHA, [Link]
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CDC, Ethylene glycol - NIOSH Pocket Guide to Chemical Hazards - CDC, [Link]
-
OSHA, Ethylene Glycol - OSHA, [Link]
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CDC, Ethylene glycol dinitrate - IDLH | NIOSH - CDC, [Link]
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CDC, Ethylene Glycol: Systemic Agent | NIOSH - Restored CDC, [Link]
- Vertex AI Search, The Complete Process for Disposing of PPE Waste Safely.
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MEGlobal, SAFETY DATA SHEET - MEGlobal, [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. trc-corp.com [trc-corp.com]
- 3. Mobile [my.chemius.net]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethylene glycol [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. cometchemical.com [cometchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
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- 10. businesswasteremovalmerton.co.uk [businesswasteremovalmerton.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
